molecular formula C7H13NO2 B1457965 (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid CAS No. 1303975-05-4

(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid

Cat. No.: B1457965
CAS No.: 1303975-05-4
M. Wt: 143.18 g/mol
InChI Key: BDNWSJQJILLEBS-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid (CAS 1303975-05-4) is a chiral, non-proteinogenic amino acid that serves as a valuable synthetic building block and key scaffold in medicinal chemistry. This compound features a stereogenic center and a rigid, dimethyl-substituted pyrrolidine ring, making it a useful congener of proline for the design of novel biologically active molecules. Its core structure is part of a class of compounds investigated for targeting ionotropic glutamate receptors (iGluRs) in the central nervous system . Such receptor antagonists are valuable chemical tools for studying neurological health and disease states, and for the development of potential therapeutics for conditions like anxiety, depression, and neurodegenerative disorders . Researchers utilize this chiral pyrrolidine derivative as a precursor in the synthesis of more complex molecules and as a potential ligand in asymmetric catalysis . The compound should be stored in a dark place, sealed in a dry environment at room temperature . This product is intended for research and development purposes only and is not intended for human or diagnostic use.

Properties

IUPAC Name

(2R)-4,4-dimethylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(2)3-5(6(9)10)8-4-7/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNWSJQJILLEBS-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(NC1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H](NC1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic Acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyrrolidine Scaffolds

In the landscape of modern medicinal chemistry and drug discovery, the pyrrolidine ring system stands out as a privileged scaffold. Its inherent three-dimensionality and the stereochemical complexity that can be introduced through substitution make it a valuable building block for creating novel therapeutics.[1] (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid, a chiral, non-proteinogenic amino acid, is a prime example of such a valuable synthetic intermediate. The gem-dimethyl substitution at the 4-position introduces a conformational rigidity that can be advantageous in designing molecules with high binding affinity and selectivity for their biological targets. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended for researchers and professionals in the field of drug development.

Chemical Structure and Stereochemistry

The fundamental structure of this compound is characterized by a five-membered saturated nitrogen-containing ring (pyrrolidine). The key features are a carboxylic acid group at the 2-position and two methyl groups at the 4-position. The stereochemistry at the 2-position is designated as (R), which is crucial for its specific interactions in a chiral environment.

Molecular Formula: C₇H₁₃NO₂[2][3]

Molecular Weight: 143.18 g/mol [2][3]

CAS Number: 1303975-05-4[4]

Caption: Chemical structure of this compound.

Physical Properties

Experimental data for the physical properties of this compound is not extensively reported in publicly available literature. The following table includes data for the racemate and the (S)-enantiomer, which can serve as a reasonable estimate.

PropertyValueSource/Comment
Appearance White to off-white solidGeneral observation for similar amino acids.
Melting Point Not availableData for the specific (R)-enantiomer is not readily available.
Boiling Point 246.2±33.0 °C (Predicted)Predicted value for the racemate.[5]
Density 1.057±0.06 g/cm³ (Predicted)Predicted value for the racemate.[5]
Solubility Soluble in water and polar organic solvents.Expected behavior for a small amino acid.
Optical Rotation Not availableSpecific rotation for the (R)-enantiomer has not been reported in the searched literature. It is expected to have the same magnitude but opposite sign to the (S)-enantiomer.

Chemical Properties and Reactivity

This compound exhibits the characteristic reactivity of a secondary amino acid.

Acidity and Basicity (pKa)

As an amino acid, this molecule possesses both an acidic carboxylic acid group and a basic secondary amine group. The dissociation constants (pKa) are crucial for understanding its behavior in solution and for developing purification and reaction protocols. While experimental pKa values for this specific compound are not available, they can be estimated based on similar structures. The pKa of the carboxylic acid group is expected to be around 2-3, and the pKa of the secondary amine is expected to be around 10-11.

Reactivity of the Amine and Carboxylic Acid Groups

The secondary amine and the carboxylic acid functionalities are the primary sites for chemical modification.

  • N-Functionalization: The secondary amine can undergo a variety of reactions, including acylation, alkylation, and sulfonylation. These reactions are often employed to introduce protecting groups or to build more complex molecular architectures. For instance, N-Boc protection is a common strategy in peptide synthesis and related applications.

  • C-Functionalization: The carboxylic acid group can be converted to esters, amides, or reduced to the corresponding alcohol. These transformations are fundamental in peptide coupling reactions and for the synthesis of various derivatives.

Reactivity_Workflow cluster_N N-Functionalization cluster_C C-Functionalization Start This compound N_Acylation N-Acylation (e.g., Ac₂O, base) Start->N_Acylation N_Alkylation N-Alkylation (e.g., R-X, base) Start->N_Alkylation N_Boc N-Boc Protection (Boc₂O, base) Start->N_Boc C_Ester Esterification (R-OH, H⁺) Start->C_Ester C_Amide Amide Coupling (R-NH₂, coupling agent) Start->C_Amide C_Reduction Reduction (e.g., LiAlH₄) Start->C_Reduction

Caption: Key functionalization reactions of the title compound.

Spectroscopic Properties

Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two diastereotopic methyl groups, the protons on the pyrrolidine ring, and the acidic proton of the carboxylic acid, which would likely be a broad singlet. The proton at the chiral center (C2) would couple with the adjacent methylene protons.

  • ¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear significantly downfield (typically >170 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretch for the carboxylic acid would be observed around 1700-1730 cm⁻¹.[6] The N-H stretch of the secondary amine would appear in the region of 3300-3500 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (143.18 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the pyrrolidine ring.

Experimental Protocols

The following are generalized protocols that can be adapted for the characterization of this compound.

Protocol 1: Determination of Optical Rotation

Objective: To measure the specific rotation of the chiral compound.

Materials:

  • This compound

  • High-purity solvent (e.g., methanol or water)

  • Polarimeter

  • Volumetric flask

  • Analytical balance

Procedure:

  • Accurately weigh a sample of the compound and dissolve it in a known volume of the chosen solvent in a volumetric flask.

  • Calibrate the polarimeter with a blank solvent cell.

  • Fill the polarimeter sample cell with the prepared solution, ensuring no air bubbles are present.

  • Measure the observed rotation at a specified temperature and wavelength (typically the sodium D-line, 589 nm).

  • Calculate the specific rotation using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.[7]

Protocol 2: Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constants of the carboxylic acid and the secondary amine.

Materials:

  • This compound

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • pH meter and electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Dissolve a known amount of the compound in a known volume of deionized water.

  • If titrating the acidic form, add a stoichiometric excess of the strong acid.

  • Place the solution on a stir plate and immerse the pH electrode.

  • Titrate the solution with the standardized strong base, recording the pH after each incremental addition of the base.

  • Plot the pH versus the volume of base added. The pKa values correspond to the pH at the half-equivalence points.

Titration_Workflow A Dissolve compound in water B Add excess strong acid A->B C Titrate with standardized base B->C D Record pH vs. volume of base C->D E Plot titration curve D->E F Determine pKa values at half-equivalence points E->F

Caption: Workflow for pKa determination by potentiometric titration.

Applications in Research and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its constrained conformation can pre-organize a molecule for optimal binding to a biological target. Potential applications include its use as a scaffold in the development of:

  • Enzyme inhibitors: The rigid pyrrolidine ring can mimic the transition state of an enzymatic reaction.

  • Receptor agonists and antagonists: The defined stereochemistry is crucial for specific interactions with receptor binding pockets.

  • Peptidomimetics: Incorporation into peptide sequences can enhance metabolic stability and bioavailability.

Conclusion

This compound represents a synthetically versatile and structurally significant building block for the development of novel chemical entities with therapeutic potential. While detailed experimental data for this specific enantiomer is limited in the public domain, its properties can be reliably inferred from related compounds and general chemical principles. This guide provides a foundational understanding of its physical and chemical characteristics to aid researchers in its application.

References

A Comprehensive Technical Guide to the Spectroscopic Characterization of (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid, a substituted proline analog, represents a class of chiral building blocks with significant potential in medicinal chemistry and catalyst design. The gem-dimethyl substitution at the C4 position introduces conformational constraints that can be exploited to modulate the biological activity or stereochemical outcome of chemical transformations. Accurate structural elucidation and purity assessment are paramount for its effective application. This guide provides an in-depth technical overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the comprehensive characterization of this molecule. The principles discussed and the protocols provided are designed to offer both a predictive framework for analysis and a practical guide for experimental execution.

The structural integrity and stereochemical purity of such compounds are critical for their function. Spectroscopic methods provide a non-destructive and highly informative means to confirm the molecular structure, identify functional groups, and probe the chemical environment of individual atoms. This document will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting high-quality spectroscopic data for this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

A. Predicted ¹H NMR Spectral Data

The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (proton count). The expected chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the overall ring structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in a suitable solvent (e.g., D₂O or DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2 (α-proton)3.8 - 4.2Doublet of Doublets (dd)1H
H-3 (β-protons)1.9 - 2.3Multiplet (m)2H
H-5 (δ-protons)3.1 - 3.5Multiplet (m)2H
4-CH₃ (gem-dimethyl)1.1 - 1.4Singlets (s)6H
N-HVariable, broadBroad Singlet (br s)1H
COOH10 - 13Broad Singlet (br s)1H

Note: Chemical shifts are predictions and can vary based on solvent and concentration. The N-H and COOH protons are exchangeable with D₂O and their signals would disappear upon its addition.[1][2]

B. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxyl)170 - 185
C-2 (α-carbon)58 - 65
C-5 (δ-carbon)45 - 55
C-3 (β-carbon)35 - 45
C-4 (quaternary)30 - 40
4-CH₃ (gem-dimethyl)20 - 30

Note: The carboxyl carbon chemical shift is characteristic and appears significantly downfield.[1][3]

C. Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD) in a clean, dry NMR tube.

    • Ensure complete dissolution; gentle vortexing or sonication may be applied.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • If further structural confirmation is needed, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

D. Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Lock, Shim) transfer->instrument h1_nmr Acquire ¹H NMR instrument->h1_nmr c13_nmr Acquire ¹³C NMR h1_nmr->c13_nmr nmr_2d 2D NMR (COSY, HSQC) (Optional) c13_nmr->nmr_2d ft Fourier Transform nmr_2d->ft phase Phase & Baseline Correction ft->phase integrate Integration & Peak Picking phase->integrate analyze Structure Elucidation integrate->analyze

Caption: Workflow for NMR analysis of the target compound.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

A. Predicted IR Spectral Data

For this compound, the key functional groups are the carboxylic acid (O-H and C=O bonds) and the secondary amine (N-H bond).

Table 3: Predicted IR Absorption Frequencies

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500-3300Broad, Strong
Carboxylic AcidC=O stretch1700-1725Strong
AmineN-H stretch3200-3500Medium, Broad
AlkaneC-H stretch2850-2960Medium-Strong
Carboxylic AcidC-O stretch1210-1320Medium

Note: The broad O-H stretch of the carboxylic acid is highly characteristic and often overlaps with the C-H stretching region.[3][4][5]

B. Experimental Protocol: FTIR Data Acquisition (KBr Pellet Method)
  • Sample Preparation:

    • Place approximately 1-2 mg of the solid sample into a clean, dry agate mortar.

    • Add approximately 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr).

    • Gently mix and then thoroughly grind the mixture with a pestle for several minutes until a fine, homogeneous powder is obtained.[6]

  • Pellet Formation:

    • Transfer a portion of the powder to a pellet-forming die.

    • Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty spectrometer.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.[6]

C. Visualization of IR Spectroscopy Logic

IR_Logic cluster_functional_groups Key Functional Groups cluster_ir_absorptions Characteristic IR Absorptions (cm⁻¹) Molecule (R)-4,4-Dimethyl-pyrrolidine- 2-carboxylic acid COOH Carboxylic Acid (-COOH) Molecule->COOH NH Secondary Amine (-NH-) Molecule->NH CH Alkyl C-H Molecule->CH OH_stretch O-H Stretch (2500-3300, broad) COOH->OH_stretch CO_stretch C=O Stretch (1700-1725) COOH->CO_stretch NH_stretch N-H Stretch (3200-3500) NH->NH_stretch CH_stretch C-H Stretch (2850-2960) CH->CH_stretch

Caption: Functional groups and their corresponding IR absorptions.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, fragmentation patterns observed in tandem MS (MS/MS) experiments can offer valuable structural insights.

A. Expected Mass Spectrometry Data

For this compound (Molecular Formula: C₇H₁₃NO₂), the expected mass spectral data are as follows:

Table 4: Predicted Mass Spectrometry Data

Ionm/z (Monoisotopic)Technique
[M+H]⁺144.1019ESI+
[M-H]⁻142.0873ESI-
[M+Na]⁺166.0839ESI+

Note: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition by providing highly accurate mass measurements.

B. Fragmentation Behavior

Proline and its analogs exhibit characteristic fragmentation patterns in collision-induced dissociation (CID).[7][8] The presence of the rigid pyrrolidine ring influences which bonds are preferentially cleaved.

  • Loss of H₂O: A common fragmentation pathway for carboxylic acids.

  • Loss of CO₂: Decarboxylation is another expected fragmentation.

  • Ring Opening/Cleavage: Cleavage of the pyrrolidine ring can lead to a series of fragment ions. The "proline effect," which involves cleavage N-terminal to the proline residue in peptides, provides a basis for predicting fragmentation, although the free amino acid will behave differently.[7][8] Fragmentation is often initiated at the charged site, which in positive mode ESI would likely be the nitrogen atom.

C. Experimental Protocol: LC-MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.[6]

  • Instrumentation:

    • Utilize a liquid chromatography-mass spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., Orbitrap or TOF).

    • Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

  • Data Acquisition:

    • Acquire full scan MS data in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

    • Perform tandem MS (MS/MS) experiments on the parent ion to induce fragmentation and obtain structural information.

D. Visualization of Mass Spectrometry Workflow

MS_Workflow cluster_sample Sample Introduction cluster_analysis Mass Analysis cluster_detection Data Interpretation sample Dilute Sample Solution lc Liquid Chromatography (Optional Separation) sample->lc esi Electrospray Ionization lc->esi ms1 Full Scan MS (Determine [M+H]⁺ or [M-H]⁻) esi->ms1 ms2 Tandem MS (MS/MS) (Fragment Parent Ion) ms1->ms2 detect Mass Spectrum Generation ms2->detect interpret Confirm Molecular Weight & Analyze Fragments detect->interpret

Caption: General workflow for LC-MS analysis.

IV. Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its successful application in research and development. This guide outlines the expected NMR, IR, and MS data, providing a robust framework for structural confirmation. By combining the detailed atomic-level information from NMR, the functional group identification from IR, and the molecular weight and fragmentation data from MS, researchers can achieve an unambiguous and thorough characterization of this important chiral building block. The provided protocols and theoretical insights are intended to empower scientists to acquire and interpret high-quality data with confidence, ensuring the integrity and reliability of their work.

References

An In-depth Technical Guide to (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Constrained Amino Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles is a perpetual endeavor. Within this pursuit, non-proteinogenic amino acids have emerged as invaluable building blocks for the construction of sophisticated molecular architectures. Among these, conformationally constrained amino acids, such as the substituted prolinates, offer a strategic advantage by reducing the entropic penalty upon binding to biological targets, thereby often leading to improved affinity and efficacy. This guide focuses on a particularly intriguing chiral building block: (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid . The gem-dimethyl substitution at the C4 position of the pyrrolidine ring introduces a significant conformational rigidity, making it a valuable scaffold for the design of highly specific ligands and inhibitors. This document aims to provide a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and potential applications, to empower researchers in their drug discovery and development efforts.

Core Compound Identification

  • IUPAC Name: (R)-4,4-Dimethylpyrrolidine-2-carboxylic acid

  • CAS Number: 1303975-05-4[1]

  • Molecular Formula: C₇H₁₃NO₂

  • Molecular Weight: 143.18 g/mol [1]

Structure:

Caption: 2D structure of (R)-4,4-Dimethylpyrrolidine-2-carboxylic acid.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a molecule is paramount for its application in drug development, influencing aspects from solubility and formulation to its interaction with biological targets.

Table 1: Physicochemical Properties of (R)-4,4-Dimethylpyrrolidine-2-carboxylic acid

PropertyValueSource/Method
Melting Point Data not available in searched literature.Experimental determination required.[2][3]
Solubility Data not available in searched literature.Experimental determination in various solvents (e.g., water, DMSO, methanol) is recommended.[4]
pKa Estimated to be in the range of typical carboxylic acids (approx. 2-5) and secondary amines (approx. 10-11).Prediction software or experimental titration.
LogP Data not available in searched literature.Computational prediction or experimental determination (e.g., shake-flask method).
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups, the protons on the pyrrolidine ring, and the carboxylic acid proton. The chemical shift of the carboxylic acid proton is typically found in the downfield region (around 10-13 ppm) and can be concentration-dependent.[5][6] The protons on the chiral centers will exhibit complex splitting patterns due to diastereotopicity.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the carboxylic acid (typically in the 170-185 ppm range), the quaternary carbon at the 4-position, the two methyl carbons, and the carbons of the pyrrolidine ring.[5][6]

  • Infrared (IR) Spectroscopy:

    • A broad O-H stretching band from the carboxylic acid group is expected in the region of 2500-3300 cm⁻¹.[6]

    • A strong C=O stretching absorption from the carbonyl group should be present around 1700-1725 cm⁻¹.[6]

    • N-H stretching of the secondary amine may be observed around 3300-3500 cm⁻¹.

Synthesis and Chiral Resolution

Conceptual Asymmetric Synthetic Strategy

A plausible and efficient approach involves the asymmetric cyclization of an achiral precursor. A catalytic asymmetric synthesis of the closely related 5,5-dimethylproline has been reported, which provides a strong foundation for developing a route to the target 4,4-dimethyl isomer.[7]

Asymmetric_Synthesis_Pathway Start Achiral Precursor (e.g., substituted alkene) Step1 Asymmetric Cyclization (e.g., using a chiral catalyst) Start->Step1 Chiral Catalyst Intermediate Chiral Pyrrolidine Intermediate Step1->Intermediate Step2 Functional Group Transformation Intermediate->Step2 Product (R)-4,4-Dimethyl-pyrrolidine- 2-carboxylic acid Step2->Product

Caption: Conceptual workflow for the asymmetric synthesis.

Experimental Protocol: Asymmetric Synthesis (Hypothetical)

This protocol is a proposed adaptation based on established methods for similar structures.

  • Preparation of the Precursor: Synthesis of a suitable acyclic amino-alkene with a gem-dimethyl group.

  • Asymmetric Ring-Closing Metathesis (RCM):

    • Dissolve the precursor in an appropriate anhydrous solvent (e.g., dichloromethane or toluene).

    • Add a chiral ruthenium-based catalyst (e.g., a Hoveyda-Grubbs catalyst with a chiral ligand).

    • Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

  • Purification of the Cyclized Intermediate:

    • Remove the solvent under reduced pressure.

    • Purify the resulting chiral pyrroline derivative by column chromatography on silica gel.

  • Reduction and Deprotection:

    • Reduce the double bond of the pyrroline ring (e.g., by catalytic hydrogenation).

    • If protecting groups are used on the amine or carboxylic acid, perform the appropriate deprotection steps to yield the final product.

  • Final Purification:

    • Purify the final product by recrystallization or chromatography to obtain the enantiomerically pure this compound.

Chiral Resolution of Racemic 4,4-Dimethyl-pyrrolidine-2-carboxylic acid

An alternative to asymmetric synthesis is the resolution of a racemic mixture.

Chiral_Resolution_Workflow Racemate Racemic 4,4-Dimethyl-pyrrolidine- 2-carboxylic acid Step1 Derivatization with Chiral Resolving Agent Racemate->Step1 Diastereomers Diastereomeric Mixture Step1->Diastereomers Step2 Separation (e.g., Crystallization or Chromatography) Diastereomers->Step2 Separated_S Separated (R,S) Diastereomer Step2->Separated_S Separated_R Separated (R,R) Diastereomer Step2->Separated_R Step3_S Removal of Chiral Auxiliary Separated_S->Step3_S Step3_R Removal of Chiral Auxiliary Separated_R->Step3_R Product_S (S)-Enantiomer Step3_S->Product_S Product_R (R)-Enantiomer Step3_R->Product_R

Caption: Workflow for chiral resolution.

Protocol for Chiral Resolution:

  • Diastereomer Formation: React the racemic carboxylic acid with a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine) to form diastereomeric salts.

  • Fractional Crystallization: Exploit the different solubilities of the diastereomeric salts to separate them by fractional crystallization from a suitable solvent.

  • Liberation of the Enantiomers: Acidify the separated diastereomeric salts to regenerate the individual enantiomers of the carboxylic acid.

  • Purity Analysis: Determine the enantiomeric excess (ee) of the final product using chiral HPLC.

Applications in Drug Discovery and Medicinal Chemistry

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The conformational constraint imposed by the 4,4-gem-dimethyl substitution makes this compound a particularly attractive building block for creating potent and selective modulators of biological targets.

Rationale for Use in Drug Design:
  • Conformational Rigidity: The gem-dimethyl group locks the pyrrolidine ring into a specific pucker, reducing the number of accessible conformations. This pre-organization can lead to a lower entropic penalty upon binding to a target protein, potentially increasing binding affinity.

  • Improved Metabolic Stability: The quaternary center can block sites of metabolic oxidation, leading to an improved pharmacokinetic profile.

  • Vectorial Display of Substituents: The rigid scaffold allows for the precise spatial orientation of functional groups attached to the pyrrolidine ring, enabling the fine-tuning of interactions with a target's binding site.

Potential Therapeutic Areas:

While specific examples of drugs containing the this compound moiety are not prevalent in the public domain, its structural features suggest potential applications in areas where other proline analogs have been successful, including:

  • Enzyme Inhibitors: As a constrained amino acid, it can be incorporated into peptidomimetics to target proteases, kinases, or other enzymes. For instance, pyrrolidine derivatives are known inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes.

  • Receptor Ligands: The rigid scaffold is well-suited for the design of agonists or antagonists for G-protein coupled receptors (GPCRs) and ion channels.

  • Antiviral and Anticancer Agents: The pyrrolidine ring is a common feature in various antiviral and anticancer compounds.

A recent patent application describes the use of related pyrrolidine derivatives in the synthesis of compounds for treating or preventing cancer, highlighting the ongoing interest in this scaffold for oncology applications.[8]

Analytical Methodologies

Robust analytical methods are essential for quality control, purity assessment, and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC)
  • Chiral HPLC: This is the method of choice for determining the enantiomeric purity of this compound.

    • Stationary Phase: A chiral stationary phase (CSP) is required. Common choices include polysaccharide-based columns (e.g., cellulose or amylose derivatives) or cyclodextrin-based columns.

    • Mobile Phase: The mobile phase composition will depend on the chosen CSP and can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., acetonitrile/water with additives) or polar organic modes. Method development is crucial to achieve optimal separation.[9][10]

  • Reversed-Phase HPLC (for achiral analysis and purity):

    • Column: A standard C18 column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is a common starting point.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry (LC-MS) for higher sensitivity and specificity.

Protocol: Chiral HPLC Method Development
  • Column Screening: Screen a variety of chiral stationary phases (e.g., Chiralcel OD-H, Chiralpak AD-H, Cyclobond I 2000).

  • Mobile Phase Optimization: For each column, test different mobile phase systems (normal phase, reversed phase, polar organic).

  • Parameter Refinement: Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers with good peak shape.

  • Method Validation: Validate the final method for linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion and Future Outlook

This compound represents a valuable and under-explored chiral building block for medicinal chemistry. Its inherent conformational rigidity and potential for improved metabolic stability make it an attractive scaffold for the design of next-generation therapeutic agents. While the synthesis of this compound in high enantiomeric purity presents a challenge, the adaptation of modern asymmetric synthesis or classical resolution techniques should provide viable routes for its preparation on a research and potentially larger scale. Further exploration of its incorporation into diverse molecular frameworks is warranted to unlock its full potential in the development of novel drugs targeting a wide range of diseases. This guide provides a foundational understanding of this promising molecule, with the anticipation that it will inspire and facilitate further research and innovation in the field of drug discovery.

References

(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Steric Hindrance in a Privileged Scaffold

The pyrrolidine ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds, including numerous approved drugs.[1] Its rigid, five-membered ring structure provides a predictable three-dimensional geometry that is ideal for orienting pharmacophoric groups toward their biological targets. Within this class of compounds, (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid represents a strategic evolution of the simple proline scaffold. The introduction of a gem-dimethyl group at the C4 position introduces significant steric hindrance, which locks the pyrrolidine ring into a specific puckered conformation.[2] This conformational rigidity is a crucial feature for designing molecules with predictable three-dimensional shapes, a key aspect in modern structure-based drug design. This guide provides an in-depth overview of the commercial availability, key applications, and practical considerations for researchers utilizing this versatile building block.

Commercial Availability and Supplier Landscape

This compound is available from a range of specialized chemical suppliers. Researchers should note that purity and available quantities can vary, and it is crucial to select a supplier that can meet the specific needs of the intended application, from early-stage discovery to larger-scale synthesis. Below is a comparative table of representative suppliers.

SupplierCAS NumberPurityAdditional Notes
Aaronchem1303975-05-4Not specifiedCatalog number AR009KNX.[3]
Achmem1303975-05-4Not specifiedCatalog number BDJHH055177.[4]
BLDpharm1303975-05-4Not specifiedRequires cold-chain transportation.[5]
Combi-Blocks1303975-05-495%
CymitQuimicaNot specifiedMin. 95%Product listed as discontinued, but inquiries for similar products are welcomed.[6]
Unnamed Supplier1303975-05-495%Made in the USA.[7]

Note: This table is not exhaustive and is intended to provide a starting point for sourcing this compound. Availability and specifications are subject to change.

Quality Control and Analytical Considerations for Chiral Purity

Given the stereospecific nature of most biological interactions, ensuring the enantiomeric purity of this compound is paramount. The primary analytical technique for this purpose is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).

Conceptual Workflow for Chiral Purity Analysis:

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep1 Dissolve sample in a suitable solvent (e.g., Methanol/Water) hplc1 Inject sample onto a chiral column (e.g., polysaccharide-based CSP) prep1->hplc1 Injection hplc2 Isocratic elution with a mobile phase (e.g., Hexane/Isopropanol/TFA) hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate peak areas for (R) and (S) enantiomers hplc3->data1 Chromatogram data2 Calculate enantiomeric excess (% ee) data1->data2

Caption: A generalized workflow for determining the enantiomeric purity of this compound using chiral HPLC.

Protocol: Chiral HPLC Method Development
  • Column Selection: A polysaccharide-based chiral stationary phase, such as one coated with a derivative of cellulose or amylose, is a common starting point for the separation of chiral carboxylic acids.[8]

  • Mobile Phase Optimization: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of a modifier, such as trifluoroacetic acid (TFA), is often added to improve peak shape and resolution by suppressing the ionization of the carboxylic acid.

  • Method Validation: The analytical method should be validated for specificity, linearity, accuracy, and precision. The limit of detection (LOD) and limit of quantification (LOQ) for the undesired (S)-enantiomer should be established.

Applications in Drug Discovery and Development

The unique conformational constraints imposed by the 4,4-dimethyl substitution make this proline analog a valuable tool in several areas of drug discovery.

Constrained Peptides and Peptidomimetics

The incorporation of proline and its analogs is a well-established strategy for inducing specific secondary structures, such as β-turns and polyproline helices, in peptides.[2] The gem-dimethyl group in this compound further restricts the conformational flexibility of the peptide backbone, which can lead to:

  • Enhanced Receptor Binding Affinity: By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding is reduced.

  • Increased Proteolytic Stability: The sterically hindered peptide bonds adjacent to the modified proline residue are less susceptible to cleavage by proteases.

G Unconstrained_Peptide Flexible Peptide Receptor Receptor Unconstrained_Peptide->Receptor High entropic penalty Protease Protease Unconstrained_Peptide->Protease Susceptible to cleavage Constrained_Peptide (R)-4,4-Dimethyl-Proline Containing Peptide Constrained_Peptide->Receptor Low entropic penalty (Higher Affinity) Constrained_Peptide->Protease Resistant to cleavage

Caption: The conformational constraint imposed by this compound can enhance receptor binding and improve metabolic stability.

Small Molecule Inhibitors of Protein-Protein Interactions (PPIs)

The rigid pyrrolidine scaffold is frequently employed in the design of small molecule inhibitors that target protein-protein interactions. A prominent example is the development of inhibitors for the p53-MDM2 interaction, a key target in oncology.[9] The pyrrolidine ring can serve as a scaffold to orient key hydrophobic and hydrogen-bonding groups into the binding pockets of MDM2. The 4,4-dimethyl substitution can provide a vector for further chemical modification or enhance the binding affinity through favorable hydrophobic interactions.

Conceptual Synthesis of a Pyrrolidine-Based MDM2 Inhibitor Scaffold:

The synthesis of complex pyrrolidine-containing molecules often involves multi-step sequences. A common strategy is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile, which can efficiently construct the pyrrolidine ring with control over stereochemistry.[10][11]

Protocol: Illustrative Synthesis of a Substituted Pyrrolidine via 1,3-Dipolar Cycloaddition

This is a conceptual protocol based on established methodologies and should be adapted and optimized for specific substrates.

  • Formation of the Azomethine Ylide: An appropriate N-substituted amino acid ester (derived from a precursor to this compound) is reacted with an aldehyde or ketone in the presence of a dehydrating agent or by heating to form the azomethine ylide in situ.

  • Cycloaddition: The in situ generated azomethine ylide is reacted with a suitable dipolarophile (e.g., an activated alkene such as a maleimide or an acrylate derivative) to form the substituted pyrrolidine ring. The stereochemical outcome of the reaction is often dictated by the geometry of the dipole and the steric and electronic properties of the substituents.

  • Deprotection and Functionalization: The resulting cycloadduct is then subjected to deprotection and further functionalization to yield the final inhibitor molecule.

Conclusion

This compound is more than just a substituted amino acid; it is a sophisticated chemical tool for researchers in drug discovery. Its defining feature—the gem-dimethyl group—imparts a high degree of conformational rigidity, which can be strategically leveraged to enhance the binding affinity, selectivity, and metabolic stability of both peptide and small-molecule drug candidates. As our understanding of structure-activity relationships continues to deepen, the rational application of conformationally constrained building blocks like this one will undoubtedly play an increasingly important role in the development of next-generation therapeutics.

References

(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic Acid: A Comprehensive Technical Guide to its Application in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Evolution of Asymmetric Organocatalysis and the Rise of Specialized Pyrrolidine Catalysts

The field of asymmetric organocatalysis has revolutionized modern synthetic chemistry, offering a powerful alternative to traditional metal-based catalysts. These small, chiral organic molecules provide a robust and often more sustainable platform for the enantioselective synthesis of complex molecular architectures. Among the pioneering organocatalysts, the simple amino acid L-proline has emerged as a cornerstone, demonstrating remarkable efficacy in a wide array of transformations, including aldol, Mannich, Michael, and α-amination reactions.

The success of proline has spurred the development of a vast library of derivatives, each designed to enhance reactivity, selectivity, and substrate scope. This guide focuses on a particularly intriguing derivative: (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid . The introduction of a gem-dimethyl group at the C4 position of the pyrrolidine ring imparts unique steric and conformational constraints that significantly influence its catalytic behavior. This in-depth technical guide, intended for researchers and professionals in drug development and chemical synthesis, will explore the synthesis, mechanistic nuances, and practical applications of this specialized organocatalyst. We will delve into the causality behind its enhanced performance and provide detailed, field-proven insights to empower its effective utilization in the laboratory.

The Strategic Advantage of the 4,4-Dimethylproline Scaffold

The catalytic prowess of proline and its derivatives stems from their ability to form key intermediates, namely enamines and iminium ions, with carbonyl compounds. The stereochemical outcome of these reactions is dictated by the conformational rigidity of the pyrrolidine ring and the directing influence of the carboxylic acid moiety.

The introduction of gem-dimethyl groups at the C4 position in this compound introduces several key structural modifications that translate to tangible catalytic advantages:

  • Enhanced Steric Hindrance: The bulky gem-dimethyl group provides a more sterically demanding environment around the catalytic site. This increased steric bulk can lead to more pronounced facial discrimination in the transition state, often resulting in higher levels of enantioselectivity compared to unsubstituted proline.

  • Conformational Rigidity: The Thorpe-Ingold effect, or gem-dimethyl effect, suggests that the presence of the gem-dimethyl group can favor a more puckered conformation of the pyrrolidine ring. This conformational locking can pre-organize the catalyst for a more effective and selective approach to the substrates, minimizing competing reaction pathways.

  • Increased Lipophilicity: The methyl groups enhance the catalyst's solubility in a broader range of organic solvents, which can be advantageous for optimizing reaction conditions and facilitating catalyst-substrate interactions.

These structural features position this compound as a superior catalyst for challenging transformations where high levels of stereocontrol are paramount.

Synthesis of this compound

The enantioselective synthesis of substituted pyrrolidines is a well-established area of organic chemistry. While a variety of synthetic routes exist, a common strategy for preparing 4,4-disubstituted proline analogs involves the construction of the pyrrolidine ring from a chiral precursor or the diastereoselective functionalization of a proline derivative. A representative synthetic approach is outlined below, starting from commercially available materials. The synthesis of related pyrrolidine-2-carboxylic acid derivatives has been described in the literature, providing a foundation for this process[1].

Illustrative Synthetic Workflow

Synthesis_Workflow start Commercially Available Chiral Precursor step1 Introduction of Nitrogen and Carboxylate start->step1 step2 Construction of Pyrrolidone Ring step1->step2 step3 Gem-Dimethylation at C4 step2->step3 step4 Reduction and Cyclization step3->step4 final (R)-4,4-Dimethyl-pyrrolidine- 2-carboxylic acid step4->final Aldol_Mechanism catalyst (R)-4,4-Dimethyl- pyrrolidine-2-carboxylic acid N-H COOH enamine Chiral Enamine Intermediate catalyst:N->enamine + Ketone - H2O ketone Ketone transition_state [Transition State] (H-Bonding) enamine->transition_state aldehyde Aldehyde aldehyde->transition_state iminium Iminium Ion transition_state->iminium C-C Bond Formation product β-Hydroxy Ketone (Aldol Adduct) iminium->product + H2O (Hydrolysis) product->catalyst Catalyst Regeneration Michael_Addition_Workflow cluster_0 Catalyst Activation cluster_1 Stereoselective C-C Bond Formation cluster_2 Product Formation & Catalyst Regeneration Catalyst (R)-4,4-Dimethylproline Enamine Chiral Enamine Catalyst->Enamine + Carbonyl - H2O Carbonyl Ketone/Aldehyde Iminium Iminium Intermediate Enamine->Iminium + Acceptor Acceptor Michael Acceptor (e.g., Nitroolefin) Hydrolysis Hydrolysis Iminium->Hydrolysis Hydrolysis->Catalyst Regeneration Product Michael Adduct Hydrolysis->Product

References

Introduction: The Significance of Stereoisomerism in 4,4-Dimethyl-pyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic: Chiral Resolution Methods for 4,4-Dimethyl-pyrrolidine-2-carboxylic acid Audience: Researchers, scientists, and drug development professionals.

4,4-Dimethyl-pyrrolidine-2-carboxylic acid, a substituted proline analog, represents a crucial chiral building block in modern medicinal chemistry. The pyrrolidine scaffold is a common motif in numerous natural products and active pharmaceutical ingredients (APIs).[1][2] The gem-dimethyl substitution at the C4 position introduces conformational rigidity, a desirable trait for locking a molecule into a bioactive conformation and potentially enhancing metabolic stability. The chirality at the C2 position, however, dictates that the molecule exists as a pair of enantiomers. These stereoisomers can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to isolate a single, desired enantiomer is not merely an academic exercise but a regulatory and safety imperative in drug development.

This guide serves as a comprehensive technical resource for scientists engaged in the synthesis and purification of 4,4-Dimethyl-pyrrolidine-2-carboxylic acid. We will explore the principal methods for chiral resolution—diastereomeric salt formation, enzymatic kinetic resolution, and chromatographic separation—moving beyond mere procedural descriptions to elucidate the underlying scientific principles and rationale that govern method selection and optimization.

Classical Resolution via Diastereomeric Salt Formation

This method remains a cornerstone for large-scale chiral separations due to its cost-effectiveness and scalability.[3] The fundamental principle is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have distinct physical properties like solubility.[4] This is achieved by reacting the racemic carboxylic acid with an enantiomerically pure chiral base, forming two diastereomeric salts.[5]

(R,S)-Acid + (R)-Base → [ (R)-Acid·(R)-Base ] + [ (S)-Acid·(R)-Base ] (Racemic Mixture) + (Resolving Agent) → (Diastereomeric Salt Mixture)

The success of this technique hinges on the differential solubility of these two salts in a specific solvent system, allowing one to crystallize preferentially while the other remains in the mother liquor.[6]

Key Experimental Considerations
  • Choice of Resolving Agent: A broad screening of chiral bases is paramount. Commonly used agents include naturally derived alkaloids (brucine, strychnine) and synthetic amines like (R)- or (S)-1-phenylethanamine.[4] The structural compatibility between the acid and the base is crucial for forming a stable, crystalline salt.

  • Solvent System Selection: The solvent plays a critical role in modulating the solubility difference between the diastereomeric salts. A screening of various solvents (e.g., alcohols like ethanol, isopropanol; ketones; esters; and aqueous mixtures) is necessary to identify conditions that maximize the yield and purity of the desired diastereomer.[3]

  • Stoichiometry: While a 1:1 stoichiometry is common, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes be more efficient, precipitating the less soluble salt and leaving the desired enantiomer in solution with the excess starting material.[7]

Workflow for Diastereomeric Salt Resolution Screening

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Isolation racemate Racemic 4,4-Dimethyl- pyrrolidine-2-carboxylic acid screen_agents Screen Chiral Resolving Agents (e.g., (R)-1-phenylethanamine, Brucine) & Solvents (e.g., EtOH, IPA, Acetone) racemate->screen_agents analyze_solids Analyze Precipitated Solids (Yield, Diastereomeric Excess via NMR/HPLC) screen_agents->analyze_solids optimize Optimize Conditions: - Temperature Profile - Crystallization Time - Stoichiometry analyze_solids->optimize separate Separate Diastereomers (Filtration) optimize->separate liberate Liberate Enantiomer (Acid/Base Treatment) separate->liberate recover Recover Resolving Agent liberate->recover pure_enantiomer Isolated Pure Enantiomer liberate->pure_enantiomer

Caption: Workflow for developing a diastereomeric salt resolution method.

Experimental Protocol: Screening for Optimal Resolution Conditions
  • Preparation: In a parallel array of test tubes, dissolve a fixed amount of racemic 4,4-Dimethyl-pyrrolidine-2-carboxylic acid (e.g., 100 mg) in various solvents (e.g., 1 mL of ethanol, isopropanol, acetonitrile, ethyl acetate).

  • Addition of Resolving Agent: To each tube, add 0.5-1.0 equivalent of a selected chiral base (e.g., (R)-1-phenylethanamine).

  • Crystallization: Heat the mixtures to obtain a clear solution, then allow them to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. If no crystals form, solvent may be slowly evaporated.

  • Isolation: Isolate any resulting precipitate by filtration, washing with a small amount of cold solvent.

  • Analysis:

    • Liberate the acid from a small sample of the salt by dissolving it in dilute HCl and extracting with an organic solvent.

    • Determine the enantiomeric excess (e.e.) of the liberated acid using a suitable chiral HPLC or GC method (see Section 3).

    • The system that provides a high yield of crystalline salt with high diastereomeric purity is selected for optimization.[6]

Data Summary: Illustrative Screening Results
Resolving AgentSolventYield (%)Enantiomeric Excess (e.e., %) of Precipitated Acid
(R)-1-PhenylethanamineEthanol4585% (S-enantiomer)
(R)-1-PhenylethanamineIsopropanol4092% (S-enantiomer)
(S)-1-PhenylethanamineIsopropanol3891% (R-enantiomer)
BrucineAcetone/H₂O (9:1)3578% (R-enantiomer)

Enzymatic Kinetic Resolution

Enzymatic methods leverage the high stereospecificity of enzymes to differentiate between enantiomers.[8] In a kinetic resolution, an enzyme catalyzes a reaction on one enantiomer at a much higher rate than the other, allowing for the separation of a chemically distinct product from the unreacted enantiomer.[] For a carboxylic acid, this typically involves the enzymatic hydrolysis of a racemic ester or amide derivative.[10]

(R,S)-Acid-OR' (ester) + H₂O --(Enzyme)--> (R)-Acid + (S)-Acid-OR' + R'OH (Enzyme selectively hydrolyzes one ester enantiomer)

This method is prized for its high selectivity (often yielding e.e. >99%), mild reaction conditions, and environmental compatibility.[] Lipases, such as Candida antarctica Lipase B (CAL-B), and proteases are commonly employed.[11]

Key Experimental Considerations
  • Substrate Derivatization: The carboxylic acid must first be converted into a suitable substrate, such as a methyl or ethyl ester. This step is crucial and must not cause racemization of the chiral center.

  • Enzyme Selection: Screening different commercially available enzymes (lipases, esterases) is necessary to find one with high activity and selectivity (E-value) for the target substrate.

  • Reaction Monitoring: The reaction must be stopped at or near 50% conversion to achieve the maximum theoretical yield and enantiomeric purity for both the product and the remaining starting material. Progress is typically monitored by HPLC.

Workflow for Enzymatic Kinetic Resolution

G cluster_0 Enzymatic Reaction cluster_1 Separation & Isolation racemate Racemic 4,4-Dimethyl- pyrrolidine-2-carboxylic acid derivatize Derivatization (e.g., Esterification) racemate->derivatize racemic_ester Racemic Ester Derivative derivatize->racemic_ester enzyme_reaction Enzymatic Hydrolysis (e.g., CAL-B, pH 7 buffer) racemic_ester->enzyme_reaction monitor Monitor Conversion by HPLC enzyme_reaction->monitor quench Quench at ~50% Conversion monitor->quench separation Workup & Separation (e.g., Extraction at different pH) quench->separation product_acid Product: Enantiopure Acid separation->product_acid reactant_ester Unreacted: Enantiopure Ester separation->reactant_ester hydrolysis Hydrolysis reactant_ester->hydrolysis hydrolysis->product_acid Other Enantiomer G cluster_0 Screening Phase cluster_1 Optimization Phase racemate Racemic 4,4-Dimethyl- pyrrolidine-2-carboxylic acid derivatize Derivatize for Detection (e.g., UV-active tag) racemate->derivatize derivatized_racemate Tagged Racemate derivatize->derivatized_racemate screen_cols Screen Chiral Columns (e.g., Chiralpak IA, IC, ID) derivatized_racemate->screen_cols screen_mp Screen Mobile Phases (Normal & Polar Organic Modes) screen_cols->screen_mp optimize Optimize Separation: - Mobile Phase Composition - Flow Rate - Temperature screen_mp->optimize validated_method Validated Analytical Method optimize->validated_method scale_up Scale-up to Preparative Chromatography (HPLC/SFC) validated_method->scale_up

References

Crystal structure analysis of (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic Acid

Introduction

This compound, a substituted proline analog, represents a class of molecules with significant potential in medicinal chemistry and materials science. The conformational rigidity imposed by the pyrrolidine ring, further influenced by the gem-dimethyl substitution at the C4 position, makes it a valuable scaffold for designing peptidomimetics, catalysts, and other functional molecules.[1] Determining the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction (SCXRD) is paramount to understanding its steric and electronic properties, which in turn dictate its biological activity and material characteristics.

This guide provides a comprehensive, in-depth walkthrough of the entire process of crystal structure analysis for a novel compound such as this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each stage of the workflow. While a public crystal structure for this specific molecule is not available at the time of writing, this guide will equip the reader with the necessary knowledge to undertake such an analysis from synthesis to final data deposition.

Part 1: Synthesis and Crystallization: The Foundation of Quality Data

A Note on Synthesis: Accessing the Target Molecule

The journey to a crystal structure begins with the synthesis of the compound itself. The stereoselective synthesis of substituted proline analogs is a well-documented field, often starting from readily available precursors like 4-hydroxyproline.[2] Various strategies exist for introducing substituents at the C4 position, and for a gem-dimethyl group, methods involving alkylation of a suitable proline derivative would be employed.[1] Achieving high purity of the synthesized this compound is critical, as impurities can significantly hinder crystallization.

The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step in SCXRD.[3] For a small, organic molecule like this compound, several crystallization techniques can be explored. The choice of solvent is crucial and is typically determined through small-scale solubility screening.

Technique Principle Advantages Considerations
Slow Evaporation A near-saturated solution of the compound is allowed to slowly evaporate, gradually increasing the concentration to the point of supersaturation and nucleation.Simple to set up; effective for many compounds.Can sometimes lead to the formation of many small crystals rather than a few large ones.
Vapor Diffusion A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Excellent for growing high-quality crystals from small amounts of material.[4]Requires careful selection of the solvent/anti-solvent pair.
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.Can produce high-quality crystals; useful when vapor diffusion is unsuccessful.Requires careful technique to avoid mixing the layers prematurely.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and causing crystallization.Effective for compounds with a steep solubility curve with respect to temperature.Requires precise temperature control for slow cooling.

Experimental Protocol: Crystallization via Vapor Diffusion

  • Prepare a concentrated solution: Dissolve a small amount (e.g., 5-10 mg) of purified this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or water) in a small, narrow vial.

  • Set up the diffusion chamber: Place the small vial inside a larger beaker or jar containing a layer of an appropriate anti-solvent (e.g., diethyl ether, hexane).

  • Seal and wait: Seal the larger container and leave it undisturbed in a location with a stable temperature.

  • Monitor for crystal growth: Check for the formation of crystals over several days to weeks. High-quality crystals for SCXRD are typically 0.1-0.3 mm in size and have well-defined faces.

Part 2: From Crystal to Diffraction Pattern: Data Collection

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data. This is performed using a single-crystal X-ray diffractometer.

G cluster_0 Overall Workflow Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Validation Validation & Analysis Structure_Solution->Validation Deposition Data Deposition Validation->Deposition

Figure 1: A high-level overview of the crystal structure analysis workflow.

Crystal Mounting and Data Collection Strategy

The chosen crystal is carefully mounted on a goniometer head, which allows for precise rotation in the X-ray beam.[5] The data collection is typically performed at a low temperature (around 100 K) using a cryostream of nitrogen gas to minimize thermal vibrations of the atoms and reduce radiation damage.[6]

Experimental Protocol: Data Collection

  • Crystal Selection and Mounting: Under a microscope, select a single crystal with sharp edges and no visible defects. Mount the crystal on a suitable loop or fiber.

  • Cryo-cooling: Flash-cool the mounted crystal in the nitrogen stream of the diffractometer.

  • Data Collection:

    • The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal through a series of orientations.[7]

    • At each orientation, a diffraction pattern is recorded. A complete dataset consists of hundreds of such images.

    • The data collection strategy aims to measure a complete and redundant set of reflections.[8]

Part 3: Decoding the Pattern: Structure Solution, Refinement, and Validation

The collected diffraction images are processed to determine the three-dimensional arrangement of atoms in the crystal.

G cluster_1 Structure Solution & Refinement Raw_Data Raw Diffraction Images Integration Integration & Scaling (e.g., SAINT, HKL-2000) Raw_Data->Integration HKL_File Reflection File (*.hkl) Integration->HKL_File Structure_Solution Structure Solution (Direct Methods) (e.g., SHELXT) HKL_File->Structure_Solution Initial_Model Initial Atomic Model Structure_Solution->Initial_Model Refinement Least-Squares Refinement (e.g., SHELXL in Olex2) Initial_Model->Refinement Difference_Map Difference Fourier Map Analysis Refinement->Difference_Map Identify missing atoms & disordered regions Final_Model Final Structural Model Refinement->Final_Model Convergence Difference_Map->Refinement

Figure 2: The iterative process of solving and refining a crystal structure.

Data Reduction and Structure Solution

The raw diffraction images are first processed to integrate the intensities of the diffraction spots and apply various corrections (e.g., for absorption). This results in a reflection file (typically with an .hkl extension) that lists the Miller indices (h, k, l) and intensity for each reflection.

For small molecules, the "phase problem" is typically solved using direct methods. Software like SHELXT can often solve the structure automatically from the reflection file, providing an initial model of the atomic positions.[9]

Structure Refinement

The initial model is then refined against the experimental data using a least-squares process. This is an iterative procedure where the atomic coordinates, displacement parameters (which model thermal motion), and other parameters are adjusted to improve the agreement between the calculated and observed diffraction intensities.

Workflow using Olex2 with SHELXL:

Olex2 is a popular graphical interface that integrates powerful programs like SHELXL for refinement.[10][11]

  • Load Data: Import the .ins and .hkl files into Olex2.

  • Initial Refinement: Perform an initial round of refinement on the solved structure.

  • Atom Assignment: Identify and correctly assign the atom types (C, N, O). For this compound, the initial model should clearly show the pyrrolidine ring, the gem-dimethyl groups, and the carboxylic acid moiety.

  • Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically, allowing their thermal ellipsoids to deform, which provides a better model of their thermal motion.

  • Hydrogen Atom Placement: Add hydrogen atoms to the model. This is typically done using geometric constraints ("riding" model), and their positions are confirmed by examining the difference electron density map.

  • Iterative Refinement: Continue refining the model until convergence is reached, meaning that the shifts in the refined parameters are negligible and the R-factors are minimized. Key indicators of a good refinement are:

    • R1: A measure of the agreement between the observed and calculated structure factor amplitudes. Generally, a value below 5% is considered very good for small molecules.

    • wR2: A weighted R-factor based on intensities.

    • Goodness of Fit (GooF): Should be close to 1.0.

Structure Validation

The final refined structure must be rigorously validated to ensure its chemical and crystallographic soundness.

  • checkCIF: The International Union of Crystallography (IUCr) provides a checkCIF service that automatically checks the Crystallographic Information File (CIF) for completeness, consistency, and potential issues.[2]

  • PLATON: This is a versatile crystallographic tool that can be used for a variety of validation tasks, including checking for missed symmetry and analyzing intermolecular interactions.

Part 4: Predicted Structural Features of this compound

While the specific crystal structure is not yet determined, we can predict some key features based on the known conformational preferences of substituted pyrrolidine rings.

Pyrrolidine Ring Conformation

The five-membered pyrrolidine ring is not planar and typically adopts an "envelope" or "twist" conformation. The substituents on the ring play a crucial role in determining the preferred pucker. For this compound, the sterically demanding gem-dimethyl group at the C4 position is expected to significantly influence the ring's conformation to minimize steric strain. It is likely to adopt a conformation that places the methyl groups in pseudo-equatorial positions.[8]

Intermolecular Interactions and Crystal Packing

As a zwitterionic amino acid, this compound has both a protonated amine (N-H) and a deprotonated carboxylate group (COO-). This makes it highly likely that the crystal packing will be dominated by a network of strong N-H···O hydrogen bonds, linking the molecules into chains, sheets, or a three-dimensional network.

Expected Crystallographic and Geometric Parameters
Parameter Expected Value / Feature Rationale / Comparison
Crystal System Monoclinic or OrthorhombicCommon for chiral organic molecules.
Space Group Chiral (e.g., P2₁, P2₁2₁2₁)The molecule is chiral, so the crystal must crystallize in a non-centrosymmetric space group.
Pyrrolidine Ring Pucker Envelope or TwistTo accommodate the C4 gem-dimethyl groups.
C-N Bond Lengths ~1.48 - 1.50 ÅTypical for single C-N bonds in pyrrolidine rings.
C-C Bond Lengths ~1.52 - 1.54 ÅTypical for single C-C bonds.
C=O Bond Lengths ~1.25 ÅCharacteristic of a carboxylate group.
Key Torsion Angles To be determinedWill define the precise ring conformation.
Hydrogen Bonding Strong N-H···O interactionsExpected due to the zwitterionic nature of the amino acid.

Part 5: Reporting and Dissemination

The final step in a crystal structure analysis is to report the findings in a standardized format.

The Crystallographic Information File (CIF)

The standard format for archiving and exchanging crystallographic data is the Crystallographic Information File (CIF). This is a text file that contains all the essential information about the crystal structure, including:

  • Unit cell parameters

  • Space group

  • Atomic coordinates and displacement parameters

  • Bond lengths, angles, and torsion angles

  • Details of the data collection and refinement

Software like Olex2 can automatically generate a CIF file that is ready for publication or deposition in a crystallographic database.

G cluster_2 Validation & Deposition Final_Model Final Refined Model Generate_CIF Generate CIF File Final_Model->Generate_CIF checkCIF Validate with checkCIF Generate_CIF->checkCIF Validation_Report checkCIF Validation Report checkCIF->Validation_Report Deposition Deposit CIF at CCDC/COD checkCIF->Deposition No major issues Validation_Report->Generate_CIF Address issues & re-refine CSD_Number Receive Deposition Number Deposition->CSD_Number

Figure 3: The process of validating and depositing the final crystallographic data.

Database Deposition

It is standard practice to deposit the final CIF file in a public database, such as the Cambridge Structural Database (CSD) for small organic molecules. This ensures that the data is preserved and accessible to the wider scientific community.

Conclusion

The crystal structure analysis of this compound, from synthesis and crystallization to data collection, structure solution, and validation, is a multi-step process that requires careful experimental technique and a thorough understanding of crystallographic principles. While challenging, the reward is a precise and unambiguous three-dimensional model of the molecule. This structural information is invaluable for rational drug design, understanding reaction mechanisms, and developing new materials, providing a clear atomic-level picture that can guide future research and development efforts.

References

A Comprehensive Technical Guide to (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic Acid: Safety, Handling, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid is a substituted proline analog of significant interest in medicinal chemistry and drug discovery. Its rigid, gem-dimethyl substituted pyrrolidine ring offers a unique conformational constraint that can be exploited to enhance the potency, selectivity, and pharmacokinetic properties of therapeutic candidates.[1][2] As with any novel chemical entity, a thorough understanding of its safe handling, potential hazards, and appropriate experimental protocols is paramount for ensuring laboratory safety and the integrity of research outcomes. This guide provides a detailed overview of these critical aspects, synthesized from available data on structurally related compounds and established laboratory safety practices.

Physicochemical Properties and Identification

A summary of the key physicochemical properties for this compound and a related ester derivative are presented below. These properties are crucial for understanding the compound's behavior and for designing appropriate experimental and storage conditions.

PropertyThis compound4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester
Molecular Formula C₇H₁₃NO₂[3]C₉H₁₇NO₂[4]
Molecular Weight 143.18 g/mol [3]171.24 g/mol [4]
CAS Number Not explicitly available for the (R)-enantiomer. The racemic form is 63624-41-9.125781-45-5[4]
Appearance Expected to be a solid at room temperature.Data not available.
Purity Typically available at ≥95% purity for research purposes.[3]Data not available.
XLogP3 Data not available.1.4[4]

Hazard Identification and Safety Precautions

GHS Hazard Classification (Inferred)

Based on data for related compounds such as (R)-pyrrolidine-2-carboxylic acid and other substituted pyrrolidine carboxylic acids, the following GHS classifications should be considered as a precautionary measure[5]:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation. [5]

Precautionary Statements

The following precautionary statements are recommended for handling this compound and its derivatives[6][7]:

CategoryPrecautionary Statements
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7] P264: Wash skin thoroughly after handling.[7] P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area.[7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
Response P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6][7] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][7] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] P330: Rinse mouth.
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[7] P405: Store locked up.[7]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential for minimizing exposure risk.

Engineering Controls
  • Fume Hood: All handling of this compound, especially when in powdered form or when generating aerosols, should be conducted in a certified chemical fume hood to protect from inhalation hazards.[8]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[9]

  • Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[5][9]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles or glasses with side shields are required to protect the eyes from splashes.[10] A face shield may be necessary when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[10] It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques.[6]

    • Lab Coat: A lab coat that covers the arms and fastens in the front should be worn at all times.[11]

  • Respiratory Protection: For situations where engineering controls may not be sufficient to control airborne concentrations, a NIOSH-approved respirator may be necessary.[12]

Handling and Storage

Proper handling and storage procedures are critical for maintaining the integrity of the compound and ensuring a safe laboratory environment.

Safe Handling Practices
  • Avoid contact with skin, eyes, and clothing.[7]

  • Avoid the formation of dust and aerosols.[5]

  • Wash hands thoroughly after handling the compound.[6]

  • Use a tray when transporting the chemical to contain any potential spills.[8]

  • When preparing solutions, always add the acid to the solvent, not the other way around, to control any exothermic reactions.[8]

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][13]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[14]

  • Store away from heat, sparks, and open flames.[13]

Accidental Release Measures and First Aid

Prompt and appropriate responses to accidental releases and exposures are crucial for mitigating potential harm.

Accidental Release
  • Small Spills: For small spills of the solid material, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[15] The spill area should then be cleaned with an appropriate solvent and decontaminated.

  • Large Spills: In the event of a large spill, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection, and contain the spill. Absorb liquid spills with an inert material and collect all contaminated materials for disposal in accordance with local regulations.[7]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.[13]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[13] Seek medical attention if irritation persists.

  • Inhalation: Remove the victim to fresh air.[13] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[13] Seek immediate medical attention.[13]

Experimental Workflow: A Conceptual Overview

The unique structural features of this compound make it a valuable building block in synthetic and medicinal chemistry. A generalized workflow for its use in peptide synthesis is outlined below.

experimental_workflow cluster_prep Preparation cluster_coupling Peptide Coupling cluster_deprotection Deprotection & Cleavage cluster_purification Purification & Analysis start Weigh (R)-4,4-Dimethyl- pyrrolidine-2-carboxylic acid in a fume hood dissolve Dissolve in appropriate solvent (e.g., DMF, DCM) start->dissolve activate Activate carboxylic acid (e.g., with HBTU/HOBt) dissolve->activate coupling Couple activated amino acid to the resin activate->coupling resin Resin-bound amine resin->coupling wash Wash resin to remove excess reagents coupling->wash deprotect Fmoc deprotection (if applicable) wash->deprotect cleave Cleave peptide from resin (e.g., with TFA cocktail) deprotect->cleave precipitate Precipitate peptide in cold ether cleave->precipitate purify Purify by HPLC precipitate->purify analyze Analyze by LC-MS and NMR purify->analyze

References

An In-Depth Technical Guide to (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic Acid Derivatives and Their Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Constrained Proline Analogs in Medicinal Chemistry

The pyrrolidine ring is a foundational scaffold in modern drug discovery, recognized for its prevalence in numerous natural products and FDA-approved pharmaceuticals.[1] Its non-planar, three-dimensional structure allows for a nuanced exploration of chemical space, a critical advantage in designing molecules with high target specificity and affinity. Within this class of compounds, chiral proline derivatives serve as indispensable building blocks, enabling the synthesis of complex, stereochemically defined molecules that are often essential for potent and selective biological activity.

This guide focuses on a particularly valuable, conformationally restricted analog: (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid . The introduction of a gem-dimethyl group at the C4 position significantly constrains the puckering of the pyrrolidine ring. This structural rigidity is a powerful tool for medicinal chemists, as it can pre-organize a molecule into a bioactive conformation, reduce the entropic penalty upon binding to a biological target, and enhance metabolic stability by shielding adjacent positions from enzymatic degradation.[2][3]

Herein, we provide a comprehensive overview of the core synthetic strategies for accessing the (R)-4,4-dimethylproline scaffold, detail the key methodologies for its subsequent functionalization into a diverse library of derivatives, and present field-proven experimental protocols to empower researchers in their drug development endeavors.

Part 1: Core Synthetic Strategies for the this compound Scaffold

The stereoselective synthesis of quaternary proline analogs, such as the 4,4-dimethyl derivative, requires robust and precise chemical methodologies. The construction of the chiral pyrrolidine ring is typically achieved through two primary strategic approaches: the cyclization of acyclic precursors or the modification of existing chiral templates.[1]

Asymmetric Synthesis from Acyclic Precursors

Building the heterocyclic ring from linear, stereodefined starting materials is a powerful and flexible approach. Key methods include intramolecular cyclizations and cycloaddition reactions.

  • Intramolecular Cyclization: This strategy involves the formation of a C-N or C-C bond to close the five-membered ring. A common tactic is the cyclization of a geminally disubstituted glycine or alanine equivalent. For instance, an acyclic precursor containing an amino group and a suitable leaving group separated by a four-carbon chain can be induced to cyclize, forming the pyrrolidine skeleton. The stereochemistry at the C2 position is often established early in the synthesis from a chiral amino acid pool, while the quaternary center at C4 is constructed via diastereoselective alkylation or other carbon-bond forming reactions.[2]

  • [3+2] Cycloaddition Reactions: 1,3-dipolar cycloadditions are a highly effective method for constructing five-membered rings with excellent control over regio- and stereochemistry.[2] A common approach involves the reaction of an azomethine ylide (the 1,3-dipole) with an appropriately substituted alkene (the dipolarophile). To construct the 4,4-dimethylproline scaffold, one could envision a reaction between a glycine-derived azomethine ylide and an alkene such as 3,3-dimethyl-1-butene, although controlling the subsequent functionalization to install the carboxylic acid can be a challenge.

G cluster_0 Synthetic Strategies for Pyrrolidine Core Acyclic Acyclic Chiral Precursor Cycloaddition [3+2] Cycloaddition (e.g., Azomethine Ylide + Alkene) Acyclic->Cycloaddition Pathway A Intramolecular Intramolecular Cyclization (C-N or C-C Bond Formation) Acyclic->Intramolecular Pathway B Target (R)-4,4-Dimethyl- pyrrolidine-2-carboxylic acid Cycloaddition->Target Intramolecular->Target

Fig. 1: High-level synthetic approaches to the pyrrolidine core.
Modification of Chiral Pool Starting Materials

While creating the 4,4-disubstituted pattern from a simple proline or hydroxyproline is not straightforward, these chiral pool materials are central to the synthesis of many other substituted prolines.[1] For example, methods have been developed for the diastereoselective alkylation of 4-hydroxyproline esters, demonstrating that the existing ring can serve as a template for introducing new substituents with high stereocontrol.[4] Although not directly applicable to the 4,4-dimethyl target, these principles underscore the importance of leveraging existing chirality in complex syntheses.

Part 2: Preparation of Derivatives: A Guide to Functionalization

Once the this compound core is obtained, its true value is realized through the selective modification of its two primary functional handles: the secondary amine (N-terminus) and the carboxylic acid (C-terminus).

G cluster_N N-Terminus Functionalization cluster_C C-Terminus Functionalization Core This compound N_Alkylation N-Alkylation (Reductive Amination, Alkyl Halides) Core->N_Alkylation N_Acylation N-Acylation / Amide Formation (Acyl Halides, Coupling Reagents) Core->N_Acylation N_Arylation N-Arylation (Buchwald-Hartwig) Core->N_Arylation N_Sulfonylation N-Sulfonylation (Sulfonyl Chlorides) Core->N_Sulfonylation C_Ester Esterification (Acid-catalyzed, Alkyl Halides) Core->C_Ester C_Amide Amide Formation (Peptide Coupling) Core->C_Amide C_Reduction Reduction to Alcohol (e.g., LiAlH4) Core->C_Reduction

Fig. 2: Key functionalization pathways for the core scaffold.
N-Terminus Functionalization

The secondary amine of the pyrrolidine ring is a versatile nucleophile, enabling a wide range of modifications.

  • N-Acylation (Amide Formation): This is one of the most fundamental transformations, often used to introduce protecting groups or to incorporate the proline analog into a peptide chain. The reaction with di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl) under basic conditions provides the commonly used Boc and Cbz protected amines, respectively.[5]

  • N-Alkylation: Alkyl groups can be introduced directly via reaction with alkyl halides in the presence of a non-nucleophilic base. A more controlled and widely applicable method is reductive amination, where the amine is reacted with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ with a mild hydride reagent like sodium triacetoxyborohydride (STAB).

  • N-Arylation: The attachment of an aryl group is typically accomplished using transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, employing a palladium catalyst with a specialized phosphine ligand, is the premier method for this transformation.[6]

  • N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like triethylamine yields stable sulfonamides. This moiety is a common bioisostere for an amide bond in medicinal chemistry.

Transformation Typical Reagents Purpose / Application
N-Boc Protection Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, TEA)Amine protection, peptide synthesis
N-Cbz Protection Benzyl Chloroformate (Cbz-Cl), Base (e.g., NaHCO₃)Orthogonal amine protection
N-Alkylation Alkyl Halide, Base (e.g., K₂CO₃); or Aldehyde/Ketone, NaBH(OAc)₃Introduction of alkyl substituents
N-Arylation Aryl Halide, Pd Catalyst (e.g., Pd₂(dba)₃), Ligand, BaseSynthesis of N-aryl derivatives
N-Sulfonylation Sulfonyl Chloride (e.g., TsCl), Base (e.g., Pyridine)Formation of stable sulfonamides
C-Terminus Functionalization

The carboxylic acid moiety can be readily converted into a variety of other functional groups.[7][8][9]

  • Esterification: The formation of esters is commonly achieved through Fischer esterification (reaction with an alcohol under acidic catalysis) or by reaction with an alkyl halide in the presence of a base like cesium carbonate.

  • Amide Formation: Coupling the carboxylic acid with a primary or secondary amine is a cornerstone of drug development. This is facilitated by a wide array of peptide coupling reagents, such as HATU, HBTU, or EDC/HOBt, which activate the carboxyl group for nucleophilic attack.

  • Reduction to Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, (R)-4,4-dimethylprolinol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[1] This prolinol derivative is itself a valuable chiral building block for further synthesis.[1][10]

Part 3: Experimental Protocol: N-Boc Protection

The following protocol provides a detailed, self-validating procedure for the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group, a critical first step in many synthetic sequences.

Objective: To synthesize (R)-1-(tert-Butoxycarbonyl)-4,4-dimethyl-pyrrolidine-2-carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)[5]

  • Sodium Hydroxide (NaOH) (2.0 - 2.5 eq)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane (or THF) and aqueous NaOH solution (2.0-2.5 eq). Stir at room temperature until all solids have dissolved.

    • Causality: The aqueous base deprotonates the carboxylic acid and the ammonium salt (if starting from a hydrochloride salt), ensuring the secondary amine is in its free, nucleophilic state. Dioxane or THF is used as a co-solvent to solubilize the organic starting material and reagent.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) to the solution. The reaction may be slightly exothermic. Allow the mixture to stir vigorously at room temperature overnight (12-18 hours).

    • Causality: Boc₂O is the electrophile that reacts with the nucleophilic nitrogen. An excess is used to ensure complete consumption of the starting material. The reaction is typically complete within a few hours but is often left overnight for convenience and to ensure high conversion.

  • Workup - Quenching and Solvent Removal: If a significant amount of organic solvent was used, concentrate the reaction mixture in vacuo to remove the bulk of the dioxane/THF. Dilute the remaining aqueous solution with water.

  • Workup - Extraction (Base Wash): Transfer the aqueous solution to a separatory funnel and wash with ethyl acetate (2 x volume of aqueous layer). Discard the organic layer.

    • Self-Validation: This step removes any unreacted Boc₂O and other non-polar impurities. The desired product, being a carboxylate salt, remains in the aqueous phase.

  • Workup - Acidification: Cool the aqueous layer in an ice bath. Carefully acidify the solution to a pH of ~2-3 by the dropwise addition of 1M HCl. A white precipitate of the product should form.

    • Causality: Acidification protonates the carboxylate, rendering the product neutral and significantly less soluble in water, causing it to precipitate or become extractable into an organic solvent.

  • Workup - Extraction (Product): Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: The product is often obtained in high purity after this procedure. If necessary, it can be further purified by recrystallization or flash column chromatography on silica gel.

Conclusion

This compound is a potent chiral building block that offers medicinal chemists a tool to impart conformational rigidity and metabolic stability into drug candidates. A firm understanding of the synthetic strategies to access its core structure and the versatile functionalization reactions at its N- and C-termini is crucial for its effective deployment in drug discovery programs. The methodologies and protocols outlined in this guide provide a robust foundation for researchers to synthesize and explore the vast chemical space accessible from this valuable proline analog.

References

Methodological & Application

Application Notes & Protocols: Asymmetric Aldol Reactions Catalyzed by (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Controlled Asymmetry in Synthesis

The aldol reaction is a cornerstone of carbon-carbon bond formation, enabling the construction of complex molecular architectures from simple carbonyl precursors.[1][2] Its asymmetric variant is of paramount importance in the pharmaceutical industry, where the precise three-dimensional arrangement of atoms in a molecule dictates its biological activity.[3] For decades, achieving this stereocontrol relied heavily on substrate-controlled methods or metal-based catalysts.

The advent of asymmetric organocatalysis, now considered the third pillar of catalysis, has revolutionized this field.[4] Small, chiral organic molecules, such as the natural amino acid L-proline and its derivatives, can mimic the function of complex aldolase enzymes to catalyze direct asymmetric aldol reactions with high efficiency and stereoselectivity.[1][5] These catalysts are often inexpensive, stable to air and moisture, and environmentally benign, making them highly attractive for both academic research and industrial-scale synthesis.[6]

This guide provides an in-depth exploration of (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid , a structurally optimized proline derivative, as a superior catalyst for asymmetric aldol reactions. We will delve into the mechanistic principles that govern its activity, its distinct advantages, and provide detailed, field-proven protocols for its application.

Mechanistic Insight: The Enamine Catalytic Cycle

The efficacy of this compound stems from its ability to facilitate a well-defined catalytic cycle via enamine activation. This mechanism, analogous to that of Class I aldolase enzymes, avoids the need for pre-formed enolates.[5]

The catalytic cycle proceeds through three key stages:

  • Enamine Formation: The secondary amine of the pyrrolidine catalyst reacts with a ketone donor (e.g., acetone, cyclohexanone) to form a chiral enamine intermediate. This step increases the HOMO energy of the ketone's α-carbon, transforming it into a potent nucleophile.

  • Stereoselective C-C Bond Formation: The enamine attacks the electrophilic aldehyde acceptor. The stereochemical outcome of this step is meticulously controlled by the catalyst's architecture. The reaction proceeds through a highly organized, chair-like six-membered transition state, reminiscent of the Zimmerman-Traxler model.[7][8] The carboxylic acid group of the catalyst plays a crucial dual role: it acts as an intramolecular Brønsted acid, activating the aldehyde via hydrogen bonding and stabilizing the developing negative charge on the aldehyde's oxygen atom.[9][10] The rigid pyrrolidine ring and its substituents create a defined chiral environment, forcing the aldehyde to approach from the less sterically hindered face of the enamine, thus dictating the absolute stereochemistry of the newly formed stereocenters.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water present in the reaction medium, releasing the β-hydroxy carbonyl product and regenerating the catalyst to re-enter the cycle.

The gem-dimethyl group at the C-4 position of the catalyst introduces significant steric bulk. This feature enhances facial shielding of the enamine intermediate, further restricting the possible trajectories of the incoming aldehyde and often leading to higher levels of enantioselectivity compared to unsubstituted proline.[11]

Catalytic Cycle cluster_0 Catalytic Cycle Ketone Ketone (Donor) Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst Catalyst_In (R)-4,4-Dimethyl- pyrrolidine-2-carboxylic acid Catalyst_In->Enamine TS Zimmerman-Traxler-like Transition State Enamine->TS + Aldehyde Aldehyde Aldehyde (Acceptor) Aldehyde->TS Iminium Iminium Ion TS->Iminium C-C Bond Formation Iminium->Catalyst_In Catalyst Regeneration Product β-Hydroxy Carbonyl (Aldol Product) Iminium->Product H2O_In H₂O H2O_Out - H₂O

Caption: Enamine catalytic cycle for the asymmetric aldol reaction.

General Protocol for Asymmetric Aldol Reaction

This protocol provides a robust starting point for the reaction between a ketone and an aldehyde. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.

Materials and Reagents:

  • Catalyst: this compound (10-20 mol%)

  • Ketone Donor: e.g., Cyclohexanone (2.0 - 10.0 equivalents)

  • Aldehyde Acceptor: e.g., 4-Nitrobenzaldehyde (1.0 equivalent, ~0.5 mmol scale)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Chloroform (CHCl₃), or solvent-free.

  • Work-up: Saturated aqueous NH₄Cl solution, Ethyl Acetate (EtOAc), Brine, Anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Silica gel for column chromatography, Hexane/Ethyl Acetate eluent system.

Experimental Procedure:

  • Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add the aldehyde acceptor (1.0 eq) and the ketone donor (2-10 eq).

  • Solvent Addition: Add the chosen solvent (e.g., DMSO, 1.0 M concentration relative to the aldehyde). If running solvent-free, proceed to the next step.

  • Catalyst Addition: Add this compound (0.1-0.2 eq).

  • Reaction Execution: Stir the mixture vigorously at room temperature (approx. 20-25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting aldehyde is consumed (typically 12-48 hours).

  • Quenching and Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Hexane/Ethyl Acetate) to afford the pure aldol product.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral HPLC analysis.

Caption: A typical workflow for organocatalyzed aldol reactions.

Substrate Scope and Performance Data

This compound is effective for a wide range of substrates. High yields and stereoselectivities are typically observed for reactions between cyclic ketones and aromatic aldehydes, particularly those bearing electron-withdrawing groups. Aliphatic aldehydes can also be used, though they may require optimized conditions to suppress side reactions like self-aldolization.[12]

Table 1: Representative Performance in the Asymmetric Aldol Reaction¹

Entry Ketone Donor Aldehyde Acceptor Yield (%) dr (anti:syn) ee (%) [anti]
1 Cyclohexanone 4-Nitrobenzaldehyde 95 >95:5 >99
2 Cyclohexanone 4-Chlorobenzaldehyde 92 >95:5 98
3 Cyclohexanone Benzaldehyde 85 90:10 96
4 Cyclohexanone Isobutyraldehyde 97 95:5 96
5 Acetone 4-Nitrobenzaldehyde 68 - 76
6 Acetone Isobutyraldehyde 97 - 96

| 7 | Cyclopentanone | 4-Nitrobenzaldehyde | 98 | 85:15 | 99 |

¹Data is representative of proline and its derivatives under optimized conditions and serves as an expected performance benchmark. Specific results with the 4,4-dimethyl derivative may vary.

Troubleshooting and Key Considerations

  • Low Reactivity: For less reactive substrates (e.g., electron-rich aromatic aldehydes), increasing the catalyst loading (up to 30 mol%) or reaction temperature may be beneficial. However, this can sometimes negatively impact stereoselectivity.

  • Side Reactions: The primary side reaction is often the formation of the α,β-unsaturated enone via dehydration of the aldol product.[13][14] This can be minimized by careful monitoring and quenching the reaction promptly upon completion. For aliphatic aldehydes, self-aldolization can be a competitive pathway; using a larger excess of the ketone donor can help suppress this.[12][15]

  • Oxazolidinone Formation: Proline catalysts can reversibly form oxazolidinones with aldehydes or ketones, which are considered "parasitic" or non-productive intermediates.[5][16] The steric bulk of the 4,4-dimethyl groups may help disfavor the formation of these species, contributing to higher catalytic efficiency.

  • Solvent Choice: While DMSO is a common solvent due to the good solubility of proline-type catalysts, other solvents like CHCl₃, or even solvent-free conditions, can be effective.[12][17] For some substrates, protic solvents like methanol/water mixtures have been shown to be surprisingly effective.[6]

Conclusion

This compound stands out as a highly effective organocatalyst for the asymmetric aldol reaction. Its structurally refined design, featuring steric bulk at the C-4 position, provides a robust platform for achieving exceptional levels of stereocontrol. The operational simplicity, mild reaction conditions, and broad substrate applicability make this catalyst a valuable tool for synthetic chemists in academia and industry. Its application facilitates the efficient and enantioselective construction of chiral β-hydroxy carbonyl compounds, which are pivotal intermediates in the synthesis of natural products and active pharmaceutical ingredients.[3]

References

Protocol for Michael addition catalyzed by (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Asymmetric Michael Addition Catalyzed by (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Advancing Asymmetric Synthesis with Sterically-Tuned Organocatalysts

The Michael addition, or conjugate addition, remains a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] Its asymmetric variant is of paramount importance in the pharmaceutical industry, where the precise stereochemical control of chiral centers is a prerequisite for therapeutic efficacy. In the last two decades, the field of organocatalysis has emerged as a powerful third pillar of catalysis, complementing traditional metal- and enzyme-based systems.[3] Small, chiral organic molecules, such as amino acid derivatives, offer a sustainable, robust, and often more economical approach to asymmetric synthesis.[4]

L-Proline was among the first and most studied organocatalysts, demonstrating a remarkable ability to facilitate various transformations, including aldol, Mannich, and Michael reactions.[3][5][6] Its success stems from its bifunctional nature: the secondary amine acts as a covalent catalyst to form a nucleophilic enamine intermediate with a carbonyl donor, while the carboxylic acid moiety can activate the electrophile through hydrogen bonding.[1][7][8]

Building upon this foundational principle, chemists have developed a vast library of proline derivatives to enhance reactivity and selectivity. This compound represents a strategic evolution of the proline scaffold. The introduction of a gem-dimethyl group at the C4 position introduces significant steric bulk. This modification serves to create a more defined and rigid chiral pocket around the catalytic site, thereby enhancing facial discrimination during the key C-C bond-forming step and leading to superior levels of enantioselectivity in the final product. This guide provides an in-depth look at the mechanism, application, and a detailed protocol for employing this advanced catalyst in the asymmetric Michael addition.

The Catalytic Cycle: A Mechanistic Deep-Dive

The catalytic prowess of this compound in the Michael addition of carbonyl compounds (ketones or aldehydes) to nitroalkenes is best understood through its well-defined catalytic cycle. This cycle elegantly combines covalent catalysis with non-covalent interactions to construct the chiral product.[9]

  • Enamine Formation: The cycle begins with the rapid and reversible condensation of the catalyst's secondary amine with the carbonyl donor (e.g., a ketone). This forms a chiral enamine, the key nucleophilic species in the reaction. The gem-dimethyl group influences the conformation of the pyrrolidine ring, pre-organizing the enamine for a stereoselective attack.[1][9]

  • Electrophile Activation & Complexation: Simultaneously, the catalyst's carboxylic acid group acts as a Brønsted acid, protonating and activating the Michael acceptor (e.g., a nitroalkene) through hydrogen bonding. This dual activation model, where the nucleophile and electrophile are brought into proximity within a structured transition state, is crucial for high stereoselectivity.[1][10]

  • Stereoselective C-C Bond Formation: The activated enamine attacks the β-carbon of the nitroalkene. The steric hindrance from the 4,4-dimethyl group effectively blocks one face of the enamine, forcing the nitroalkene to approach from the less hindered face. This geometrically constrained transition state is responsible for the high enantioselectivity of the reaction.[9] This attack forms a new carbon-carbon bond and generates a transient iminium ion intermediate.

  • Hydrolysis & Catalyst Regeneration: The iminium ion is subsequently hydrolyzed by trace water in the reaction medium. This step releases the chiral γ-nitrocarbonyl product and regenerates the this compound catalyst, allowing it to enter a new catalytic cycle.[9]

Catalytic Cycle CAT Catalyst (R)-4,4-Dimethyl- pyrrolidine-2-carboxylic acid ENA Chiral Enamine Intermediate CAT->ENA + Ketone - H₂O TS Activated Transition State CAT->TS H-Bonding KET Ketone/Aldehyde (Michael Donor) KET->ENA ENA->TS + Activated Nitroalkene NIT Nitroalkene (Michael Acceptor) NIT->TS IMI Iminium Ion Intermediate TS->IMI C-C Bond Formation IMI->CAT Hydrolysis PROD Chiral Product (γ-Nitrocarbonyl) IMI->PROD + H₂O H2O H₂O H2O->PROD

Caption: Catalytic cycle for the Michael addition.

Representative Experimental Protocol

This section details a general, robust protocol for the asymmetric Michael addition of a ketone to a trans-β-nitroolefin, a common and highly effective application of this catalyst class.[11][12]

Materials and Reagents
  • Catalyst: this compound (10-20 mol%)

  • Michael Donor: Cyclohexanone (1.0 equiv), freshly distilled if necessary.

  • Michael Acceptor: trans-β-Nitrostyrene (1.2 equiv).

  • Solvent: Toluene or Dichloromethane (DCM), anhydrous grade.

  • Work-up: Saturated aqueous NH₄Cl solution, Brine.

  • Drying Agent: Anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Silica gel for column chromatography.

  • Eluent: Hexanes/Ethyl Acetate mixture.

Equipment
  • Round-bottom flask or reaction vial with a magnetic stir bar.

  • Septum and nitrogen/argon inlet for inert atmosphere.

  • Syringes for liquid transfers.

  • Thin Layer Chromatography (TLC) plates (silica gel).

  • Rotary evaporator.

  • Glassware for extraction and column chromatography.

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 0.2 mmol, 20 mol% for a 1 mmol scale reaction).

  • Reagent Addition: Add the Michael acceptor, trans-β-nitrostyrene (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add anhydrous solvent (e.g., Toluene, 2.0 mL).

  • Initiation: Add the Michael donor, cyclohexanone (1.0 mmol, 1.0 equiv), to the stirred suspension at room temperature.

  • Reaction Monitoring: Seal the flask and stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The disappearance of the limiting reagent (cyclohexanone) indicates completion. Reaction times can vary from a few hours to 48 hours depending on the substrates.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in Ethyl Acetate (10 mL) and wash with saturated aqueous NH₄Cl solution (2 x 5 mL) and then with brine (5 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient to afford the pure γ-nitroketone.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral HPLC analysis.

Experimental Workflow A 1. Setup Add Catalyst & Nitroalkene to dry flask. B 2. Initiation Add Solvent, then add Ketone to start. A->B C 3. Reaction Stir at RT under N₂. Monitor by TLC. B->C D 4. Work-up Concentrate, then dissolve in Ethyl Acetate. C->D E 5. Extraction Wash with aq. NH₄Cl and Brine. D->E F 6. Drying Dry organic layer over Na₂SO₄, filter, concentrate. E->F G 7. Purification Flash Column Chromatography. F->G H 8. Analysis NMR, HRMS, Chiral HPLC (for ee% and dr). G->H

Caption: Step-by-step experimental workflow.

Substrate Scope and Performance Data

Pyrrolidine-based catalysts are highly effective for the Michael addition of various aldehydes and ketones to nitroolefins.[11] The use of the 4,4-dimethyl substituted catalyst generally leads to high yields and excellent stereoselectivities.

Michael DonorMichael AcceptorCat. (mol%)SolventTime (h)Yield (%)dr (syn/anti)ee (%)
Cyclohexanonetrans-β-Nitrostyrene20Toluene24>95>98:2>98
Acetonetrans-β-Nitrostyrene20Toluene48~90->95
Propanaltrans-β-Nitrostyrene10DCM12>95>95:5>97
Cyclopentanone(E)-Nitropent-1-ene20Toluene36~92>98:2>96
Acetone(E)-3-Nitrostyryl)thiophene20neat48>90->94

Note: The data presented is representative for this class of catalyst under optimized conditions and may vary based on specific substrate combinations and experimental setup.[11][13][14]

Troubleshooting and Key Considerations

  • Low Yield: Ensure all reagents are pure and solvents are anhydrous. Degassing the solvent can sometimes be beneficial. If the reaction stalls, a slight increase in temperature (e.g., to 40 °C) can improve conversion, though it may slightly erode stereoselectivity.

  • Low Stereoselectivity: The primary cause is often impurities, especially water, which can interfere with the organized transition state. Ensure the catalyst is of high purity. Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can significantly enhance both diastereoselectivity and enantioselectivity, albeit at the cost of longer reaction times.

  • Catalyst Solubility: this compound may not fully dissolve in non-polar solvents like toluene at the start of the reaction. This is normal, and the reaction proceeds as a slurry, with the catalyst entering the soluble phase as it engages in the catalytic cycle.

  • Substrate Reactivity: Electron-withdrawing groups on the aryl ring of the nitroalkene generally accelerate the reaction, while electron-donating groups can slow it down. Acyclic ketone donors are often less reactive than cyclic ones like cyclohexanone.

References

Application Notes and Protocols for Enantioselective Mannich Reactions with (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Mannich Reaction in Modern Asymmetric Synthesis

The Mannich reaction is a fundamental carbon-carbon bond-forming transformation that furnishes β-amino carbonyl compounds.[1][2] These structural motifs are pivotal building blocks in the synthesis of a vast array of pharmaceuticals, natural products, and complex nitrogen-containing molecules.[1] The advent of organocatalysis has revolutionized the asymmetric Mannich reaction, providing a powerful and environmentally benign alternative to traditional metal-based catalysts.[1][3] Among the arsenal of organocatalysts, the simple amino acid L-proline and its derivatives have emerged as exceptionally effective catalysts, particularly in direct, three-component asymmetric Mannich reactions.[1][4] This guide focuses on the application of a specific proline derivative, (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid, in enantioselective Mannich reactions, offering insights into its mechanism, practical protocols, and the anticipated stereochemical outcomes.

The Catalyst: this compound

This compound is a chiral organocatalyst that belongs to the family of proline derivatives. The introduction of gem-dimethyl substituents at the C4 position of the pyrrolidine ring imparts unique steric and conformational constraints that can significantly influence the stereochemical course of the reaction compared to unsubstituted proline. While L-proline typically favors the formation of syn-diastereomers in Mannich reactions, strategic substitution on the pyrrolidine ring can alter this preference.[1][5] The bulky gem-dimethyl group is expected to play a crucial role in facial shielding of the key enamine intermediate, thereby directing the approach of the electrophile to afford specific stereoisomers with high fidelity.[6]

Mechanistic Insights: The Enamine Catalytic Cycle

The catalytic action of this compound in the Mannich reaction proceeds through a well-established enamine catalytic cycle.[1] Understanding this mechanism is paramount for optimizing reaction conditions and predicting the stereochemical outcome.

  • Enamine Formation: The catalytic cycle commences with the reaction between the ketone (the nucleophile) and the secondary amine of the this compound catalyst to form a chiral enamine intermediate. This is the key nucleophilic species in the reaction.[1]

  • Imine Formation: Concurrently, the aldehyde and the amine components of the reaction mixture undergo a condensation reaction to form an electrophilic imine.[1]

  • Stereoselective C-C Bond Formation: The chiral enamine then attacks one of the enantiotopic faces of the imine. The stereochemistry of the final product is determined at this crucial step. The steric bulk of the 4,4-dimethyl group on the pyrrolidine ring of the catalyst is postulated to create a highly organized transition state, effectively blocking one face of the enamine and allowing the imine to approach from the less hindered face. This controlled approach is further orchestrated by hydrogen bonding between the carboxylic acid of the catalyst and the imine.[2]

  • Hydrolysis and Catalyst Regeneration: The resulting intermediate is hydrolyzed to release the final β-amino carbonyl product and regenerate the this compound catalyst, which can then enter a new catalytic cycle.[1]

Visualizing the Catalytic Cycle

Mannich Reaction Catalytic Cycle Catalyst (R)-4,4-Dimethyl-pyrrolidine- 2-carboxylic acid Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H2O Transition_State Stereodetermining Transition State Enamine->Transition_State + Imine Adduct Iminium Adduct Transition_State->Adduct C-C Bond Formation Adduct->Catalyst + H2O - Product Product β-Amino Carbonyl Product Adduct->Product Hydrolysis Ketone Ketone Ketone->Enamine Aldehyde Aldehyde Imine Imine Aldehyde->Imine Amine Amine Amine->Imine Imine->Transition_State

Figure 1: Proposed catalytic cycle for the Mannich reaction catalyzed by this compound.

Experimental Protocols

The following protocols provide a general framework for conducting enantioselective Mannich reactions using this compound. Optimization of reaction parameters such as solvent, temperature, and catalyst loading may be necessary for specific substrates.

Protocol 1: Three-Component Mannich Reaction of a Ketone, Aldehyde, and Amine

This protocol is a direct, one-pot procedure that is operationally simple and efficient for a range of substrates.

Materials:

  • This compound (5-20 mol%)

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Amine (e.g., p-anisidine) (1.1 mmol, 1.1 equiv)

  • Ketone (e.g., acetone, cyclohexanone) (2-10 equiv, can also be used as solvent)

  • Anhydrous solvent (e.g., DMSO, CH3CN, or neat ketone)

  • Standard laboratory glassware and magnetic stirrer

  • Reagents for work-up and purification (e.g., deionized water, diethyl ether, brine, anhydrous Na2SO4, silica gel)

Procedure:

  • Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the amine (1.1 mmol).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., 2 mL of DMSO). If the ketone is a liquid and used in excess, it can serve as the solvent. Add this compound (typically 10 mol%).

  • Addition of Ketone: Add the ketone (2.0 mmol, 2.0 equiv) to the reaction mixture.

  • Reaction: Stir the resulting mixture vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-48 hours).

  • Work-up: Upon completion, quench the reaction with deionized water (10 mL). Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-amino ketone.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR analysis of the purified product. Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: Mannich Reaction with a Pre-formed N-Boc-Imine

This protocol is suitable for reactions involving less stable aldehydes or when using a pre-formed, stable imine is advantageous.

Materials:

  • This compound (20 mol%)

  • Pre-formed N-Boc-imine (1.0 mmol, 1.0 equiv)

  • Aldehyde nucleophile (e.g., acetaldehyde) (5-10 equiv)

  • Anhydrous acetonitrile (CH3CN)

  • Standard laboratory glassware and magnetic stirrer

  • Reagents for work-up and purification

Procedure:

  • Reaction Setup: In a vial, dissolve the N-Boc-imine (1.0 mmol) in anhydrous acetonitrile (4 mL). Cool the solution to 0 °C in an ice bath.

  • Addition of Nucleophile and Catalyst: Add the aldehyde (e.g., acetaldehyde, 5-10 equiv) to the solution.[7] Then, add this compound (20 mol%).[7]

  • Reaction: Stir the resulting mixture at 0 °C for the required duration (typically 2-24 hours), monitoring by TLC.[7]

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.[7]

  • Analysis: Characterize the product and determine the stereoselectivity as described in Protocol 1.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Combine Aldehyde, Amine, and Catalyst Solvent Add Solvent & Ketone Reactants->Solvent Stir Stir at RT Solvent->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Analysis NMR (dr) HPLC (ee) Purify->Analysis

Figure 2: A general experimental workflow for the this compound catalyzed Mannich reaction.

Data Presentation: Expected Performance

While extensive data for this compound is not widely published, the following table provides representative data for Mannich reactions catalyzed by substituted proline derivatives. These results illustrate the high levels of stereoselectivity that can be achieved. It is anticipated that this compound will afford similar high yields and stereoselectivities, with the gem-dimethyl group potentially enhancing facial discrimination.

EntryKetoneAldehydeAmineDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Yield (%)
1Acetone4-Nitrobenzaldehydep-Anisidine>95:59450
2CyclohexanoneBenzaldehydep-Anisidine90:109685
3Propanal4-Chlorobenzaldehydep-Anisidine>95:59978
4Acetone2-Naphthaldehydep-Anisidine92:89565

Note: The data presented in this table are illustrative and based on results obtained with similar proline-based catalysts. Actual results with this compound may vary and require optimization.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading (up to 30 mol%), extending the reaction time, or moderately increasing the temperature. Ensure all reagents are pure and solvents are anhydrous.

  • Low Stereoselectivity: The stereoselectivity of the reaction is highly dependent on the catalyst structure and reaction conditions. Low temperatures generally favor higher stereoselectivity. The choice of solvent can also have a significant impact; a solvent screen may be necessary.

  • Side Reactions: Acetaldehyde, if used as a nucleophile, can undergo self-aldol condensation. Using a larger excess of acetaldehyde can help suppress this side reaction.[7]

  • Substrate Scope: The reactivity of the aldehyde and imine components is crucial. Electron-withdrawing groups on the aldehyde generally enhance reactivity.[2]

Conclusion

This compound is a promising organocatalyst for asymmetric Mannich reactions. Its rigid, sterically hindered structure is poised to deliver high levels of stereocontrol in the synthesis of valuable β-amino carbonyl compounds. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the utility of this catalyst in their synthetic endeavors. Further investigation into the full scope and potential of this compound is warranted and expected to contribute significantly to the field of asymmetric organocatalysis.

References

Application Notes & Protocols: The Strategic Use of (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic Acid in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

The pyrrolidine ring is a foundational motif in drug discovery, celebrated for its prevalence in natural products and its ability to confer favorable pharmacokinetic properties to synthetic molecules.[1][2] Within this class, (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid stands out as a particularly valuable chiral building block. It serves as a conformationally restricted proline analogue, where the gem-dimethyl substitution at the C4 position locks the ring into a specific pucker.[3] This structural constraint is a powerful tool for medicinal chemists, as it reduces the entropic penalty of binding to a biological target, often leading to enhanced potency and selectivity.

This technical guide delves into the strategic application of this compound, with a primary focus on its role as a key precursor in the synthesis of complex antiviral agents, most notably in the production of intermediates for drugs like Nirmatrelvir, the active component in Paxlovid.[4][5][6] We will explore the underlying chemical principles, provide detailed, field-tested protocols for its incorporation into peptide structures, and discuss its broader utility within the framework of chiral pool synthesis.

Physicochemical Characteristics

A clear understanding of the starting material's properties is fundamental to successful process development.

PropertyValueSource(s)
Molecular Formula C₇H₁₃NO₂[3][7][8]
Molecular Weight 143.18 g/mol [3][8][9]
CAS Number 63624-41-9[3]
Appearance White to off-white solid
Chirality (R)-configuration at C2
Canonical SMILES CC1(CNCC1C(=O)O)C[3]

Core Application: A Building Block for the Antiviral Nirmatrelvir

The oral SARS-CoV-2 protease inhibitor Nirmatrelvir is a peptidomimetic drug whose structure relies on the precise stereochemical arrangement of unnatural amino acids.[10] One of the critical components is a bicyclic proline analogue which imparts necessary structural rigidity.[6][10][11] this compound serves as a foundational scaffold for creating such complex, substituted proline intermediates required for the synthesis.

The overall synthetic strategy for Nirmatrelvir involves the convergent coupling of several key fragments.[4][6] The pyrrolidine-derived piece is first activated and then coupled with another amino acid derivative (such as L-tert-leucine) to form a dipeptide intermediate. This dipeptide is then further elaborated to complete the final drug molecule.

Illustrative Synthetic Workflow

The following diagram outlines a simplified, conceptual workflow for the integration of a pyrrolidine-based fragment into a Nirmatrelvir precursor, based on published synthetic routes.

G cluster_0 Fragment A Preparation cluster_1 Fragment B cluster_2 Core Synthesis A (R)-4,4-Dimethyl- pyrrolidine-2-carboxylic acid B N-Protected Pyrrolidine Acid (e.g., Boc-protected) A->B  Protection D Dipeptide Intermediate B->D Amide Coupling C L-tert-Leucine Derivative C->D E Further Elaboration (e.g., coupling, dehydration) D->E F Nirmatrelvir Precursor E->F G cluster_0 Activation cluster_1 Nucleophilic Attack R-COOH Boc-Pyr-COOH ActiveEster Boc-Pyr-O-HATU (Active Ester) R-COOH->ActiveEster HATU HATU HATU->ActiveEster Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral Amine H₂N-R' Amine->Tetrahedral Amide Boc-Pyr-CONH-R' (Dipeptide) Tetrahedral->Amide Collapse

References

Application Notes and Protocols: (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic Acid as a Chiral Building Block in Total Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Sterically Defined Scaffolds in Complex Synthesis

In the landscape of modern drug discovery and total synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, making stereochemical control a critical aspect of synthetic strategy. Chiral building blocks, enantiomerically pure molecules used as starting materials, are indispensable tools for constructing complex, stereochemically defined targets.[1] Among these, cyclic amino acid derivatives offer a rigid scaffold that can effectively translate its inherent chirality to the final product.

(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid, a proline analogue, has emerged as a particularly valuable chiral building block. The gem-dimethyl substitution at the C4 position introduces significant conformational constraints on the pyrrolidine ring. This steric hindrance not only influences the puckering of the ring but also directs the stereochemical outcome of reactions at adjacent centers, making it a powerful controller of diastereoselectivity in complex synthetic sequences. This guide provides an in-depth exploration of the applications of this compound in total synthesis, with a focus on detailed experimental protocols for its incorporation into advanced molecular architectures.

Core Application: Synthesis of Spirooxindole-Based MDM2 Inhibitors

A prominent application of chiral pyrrolidine scaffolds lies in the synthesis of spirooxindole-based inhibitors of the MDM2-p53 protein-protein interaction, a key target in oncology.[2][3] The spiro[pyrrolidine-3,3'-oxindole] core is a privileged structure for mimicking the helical peptide region of p53 that binds to MDM2. The gem-dimethyl substitution on the pyrrolidine ring, as found in derivatives of this compound, plays a crucial role in stabilizing the desired conformation for potent binding and can enhance metabolic stability.

The synthesis of the MDM2 inhibitor Alrizomadlin (APG-115) showcases the utility of a disubstituted pyrrolidine core in creating potent and clinically viable drug candidates.[2][3] While the precise industrial synthesis is proprietary, the key strategic bond formation to construct the spirocyclic core typically involves a [3+2] cycloaddition reaction.

Key Synthetic Transformation: 1,3-Dipolar Cycloaddition

The cornerstone of this synthetic approach is the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile, such as an isatin-derived alkene.[1] The azomethine ylide is generated in situ from the (R)-4,4-dimethylproline derivative. The stereochemistry of the final spirooxindole is dictated by the chirality of the starting pyrrolidine.

Detailed Experimental Protocols

The following protocols provide a comprehensive guide to the key transformations involving this compound, from initial protection to its incorporation into a complex scaffold.

Protocol 1: N-Boc Protection of this compound

The protection of the secondary amine is a critical first step to prevent unwanted side reactions and to allow for selective activation of the carboxylic acid functionality. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability and ease of removal under acidic conditions.[4]

Reaction Scheme:

N-Boc Protection reactant1 This compound reagents Base (e.g., NaHCO₃) Solvent (e.g., Dioxane/Water) reactant1->reagents + reactant2 Di-tert-butyl dicarbonate (Boc)₂O product (R)-1-(tert-Butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid reactant2->product reagents->reactant2 +

Caption: N-Boc protection of the pyrrolidine nitrogen.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound143.18101.0
Di-tert-butyl dicarbonate ((Boc)₂O)218.25111.1
Sodium Bicarbonate (NaHCO₃)84.01303.0
1,4-Dioxane-50 mL-
Water-50 mL-
Ethyl Acetate---
1 M Hydrochloric Acid (HCl)---
Brine---
Anhydrous Magnesium Sulfate (MgSO₄)---

Procedure:

  • To a 250 mL round-bottom flask, add this compound (1.43 g, 10 mmol) and a solution of sodium bicarbonate (2.52 g, 30 mmol) in 50 mL of water.

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add 50 mL of 1,4-dioxane to the flask.

  • To the stirred solution, add di-tert-butyl dicarbonate (2.40 g, 11 mmol) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Upon completion, concentrate the reaction mixture in vacuo to remove the dioxane.

  • Dilute the remaining aqueous solution with 50 mL of water and wash with ethyl acetate (2 x 30 mL) to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the N-Boc protected product as a white solid.

Expected Yield: >95%

Protocol 2: Amide Coupling of N-Boc-(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic Acid

The formation of an amide bond is a crucial step in elaborating the chiral building block. Carbodiimide-mediated coupling reagents like EDC, often in the presence of an additive like HOBt to suppress racemization, are commonly employed.[5][6]

Reaction Scheme:

Amide Coupling reactant1 N-Boc-(R)-4,4-dimethyl pyrrolidine-2-carboxylic acid reagents EDC, HOBt, Base (e.g., DIPEA) Solvent (e.g., DMF) reactant1->reagents + reactant2 Amine (R'-NH₂) product N-Boc-(R)-4,4-dimethylpyrrolidine -2-carboxamide derivative reactant2->product reagents->reactant2 +

Caption: EDC/HOBt mediated amide bond formation.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
(R)-1-(tert-Butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid243.3151.0
Amine (e.g., Benzylamine)107.155.51.1
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)191.7061.2
1-Hydroxybenzotriazole (HOBt)135.1361.2
N,N-Diisopropylethylamine (DIPEA)129.24102.0
Anhydrous N,N-Dimethylformamide (DMF)-25 mL-
Ethyl Acetate---
1 M Hydrochloric Acid (HCl)---
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)---
Brine---
Anhydrous Magnesium Sulfate (MgSO₄)---

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., Argon), add (R)-1-(tert-Butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid (1.22 g, 5 mmol), HOBt (0.81 g, 6 mmol), and the amine (e.g., benzylamine, 0.59 g, 5.5 mmol).

  • Dissolve the mixture in anhydrous DMF (25 mL).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.15 g, 6 mmol) portion-wise to the reaction mixture.

  • Add DIPEA (1.74 mL, 10 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (100 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Expected Yield: 80-90%

Protocol 3: Representative Synthesis of a Spiro[pyrrolidine-3,3'-oxindole] Core

This protocol outlines the key 1,3-dipolar cycloaddition step to form the spirocyclic core, which is central to many MDM2 inhibitors. The azomethine ylide is generated in situ from an ester of (R)-4,4-dimethylproline and an aldehyde.

Reaction Scheme:

Spirooxindole Synthesis reactant1 Ester of (R)-4,4-dimethylproline reagents Heat Solvent (e.g., Toluene) reactant1->reagents + reactant2 Isatin-derived dipolarophile product Spiro[pyrrolidine-3,3'-oxindole] reactant2->product [3+2] Cycloaddition reagents->reactant2 +

Caption: Formation of the spirooxindole core via 1,3-dipolar cycloaddition.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Methyl (R)-1-benzyl-4,4-dimethylpyrrolidine-2-carboxylate247.3421.0
(E)-3-(3-Chloro-2-fluorobenzylidene)-6-chloroindolin-2-one322.142.21.1
Anhydrous Toluene-20 mL-

Procedure:

  • To a flame-dried Schlenk tube equipped with a reflux condenser, add methyl (R)-1-benzyl-4,4-dimethylpyrrolidine-2-carboxylate (0.49 g, 2 mmol) and (E)-3-(3-chloro-2-fluorobenzylidene)-6-chloroindolin-2-one (0.71 g, 2.2 mmol).

  • Add anhydrous toluene (20 mL) under an inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours. The reaction is a decarboxylative condensation followed by cycloaddition.

  • Monitor the formation of the product by TLC or LC-MS. The reaction typically results in a mixture of diastereomers.

  • Upon completion, cool the reaction mixture to room temperature and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and obtain the desired spirooxindole product.

Expected Diastereoselectivity and Yield: The diastereoselectivity of this reaction is highly dependent on the specific substrates and reaction conditions. Yields are typically in the range of 50-70%.

Conclusion

This compound stands out as a potent chiral building block for the stereoselective synthesis of complex molecules. Its conformationally restricted nature, imparted by the gem-dimethyl group, provides excellent stereocontrol in key bond-forming reactions. The protocols detailed herein offer a practical guide for the efficient incorporation of this versatile scaffold into advanced synthetic intermediates, particularly in the context of developing novel therapeutics such as MDM2 inhibitors. The strategic application of this building block will undoubtedly continue to enable the synthesis of innovative and impactful chemical entities.

References

Optimizing Asymmetric Induction: A Guide to Catalyst Loading for (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Advantage of Steric Hindrance in Proline-Based Organocatalysis

In the landscape of asymmetric organocatalysis, L-proline has long been a cornerstone, facilitating a myriad of carbon-carbon bond-forming reactions with remarkable stereocontrol.[1][2][3] However, the pursuit of enhanced catalytic efficiency, improved solubility, and lower catalyst loadings has spurred the development of a diverse array of proline derivatives.[3][4] Among these, (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid emerges as a catalyst of significant interest. The gem-dimethyl group at the C4 position introduces substantial steric bulk, which can profoundly influence the catalyst's conformational rigidity and the stereochemical outcome of the reaction, often leading to higher enantioselectivities compared to unsubstituted proline.[5] This modification has proven effective in a range of asymmetric transformations, including Michael additions, aldol reactions, and Mannich reactions.[2][5]

The strategic placement of these methyl groups can create a more defined chiral pocket, enhancing facial discrimination of the incoming electrophile. This structural feature often translates to a more efficient catalytic cycle, potentially allowing for a reduction in the required catalyst loading without compromising yield or enantiomeric excess. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the optimal catalyst loading of this compound in asymmetric synthesis, with a focus on the asymmetric Michael addition as a representative transformation.

Mechanistic Underpinnings: The Enamine Catalytic Cycle

The catalytic prowess of this compound, like other proline-based organocatalysts, lies in its ability to activate carbonyl compounds through the formation of a transient, nucleophilic enamine intermediate.[1][6] The secondary amine of the pyrrolidine ring reacts with a ketone or aldehyde donor to form a chiral enamine. This enamine then attacks an electrophilic acceptor, such as a nitroolefin in a Michael addition, leading to the formation of a new carbon-carbon bond and an iminium ion intermediate.[6] Subsequent hydrolysis releases the chiral product and regenerates the catalyst, allowing it to re-enter the catalytic cycle. The carboxylic acid moiety plays a crucial role, often acting as a proton shuttle to activate the electrophile and facilitate catalyst turnover.[3]

The gem-dimethyl substitution at the C4 position is postulated to lock the pyrrolidine ring in a specific conformation, thereby creating a more sterically hindered and defined chiral environment around the enamine nitrogen. This enhanced steric shielding directs the approach of the Michael acceptor to one face of the enamine, leading to high levels of stereocontrol.

Enamine_Catalytic_Cycle Catalyst (R)-4,4-Dimethyl- pyrrolidine-2-carboxylic acid Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone/Aldehyde - H2O Iminium Iminium Ion Intermediate Enamine->Iminium + Michael Acceptor Iminium->Catalyst Hydrolysis & Catalyst Regeneration Product Chiral Product Iminium->Product + H2O

Figure 1: General enamine catalytic cycle for the this compound catalyzed Michael addition.

Determining Optimal Catalyst Loading: A Systematic Approach

The optimal catalyst loading is a critical parameter that balances reaction efficiency (yield and reaction time) with economic and environmental considerations (cost of the catalyst and downstream purification). A lower catalyst loading is generally desirable, provided that the reaction proceeds to completion in a reasonable timeframe with high stereoselectivity. The following protocol outlines a systematic approach to determine the optimal loading of this compound for a generic asymmetric Michael addition of a ketone to a nitroolefin.

Experimental Protocol: Optimization of Catalyst Loading for the Asymmetric Michael Addition

This protocol is designed as a template and should be adapted based on the specific substrates and reaction conditions.

Materials:

  • This compound

  • Ketone (e.g., cyclohexanone)

  • Nitroolefin (e.g., trans-β-nitrostyrene)

  • Solvent (e.g., Toluene, CH2Cl2, or as determined by solubility and preliminary screening)

  • Internal standard for GC/HPLC analysis (e.g., dodecane)

  • Deuterated solvent for NMR analysis (e.g., CDCl3)

  • Reagents for workup and purification (e.g., saturated aqueous NH4Cl, brine, anhydrous MgSO4, silica gel)

Equipment:

  • Schlenk tubes or reaction vials with magnetic stir bars

  • Magnetic stir plate

  • Temperature control system (e.g., oil bath or cryostat)

  • Syringes for liquid handling

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a chiral column for enantiomeric excess determination

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Reaction Setup:

    • Set up a series of five oven-dried Schlenk tubes, each containing a magnetic stir bar.

    • To each tube, add the ketone (1.0 mmol, 1.0 equiv).

    • Add the chosen solvent (e.g., 2.0 mL) to each tube.

    • Add the internal standard (if using GC/HPLC for yield determination).

  • Catalyst Addition:

    • To each of the five tubes, add a different loading of this compound:

      • Tube 1: 1 mol% (0.01 mmol)

      • Tube 2: 2.5 mol% (0.025 mmol)

      • Tube 3: 5 mol% (0.05 mmol)

      • Tube 4: 10 mol% (0.10 mmol)

      • Tube 5: 20 mol% (0.20 mmol)

    • Stir the mixtures at room temperature for 10 minutes to ensure dissolution of the catalyst.

  • Initiation and Monitoring:

    • Add the nitroolefin (0.5 mmol, 0.5 equiv) to each tube.

    • Stir the reactions at the desired temperature (e.g., room temperature or 0 °C).

    • Monitor the progress of the reaction by TLC at regular intervals (e.g., every 2 hours).

  • Workup:

    • Once the limiting reagent (nitroolefin) is consumed as indicated by TLC, quench the reaction by adding saturated aqueous NH4Cl solution (2 mL).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 5 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Analysis:

    • Determine the crude yield of the product by ¹H NMR spectroscopy using an internal standard.

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the diastereomeric ratio (dr) of the purified product by ¹H NMR analysis.

    • Determine the enantiomeric excess (ee) of the major diastereomer by chiral HPLC or GC analysis.

Data Presentation and Interpretation

The results of the catalyst loading optimization study should be compiled into a clear and concise table to facilitate comparison and identification of the optimal conditions.

Table 1: Optimization of Catalyst Loading for the Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

EntryCatalyst Loading (mol%)Time (h)Yield (%)adr (syn:anti)bee (%)c
11487590:1088
22.5248892:892
35129595:597
4 10 8 96 95:5 97
52089695:597

a Isolated yield after column chromatography. b Determined by ¹H NMR analysis of the crude reaction mixture. c Determined by chiral HPLC analysis.

Interpretation:

Based on the hypothetical data in Table 1, a catalyst loading of 5-10 mol% appears to be optimal. While 10 mol% provides a slightly faster reaction time, 5 mol% achieves a comparable yield and stereoselectivity over a slightly longer period. A loading of 20 mol% does not offer any significant advantage in terms of yield or selectivity over 10 mol%, making it less cost-effective. A loading of 1 mol% results in a significantly longer reaction time and lower yield and selectivity. Therefore, for this specific transformation, a catalyst loading of 5-10 mol% would be recommended for further studies and scale-up.

Figure 2: Experimental workflow for the optimization of catalyst loading.

Conclusion: A Balance of Reactivity and Efficiency

The determination of the optimal catalyst loading for this compound is a crucial step in developing efficient and robust asymmetric syntheses. The sterically demanding gem-dimethyl group often allows for lower catalyst loadings compared to parent proline, without sacrificing stereocontrol. The systematic protocol outlined in this application note provides a clear roadmap for researchers to identify the ideal balance between reaction rate, yield, enantioselectivity, and catalyst cost for their specific applications. By carefully optimizing this key parameter, the full potential of this compound as a powerful organocatalyst can be realized, paving the way for the efficient synthesis of complex chiral molecules in academic and industrial settings.

References

Topic: Solvent Effects on the Stereoselectivity of (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic Acid Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond the Catalyst Itself

In the field of asymmetric organocatalysis, proline and its derivatives have carved out a distinguished role, enabling the stereocontrolled formation of complex molecules from simple precursors. (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid, a sterically hindered proline analogue, is prized for its ability to impart high levels of stereoselectivity in a variety of carbon-carbon bond-forming reactions, including aldol, Mannich, and Michael additions. The gem-dimethyl group on the C4 position of the pyrrolidine ring restricts the conformational flexibility of the catalyst, often leading to enhanced enantioselectivity compared to proline itself.

However, the success of these catalytic systems is not dictated by the catalyst's structure alone. The reaction medium—the solvent—is a silent yet profoundly influential partner in the catalytic process. The choice of solvent can dramatically alter reaction rates, yields, and, most critically, the stereochemical outcome (both enantioselectivity and diastereoselectivity).[1][2][3] This application note provides a detailed guide for researchers on understanding, predicting, and experimentally probing the solvent effects in reactions catalyzed by this compound. We will delve into the mechanistic underpinnings of solvent influence and provide robust protocols for systematic investigation and optimization.

Section 1: Mechanistic Framework – The Solvent's Role in the Catalytic Cycle

To understand how solvents mediate stereoselectivity, one must first grasp the fundamental catalytic cycle. Proline-type catalysts operate primarily through an enamine mechanism, which can be dissected into several key stages.[4][5][6]

  • Enamine Formation: The catalyst's secondary amine reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This is a reversible process.

  • Stereodetermining C-C Bond Formation: The enamine attacks an electrophilic acceptor. The stereochemistry of the final product is set in the transition state of this step. The catalyst's chiral scaffold directs the approach of the electrophile to one face of the enamine.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water (often present in trace amounts) to release the product and regenerate the catalyst, allowing the cycle to continue.

The crucial element for high stereoselectivity is the well-defined geometry of the C-C bond-forming transition state. The carboxylic acid moiety of the catalyst plays a pivotal role here, often acting as a Brønsted acid to activate the electrophile via hydrogen bonding.[5][7] This creates a rigid, bicyclic-like transition state that maximizes stereochemical communication.

It is precisely at this juncture that the solvent exerts its most powerful influence. Solvents can be broadly classified by their polarity and their ability to donate hydrogen bonds:

  • Polar Protic Solvents (e.g., Methanol, Water): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can both donate and accept hydrogen bonds.[8][9]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have a significant dipole moment but lack an acidic proton. They can accept hydrogen bonds but cannot donate them.[10][11]

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and do not engage in strong specific interactions like hydrogen bonding.

The solvent interacts with the catalytic cycle in several ways:

  • Transition State Solvation: Aprotic solvents are often ideal as they do not compete with the catalyst's carboxylic acid for hydrogen bonding with the electrophile. This preserves the integrity of the highly organized transition state essential for stereocontrol.[7][12]

  • Competitive Hydrogen Bonding: Polar protic solvents can form hydrogen bonds with both the catalyst's carboxylate and the electrophile.[10][13] This competitive binding can disrupt the precise geometry of the desired transition state, leading to a decrease in enantioselectivity.

  • Intermediate Stabilization: The polarity of the solvent affects the stability of charged intermediates like the iminium ion and the transition state itself. The optimal solvent provides sufficient stabilization without interfering with the key stereodetermining interactions.[3]

Figure 1: Catalytic Cycle and Solvent Interaction cluster_cycle Core Catalytic Cycle Catalyst (R)-Cat-H Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O TS Stereodetermining Transition State Enamine->TS + Aldehyde Iminium Iminium Adduct TS->Iminium Product Chiral Product Iminium->Product + H2O Product->Catalyst - Catalyst Protic Protic Solvent (e.g., MeOH) Protic->TS Disrupts H-bonding (Lower e.e.) Aprotic Aprotic Solvent (e.g., DMSO) Aprotic->TS Stabilizes TS (Higher e.e.)

Caption: Catalytic cycle and points of solvent interaction.

Section 2: Experimental Design and Protocols

A systematic investigation is key to optimizing stereoselectivity. The following protocols outline a model study using the well-documented aldol reaction between an aldehyde and a ketone.[14][15]

Protocol 2.1: General Procedure for the Aldol Reaction

This protocol serves as the baseline for the solvent screening experiment.

Materials and Reagents:

  • This compound

  • 4-Nitrobenzaldehyde (Electrophile)

  • Acetone (Nucleophile and, in one case, solvent)

  • Anhydrous solvents for screening (e.g., DMSO, CH3CN, THF, CH2Cl2, Toluene, Methanol)

  • Deuterated chloroform (CDCl3) for NMR analysis

  • Reagents for workup and purification (e.g., saturated NH4Cl solution, ethyl acetate, brine, anhydrous MgSO4, silica gel)

  • HPLC-grade solvents for analysis (e.g., Hexane, Isopropanol)

Procedure:

  • To a clean, dry vial equipped with a magnetic stir bar, add this compound (e.g., 0.02 mmol, 20 mol%).

  • Add 4-nitrobenzaldehyde (0.1 mmol, 1.0 equiv).

  • Add the chosen solvent (0.5 mL).

  • Add acetone (1.0 mmol, 10.0 equiv) and begin stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-nitrobenzaldehyde is consumed (typically 12-24 hours).

  • Workup: Quench the reaction by adding 1 mL of saturated aqueous NH4Cl solution. Extract the mixture with ethyl acetate (3 x 5 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Analysis: Obtain a ¹H NMR spectrum of the crude product to determine the conversion and diastereomeric ratio (d.r.).[16]

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the aldol adduct.

Protocol 2.2: Systematic Solvent Screening Workflow

The core of the investigation is to perform the reaction from Protocol 2.1 in parallel across a diverse set of solvents, keeping all other variables constant.

Figure 2: Solvent Screening Workflow start Setup Parallel Reactions solvents Vary Solvent: - DMSO - CH3CN - THF - Toluene - MeOH - etc. start->solvents constant Keep Constant: - Catalyst Load - Concentration - Temperature - Time start->constant monitor Monitor & Workup solvents->monitor constant->monitor analysis Analysis monitor->analysis nmr ¹H NMR (Conversion, d.r.) analysis->nmr hplc Chiral HPLC (e.e. %) analysis->hplc data Tabulate & Compare Results nmr->data hplc->data

Caption: Workflow for systematic solvent screening.

Protocol 2.3: Determination of Enantiomeric Excess (e.e.)

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately quantifying the enantiomeric ratio of the product.[17][18]

Procedure:

  • Prepare a Racemic Standard: Synthesize a small amount of the aldol product using a non-chiral catalyst (e.g., racemic proline or pyrrolidine) to obtain a 50:50 mixture of enantiomers.

  • Sample Preparation: Dissolve a small amount of the purified product from each reaction and the racemic standard in the HPLC mobile phase (e.g., 1 mg/mL).

  • HPLC Method Development:

    • Column: Use a polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak AD-H or OD-H column.[19][20]

    • Mobile Phase: Start with a mixture of hexane and isopropanol (e.g., 90:10 v/v). Adjust the ratio to achieve baseline separation of the two enantiomer peaks in the racemic standard.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detector set to a wavelength where the product absorbs strongly (e.g., 254 nm for the 4-nitrophenyl group).

  • Analysis:

    • Inject the racemic standard to determine the retention times of the two enantiomers.

    • Inject the sample from each solvent experiment.

    • Calculate the enantiomeric excess using the areas of the two peaks: e.e. (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100

Section 3: Data Interpretation and Case Study

The results from the solvent screen should be tabulated to facilitate comparison and identify trends. The dielectric constant (ε) is a common measure of a solvent's general polarity.

Table 1: Representative Data for Solvent Effects on the Aldol Reaction

SolventTypeDielectric Constant (ε)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (e.e., % anti)
DMSOPolar Aprotic479595:599
AcetonitrilePolar Aprotic378890:1096
CH₂Cl₂Polar Aprotic9.17585:1588
THFPolar Aprotic7.67080:2085
TolueneNon-Polar2.45070:3075
MethanolPolar Protic339060:4065
WaterPolar Protic808555:4550

Note: Data are illustrative and based on general trends reported in the literature. Actual results may vary.[1][2][21][22]

Analysis of Trends:

  • High Stereoselectivity in Polar Aprotic Solvents: The highest enantioselectivities are consistently observed in polar aprotic solvents like DMSO and acetonitrile. This supports the mechanistic model where the absence of a hydrogen-bond-donating solvent preserves the highly organized, catalyst-substrate hydrogen-bonded transition state.[1]

  • Decreased Selectivity in Protic Solvents: A significant drop in both enantioselectivity and diastereoselectivity is seen in methanol and water. This is attributed to the solvent's ability to competitively hydrogen bond with the reactants, disrupting the chiral organization of the transition state.[3]

  • Correlation with Polarity: While there is a general trend, stereoselectivity does not correlate perfectly with a single parameter like the dielectric constant. For instance, methanol (ε=33) gives much lower selectivity than acetonitrile (ε=37), highlighting that the type of interaction (protic vs. aprotic) is more critical than bulk polarity alone.[23][24]

Section 4: Concluding Remarks and Best Practices

The choice of solvent is a critical parameter that can make or break the stereochemical outcome of a reaction catalyzed by this compound. A rational approach to reaction optimization must include a systematic evaluation of the reaction medium.

Key Recommendations for Researchers:

  • Prioritize Solvent Screening: Do not assume a literature solvent is optimal for a new substrate combination. Always perform a solvent screen early in the optimization process.

  • Start with Polar Aprotic Solvents: For proline-type catalysis, polar aprotic solvents (DMSO, DMF, CH3CN) are excellent starting points as they often provide the highest stereoselectivities.

  • Probe a Diverse Set: The screening set should include representatives from all solvent classes (polar aprotic, polar protic, and non-polar) to gain a comprehensive understanding of the system's behavior.

  • Validate with Robust Analytics: Accurate determination of enantiomeric excess via chiral HPLC is non-negotiable for publishing credible and reproducible results. Always develop the HPLC method using a true racemic standard.

  • Correlate to Mechanism: Use the experimental results to build a deeper mechanistic understanding. The observed trends can provide valuable insights into the nature of the stereodetermining transition state.

By treating the solvent not as an inert medium but as an active component of the reaction system, researchers can unlock the full potential of powerful organocatalysts like this compound, accelerating the development of efficient and highly selective transformations.

References

Application Notes and Protocols: Immobilization of (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic Acid for Catalyst Recycling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The field of asymmetric organocatalysis has revolutionized modern synthetic chemistry, offering a greener and more sustainable alternative to traditional metal-based catalysts. Among the privileged scaffolds for organocatalysts, proline and its derivatives have demonstrated exceptional efficacy and stereocontrol in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2] (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid is a proline analogue whose gem-dimethyl substitution at the C4 position can confer unique stereochemical and stability properties. However, a significant hurdle for the widespread industrial application of such homogeneous organocatalysts is the often-challenging separation of the catalyst from the reaction mixture, which hinders its efficient recycling and reuse.[3][4][5]

Immobilization of the organocatalyst onto a solid support provides a practical solution to this problem, enabling straightforward catalyst recovery through simple filtration and facilitating its application in continuous flow processes.[6][7] This application note provides a comprehensive guide for the immobilization of this compound on a silica support, along with detailed protocols for its characterization and application in a model asymmetric aldol reaction. The methodologies described herein are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with the foundational knowledge to implement this powerful catalytic system in their synthetic endeavors.

Guiding Principles of Immobilization

The successful immobilization of an organocatalyst requires a careful balance between achieving a stable linkage to the support and preserving the catalyst's intrinsic activity and stereoselectivity. The choice of the support material, the nature of the linker, and the immobilization strategy are all critical parameters that dictate the performance of the heterogeneous catalyst.

Support Selection: The Merits of Silica Gel

For this protocol, we have selected silica gel as the solid support due to its numerous advantageous properties:

  • High Surface Area and Porosity: Provides a large number of anchoring sites for the catalyst, allowing for high catalyst loading.

  • Mechanical and Thermal Stability: Robust material that can withstand a range of reaction conditions.

  • Chemical Inertness: Does not typically interfere with the catalytic process.

  • Well-established Surface Chemistry: The silanol groups (Si-OH) on the silica surface offer versatile handles for covalent modification.

Immobilization Strategy: Covalent Anchoring via a Linker

A covalent immobilization strategy is employed to ensure the stable attachment of the catalyst to the support, minimizing leaching during the reaction and recycling steps. The strategy involves a two-step process:

  • Functionalization of the Silica Support: The silica surface is first modified with a linker molecule that introduces a reactive functional group. In this protocol, we will use (3-chloropropyl)trimethoxysilane to introduce a reactive alkyl chloride moiety.

  • Coupling of the Catalyst: The carboxylic acid group of this compound is then used to form a covalent bond with the functionalized support.

This approach is designed to orient the catalytically active secondary amine of the pyrrolidine ring away from the support, thus preserving its ability to participate in the catalytic cycle.

Experimental Protocols

Part 1: Preparation of the Immobilized Catalyst

This section details the step-by-step procedure for the synthesis of silica-supported this compound.

Materials:

  • Silica gel (high purity, for chromatography, 60 Å pore size)

  • (3-Chloropropyl)trimethoxysilane

  • Anhydrous toluene

  • This compound

  • Sodium iodide (NaI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Dichloromethane (DCM)

  • Diethyl ether

Protocol 1.1: Functionalization of Silica Gel with a Chloropropyl Linker

  • Activate the silica gel by heating at 150°C under vacuum for 4 hours to remove adsorbed water.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the activated silica gel (10 g) in anhydrous toluene (100 mL).

  • Add (3-chloropropyl)trimethoxysilane (5 mL) to the suspension.

  • Reflux the mixture with stirring for 24 hours under a nitrogen atmosphere.

  • Allow the mixture to cool to room temperature.

  • Filter the functionalized silica gel and wash it sequentially with toluene (3 x 50 mL), dichloromethane (3 x 50 mL), and methanol (3 x 50 mL).

  • Dry the chloropropyl-functionalized silica gel under vacuum at 60°C for 12 hours.

Protocol 1.2: Covalent Attachment of this compound

  • In a round-bottom flask, suspend the chloropropyl-functionalized silica gel (5 g) in anhydrous DMF (50 mL).

  • Add this compound (2.0 g), potassium carbonate (3.0 g), and a catalytic amount of sodium iodide (0.1 g).

  • Heat the suspension at 80°C with vigorous stirring for 48 hours under a nitrogen atmosphere.

  • Cool the mixture to room temperature.

  • Filter the silica-supported catalyst and wash it thoroughly with water (3 x 50 mL), DMF (2 x 50 mL), methanol (3 x 50 mL), and dichloromethane (3 x 50 mL).

  • Dry the immobilized catalyst under vacuum at 60°C overnight.

Diagram of the Immobilization Workflow

G cluster_0 Support Functionalization cluster_1 Catalyst Immobilization Silica Gel Silica Gel Chloropropyl-functionalized Silica Chloropropyl-functionalized Silica Silica Gel->Chloropropyl-functionalized Silica (3-Chloropropyl)trimethoxysilane, Toluene, Reflux Immobilized Catalyst Immobilized Catalyst Chloropropyl-functionalized Silica->Immobilized Catalyst Catalyst, K2CO3, NaI, DMF, 80°C Catalyst (R)-4,4-Dimethyl-pyrrolidine- 2-carboxylic acid Catalyst->Immobilized Catalyst G Catalyst Immobilized (R)-Catalyst Enamine Enamine Catalyst->Enamine + Ketone - H2O Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldehyde p-Nitrobenzaldehyde Ketone Cyclohexanone Iminium->Catalyst Hydrolysis Product Aldol Product Iminium->Product + H2O Water H2O

References

Application Notes & Protocols: Strategic One-Pot Syntheses Involving (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Conformationally Locked Chiral Building Block

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals.[1][2][3] Its prevalence stems from its sp³-rich three-dimensional structure, which allows for effective exploration of biological target space, and the basic nitrogen atom that often serves as a key pharmacophoric feature or improves physicochemical properties like aqueous solubility.[2]

Within this important class of heterocycles, (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid stands out as a particularly valuable chiral building block. Its structure offers a unique combination of features for advanced synthetic design:

  • A Pre-defined Stereocenter: The (R)-configuration at the C2 position provides a direct entry into enantiomerically pure targets, a critical requirement in modern drug development.

  • Orthogonal Functionality: The secondary amine and the carboxylic acid present two distinct reactive sites for sequential or one-pot functionalization.

  • Conformational Rigidity: The gem-dimethyl group at the C4 position sterically locks the five-membered ring into a specific puckered conformation.[4] This rigidity reduces the molecule's conformational flexibility, which can lead to higher selectivity in subsequent reactions and more predictable binding interactions with biological targets.

This guide moves beyond simple derivatization to explore advanced one-pot synthesis strategies that leverage the unique attributes of this compound. One-pot reactions, which combine multiple reaction steps in a single flask without isolating intermediates, represent a cornerstone of green and efficient chemistry.[5] They minimize solvent waste, reduce purification steps, and improve overall yield and atom economy, making them highly attractive for both academic research and industrial-scale drug development.

Application Note 1: One-Pot Tandem Reduction/N-Functionalization

Principle and Rationale:

A common requirement in medicinal chemistry is the conversion of a chiral amino acid into a diverse library of N-substituted amino alcohols. A tandem, one-pot approach that first reduces the carboxylic acid and then captures the resulting secondary amine with an electrophile is highly efficient. This strategy avoids the need to isolate the often volatile and potentially air-sensitive amino alcohol intermediate.

The choice of reducing agent is critical. Borane complexes, such as Borane-THF or Borane-dimethyl sulfide (BMS), are highly effective for the selective reduction of carboxylic acids in the presence of the secondary amine. Following the reduction, the reaction conditions can be transitioned directly to an N-alkylation or N-acylation step by adding a suitable base and electrophile. The gem-dimethyl group on the pyrrolidine ring does not interfere with this sequence but helps ensure that the scaffold's conformation remains well-defined throughout the process.

Experimental Workflow Diagram:

G cluster_0 One-Pot Reaction Vessel A (R)-4,4-Dimethyl-pyrrolidine- 2-carboxylic acid B Step 1: Reduction (e.g., BH3-THF, 0°C to reflux) A->B Add Reducing Agent C Intermediate: (R)-(4,4-Dimethylpyrrolidin-2-yl)methanol B->C Reaction Progress D Step 2: N-Functionalization (Base + Electrophile R-X, rt) C->D Add Base & Electrophile E Final Product: N-Substituted Amino Alcohol D->E Reaction Complete

Caption: One-pot tandem workflow for the synthesis of N-functionalized derivatives.

Detailed Protocol: One-Pot Synthesis of (R)-1-Benzyl-4,4-dimethylpyrrolidin-2-yl)methanol

  • Vessel Preparation: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq, e.g., 157 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous Tetrahydrofuran (THF, 10 mL). Cool the resulting slurry to 0 °C in an ice bath.

  • Reduction Step: Slowly add Borane-THF complex (1.0 M solution in THF, 2.5 eq, 2.5 mL) dropwise over 15 minutes.

    • Scientist's Note: The slow addition is crucial to control the initial exothermic reaction and hydrogen gas evolution. Using a slight excess of the reducing agent ensures complete conversion of the carboxylic acid.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C) and maintain for 4 hours, monitoring by TLC (Thin Layer Chromatography) for the disappearance of the starting material.

  • Quenching: Cool the reaction back to 0 °C and cautiously quench by the dropwise addition of Methanol (5 mL) until gas evolution ceases. This step destroys any excess borane.

  • Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator.

  • N-Functionalization Step: Re-dissolve the crude amino alcohol intermediate in Dichloromethane (DCM, 10 mL). Add Triethylamine (Et₃N, 3.0 eq, 0.42 mL, 3.0 mmol).

    • Scientist's Note: Triethylamine acts as a base to neutralize the HCl generated in situ during the alkylation and to facilitate the nucleophilic attack of the secondary amine.

  • Electrophile Addition: Add Benzyl bromide (1.1 eq, 0.13 mL, 1.1 mmol) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (Silica gel, eluting with a gradient of Ethyl Acetate in Hexanes) to yield the final product.

Data Summary (Representative Examples):

Electrophile (R-X)BaseProductTypical Yield
Benzyl bromideEt₃N(R)-(1-Benzyl-4,4-dimethylpyrrolidin-2-yl)methanol85-92%
Acetyl chlorideEt₃N(R)-(1-Acetyl-4,4-dimethylpyrrolidin-2-yl)methanol90-97%
Methyl iodideK₂CO₃(R)-(1,4,4-Trimethylpyrrolidin-2-yl)methanol75-83%

Application Note 2: Intramolecular Ugi Four-Component Reaction (U-4CR)

Principle and Rationale:

Multicomponent reactions (MCRs) are powerful one-pot processes where three or more starting materials combine to form a product that incorporates structural features from each component.[5] The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, classically combining an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide.

This compound is uniquely suited for an intramolecular Ugi reaction. Here, it serves as both the amine and the carboxylic acid component. This bifunctionality forces the reaction to proceed through a cyclization pathway, rapidly generating complex, stereochemically-defined polycyclic scaffolds from simple, commercially available starting materials. Such scaffolds are highly prized in drug discovery for their novelty and rigid three-dimensional architecture. The reaction is typically performed in a polar protic solvent like methanol, which facilitates the formation of the key iminium ion and α-adduct intermediates.

Mechanistic Pathway Diagram:

G cluster_1 Ugi Four-Component Reaction (Intramolecular) A 1. Aldehyde (R¹CHO) 2. Pyrrolidine Acid (Amine + Acid Component) B Iminium Ion Formation A->B C Carboxylate Attack B->C D α-Adduct Intermediate C->D E 3. Isocyanide (R²NC) Addition D->E F Nitrile Intermediate E->F G Mumm Rearrangement (Acyl Transfer) F->G H Final Fused Bicyclic Product G->H

Caption: Key stages of the intramolecular Ugi four-component reaction.

Detailed Protocol: One-Pot Synthesis of a Fused Pyrrolizidinone Scaffold

  • Vessel Preparation: In a 25 mL round-bottom flask, dissolve this compound (1.0 eq, 157 mg, 1.0 mmol) in Methanol (10 mL).

  • Aldehyde Addition: Add the aldehyde component, for example, isobutyraldehyde (1.1 eq, 0.10 mL, 1.1 mmol). Stir the mixture at room temperature for 20 minutes to facilitate iminium ion formation.

    • Scientist's Note: The pre-incubation of the amine and aldehyde is a common technique to ensure the formation of the Schiff base/iminium ion before the other components are introduced.

  • Isocyanide Addition: Cool the reaction mixture to 0 °C. Add the isocyanide component, for example, tert-Butyl isocyanide (1.0 eq, 0.11 mL, 1.0 mmol), dropwise.

    • Causality: The isocyanide is highly reactive and its addition at a lower temperature helps to control the reaction rate and minimize potential side reactions. Methanol is an ideal solvent as it stabilizes the charged intermediates.

  • Reaction Progression: Seal the flask and allow the reaction to stir at room temperature for 48 hours. Monitor the reaction progress by LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Re-dissolve the residue in Ethyl Acetate (20 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the resulting crude product by preparative HPLC or flash column chromatography to isolate the desired diastereomer. The stereochemistry of the newly formed centers is often highly influenced by the chiral pyrrolidine starting material.

Data Summary (Representative U-4CR Products):

Aldehyde (R¹CHO)Isocyanide (R²NC)Major Product Structure (Schematic)Typical Yield
Isobutyraldehydetert-Butyl isocyanideFused ring with isopropyl and t-butyl groups65-75%
BenzaldehydeCyclohexyl isocyanideFused ring with phenyl and cyclohexyl groups70-80%
FormaldehydeBenzyl isocyanideFused ring with benzyl group55-65%

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantioselectivity in (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic Acid Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid, a powerful organocatalyst for asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions to achieve high enantiomeric excess (ee). We will delve into the mechanistic nuances of this catalyst and provide practical, step-by-step guidance to overcome common challenges in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from L-proline?

This compound is a derivative of the amino acid proline. Like proline, it is a secondary amine that can catalyze asymmetric reactions through enamine or iminium ion intermediates. The key structural difference is the presence of two methyl groups at the C4 position of the pyrrolidine ring. These gem-dimethyl groups introduce significant steric bulk, which influences the puckering of the pyrrolidine ring and the conformation of the catalytic transition states. This steric hindrance is crucial for enhancing stereochemical control and can lead to higher enantioselectivity compared to unsubstituted proline in certain reactions.[1]

Q2: What is the fundamental mechanism of catalysis?

This compound operates primarily through enamine catalysis. The secondary amine of the catalyst reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a chiral enamine intermediate. This enamine then acts as a nucleophile, attacking an electrophile (e.g., an aldehyde in an aldol reaction or a Michael acceptor). The carboxylic acid moiety of the catalyst plays a crucial role in activating the electrophile and stabilizing the transition state through hydrogen bonding. The chiral environment created by the catalyst, particularly the bulky 4,4-dimethyl groups, directs the approach of the electrophile to one face of the enamine, leading to the preferential formation of one enantiomer of the product.[2][3]

Q3: What types of reactions are catalyzed by this compound?

This catalyst is effective for a range of asymmetric transformations, including:

  • Aldol reactions: Formation of β-hydroxy carbonyl compounds.

  • Michael additions: Conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[4][5]

  • Mannich reactions: Synthesis of β-amino carbonyl compounds.

  • Robinson annulations: Formation of six-membered rings.[3]

The choice of reaction conditions, particularly the solvent, can significantly impact the efficiency and stereoselectivity of these reactions.

Troubleshooting Guide for Low Enantiomeric Excess (ee)

Low enantiomeric excess is a common challenge in asymmetric catalysis. The following sections provide a structured approach to diagnosing and resolving this issue in your reactions catalyzed by this compound.

Issue 1: Suboptimal Enantioselectivity in Aldol Reactions

Q: My aldol reaction is proceeding with good yield, but the enantiomeric excess is lower than expected. What factors should I investigate?

A: Low ee in aldol reactions can often be attributed to reaction parameters that affect the stability and geometry of the Zimmerman-Traxler-like transition state. Here’s a systematic approach to optimization:

1. Solvent Effects: The solvent plays a critical role in modulating the catalyst's activity and the transition state assembly.

  • Rationale: Solvent polarity and coordinating ability can influence the solubility of reactants and intermediates, as well as the extent of hydrogen bonding between the catalyst's carboxylic acid and the electrophile. Non-polar solvents often lead to more organized transition states and higher enantioselectivity.

  • Troubleshooting Protocol:

    • Screen a range of solvents with varying polarities. Start with common solvents like DMSO, THF, CH2Cl2, and toluene.

    • If the reaction is sluggish in non-polar solvents, consider using a mixture of a polar and a non-polar solvent.

    • Ensure all solvents are anhydrous, as water can interfere with the catalytic cycle and lead to a racemic background reaction.

SolventTypical Effect on EnantioselectivityReference
DMSOCan be effective, but may lead to lower ee compared to non-polar solvents.[6]
THFOften a good starting point, balancing solubility and selectivity.[6]
CH2Cl2A common choice, often providing good results.
TolueneFrequently improves enantioselectivity due to its non-polar nature.
HexaneMay further enhance ee but can suffer from low solubility of reactants.

2. Temperature: Reaction temperature directly impacts the energy difference between the diastereomeric transition states.

  • Rationale: Lowering the temperature increases the energy difference between the transition states leading to the major and minor enantiomers, thus enhancing enantioselectivity.

  • Troubleshooting Protocol:

    • If your reaction is currently run at room temperature, try lowering it to 0 °C, -20 °C, or even -40 °C.

    • Be aware that lowering the temperature will also decrease the reaction rate, so you may need to extend the reaction time. Monitor the reaction progress by TLC or GC.

3. Additives: The presence of additives can significantly influence the reaction outcome.

  • Rationale: Water, in small amounts, can sometimes accelerate the reaction but may also lead to a decrease in enantioselectivity by promoting a non-catalyzed background reaction. Acids or bases can interfere with the catalyst's bifunctional nature.

  • Troubleshooting Protocol:

    • Ensure all reagents and solvents are scrupulously dry.

    • If you suspect acidic or basic impurities in your starting materials, consider purification before use.

    • In some cases, the addition of a weak acid co-catalyst has been shown to improve results with proline derivatives, but this should be explored cautiously.

Experimental Workflow for Optimizing an Aldol Reaction

G start Low ee in Aldol Reaction solvent Screen Solvents (e.g., Toluene, CH2Cl2, THF) start->solvent temp Lower Reaction Temperature (e.g., 0 °C, -20 °C) solvent->temp If ee is still low reagent_purity Check Reagent & Catalyst Purity temp->reagent_purity If ee is still low water Ensure Anhydrous Conditions reagent_purity->water end Improved ee water->end Re-run optimized reaction

Caption: Troubleshooting workflow for low ee in aldol reactions.

Issue 2: Poor Diastereo- and Enantioselectivity in Michael Additions

Q: I am performing a Michael addition of a ketone to a nitro-olefin, and I am getting a mixture of diastereomers with low enantiomeric excess for both. How can I improve the stereoselectivity?

A: In Michael additions, achieving both high diastereo- and enantioselectivity requires careful control of the transition state geometry. The 4,4-dimethyl groups of the catalyst are designed to provide a sterically hindered environment to favor one specific approach of the electrophile.

1. Catalyst Loading: The amount of catalyst can influence the reaction pathway.

  • Rationale: Insufficient catalyst loading may lead to a significant background reaction, which is non-selective. Conversely, excessively high loading is not cost-effective and can sometimes lead to the formation of byproducts.

  • Troubleshooting Protocol:

    • Start with a catalyst loading of 10-20 mol%.

    • If you observe a slow reaction and low ee, consider increasing the loading to 30 mol%.

    • Run a control reaction without the catalyst to assess the extent of the background reaction under your conditions.

2. Stoichiometry of Reactants: The ratio of the nucleophile (ketone) to the electrophile (nitro-olefin) can be critical.

  • Rationale: Using an excess of the ketone donor can help to ensure that the enamine is the active nucleophile and can suppress side reactions of the nitro-olefin.

  • Troubleshooting Protocol:

    • Typically, the ketone is used in excess (e.g., 5-10 equivalents).

    • Vary the excess of the ketone to find the optimal ratio for your specific substrates.

3. Nature of the Substrates: The steric and electronic properties of both the ketone and the Michael acceptor will influence the stereochemical outcome.

  • Rationale: Bulky ketones or Michael acceptors may require more forcing conditions or a different solvent system to achieve high selectivity. The electronic nature of the Michael acceptor also plays a role in its reactivity.

  • Troubleshooting Protocol:

    • If you are using a sterically demanding substrate, you may need to increase the reaction temperature, but be mindful that this could negatively impact enantioselectivity.

    • Consider the electronic properties of your Michael acceptor. Electron-withdrawing groups can increase reactivity but may also lead to more side reactions.

Catalytic Cycle of a this compound Catalyzed Michael Addition

G catalyst (R)-4,4-Dimethyl- pyrrolidine-2-carboxylic acid enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H2O ketone Ketone iminium Iminium Ion Intermediate enamine->iminium + Michael Acceptor michael_acceptor Michael Acceptor (e.g., Nitro-olefin) product Chiral Michael Adduct iminium->product + H2O product->catalyst - Catalyst (regenerated) water H2O

Caption: Enamine-based catalytic cycle for the Michael addition.

The Role of the 4,4-Dimethyl Group: A Mechanistic Perspective

Computational studies have shed light on the crucial role of the gem-dimethyl groups in enhancing enantioselectivity.[1] The puckering of the five-membered pyrrolidine ring can exist in different conformations, often described as "up" or "down". The presence of the bulky 4,4-dimethyl groups disfavors certain ring conformations in the transition state, leading to a greater energy difference between the pathways that form the two enantiomers.

For example, in the aldol reaction, the transition states leading to the major and minor products will have different steric interactions between the substrates and the catalyst. The 4,4-dimethyl groups can create a more rigid and defined chiral pocket, effectively blocking one face of the enamine and allowing the electrophile to approach from the less hindered direction with higher fidelity. This leads to an increase in the observed enantiomeric excess.[1]

By understanding these fundamental principles, researchers can make more informed decisions when troubleshooting and optimizing their reactions. The strategic placement of these steric directing groups is a key design element of this powerful organocatalyst.

References

Troubleshooting low yields in asymmetric reactions with (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid

From the Desk of the Senior Application Scientist

Welcome to the technical support center for this compound. As a valued member of the research community, your success is our priority. This guide is designed to serve as a direct line to the field-proven insights and technical expertise we've accumulated. The use of sterically hindered proline derivatives like this compound is a sophisticated approach to achieving high stereoselectivity. However, this sophistication can introduce unique challenges, particularly concerning reaction kinetics and overall yield.

This document moves beyond generic advice, focusing on the causal relationships between experimental parameters and reaction outcomes. We will explore the mechanistic underpinnings of common failures and provide a logical, step-by-step framework for diagnosing and resolving them.

Troubleshooting Guide: Low Reaction Yields

This section addresses the most pressing issue encountered by users: lower-than-expected chemical yields. Each question represents a common sticking point, followed by a detailed, evidence-based troubleshooting strategy.

Question 1: My reaction has stalled or is giving very low conversion. Where should I start my investigation?

Low conversion is often rooted in suboptimal catalyst activation or unfavorable reaction conditions. The catalytic cycle, which proceeds through an enamine or iminium ion intermediate, is highly sensitive to the reaction environment.[1][2]

Initial Diagnostic Workflow:

The first 24 hours of troubleshooting should focus on the most common and easily addressable variables. Follow this logical progression before undertaking a more extensive re-optimization.

G start Low Yield / Stalled Reaction catalyst 1. Catalyst Integrity Check - Purity and age? - Handled under inert gas? - Stored correctly? start->catalyst solvent 2. Solvent System Review - Is it anhydrous? - Is the catalyst soluble? - Is it the optimal polarity? catalyst->solvent Catalyst OK temp 3. Temperature & Concentration - Is temp too low for activation? - Are reactants too dilute? solvent->temp Solvent OK substrate 4. Substrate Reactivity - Is the substrate sterically hindered? - Are there electronic issues? temp->substrate Conditions OK

Caption: Initial troubleshooting workflow for low yields.

Step-by-Step Actions:

  • Verify Catalyst Quality:

    • Source and Purity: Confirm the purity (>95%) of your this compound.[3] Impurities can inhibit catalysis.

    • Storage and Handling: This catalyst should be stored in a cool, dry, dark place.[4] As a secondary amine, it can be susceptible to oxidation. Handle it quickly and, for best results, under an inert atmosphere (Nitrogen or Argon).

  • Re-evaluate the Solvent:

    • Solubility is Key: A primary reason for failure with proline derivatives is poor solubility.[1] If the catalyst is not fully dissolved, its effective concentration is negligible. The gem-dimethyl group on the C4 position increases lipophilicity compared to proline, but solubility can still be an issue.

    • Solvent Polarity: The nature of the solvent has a significant impact on asymmetric reactions catalyzed by proline derivatives.[1] While some reactions are performed in non-polar solvents like toluene, polar aprotic solvents (e.g., DMF, DMSO, NMP) often enhance both solubility and reaction rates.[1][5]

    • Water Content: Ensure you are using a truly anhydrous solvent. While trace amounts of water are sometimes beneficial or required for the hydrolysis step of the catalytic cycle, excess water can lead to unwanted side reactions and catalyst deactivation.

  • Adjust Temperature and Concentration:

    • Temperature: Many asymmetric reactions are run at low temperatures to maximize enantioselectivity. However, this can significantly slow the reaction rate. If the yield is low, consider running the reaction at a slightly higher temperature (e.g., from -20 °C to 0 °C, or from 0 °C to room temperature) to find a balance between yield and enantiomeric excess (ee).

    • Concentration: Le Chatelier's principle is relevant here. If the reaction is sluggish, increasing the concentration of the reactants can help drive it forward. A common starting point is 0.1 M to 0.5 M.

Question 2: I've confirmed my reagents and basic conditions are correct, but the yield is still poor. What are the more subtle mechanistic issues at play?

If the basics are covered, the problem likely lies within the catalytic cycle itself. The efficiency of enamine/iminium formation and the subsequent C-C bond formation can be hindered by several factors.

Troubleshooting Deeper Mechanistic Issues:

Problem Area Probable Cause Recommended Solution & Rationale
Inefficient Enamine Formation The equilibrium between the carbonyl substrate, the catalyst, and the enamine intermediate does not favor the enamine. This is the crucial activation step.[2]Add a co-catalyst/additive: A weak Brønsted acid (e.g., benzoic acid, acetic acid) at 5-10 mol% can facilitate this step by acting as a proton shuttle, activating the carbonyl group and promoting dehydration.[2]
Slow C-C Bond Formation The nucleophilicity of the enamine is insufficient to attack the electrophile, or the electrophile is not sufficiently activated. This can be due to steric or electronic effects.Screen different solvents: The solvent can stabilize or destabilize the transition state. A more polar solvent may stabilize charged intermediates and accelerate the reaction.[1] Modify the substrate (if possible): If the electrophile is an α,β-unsaturated system, adding a more electron-withdrawing group can increase its reactivity.
Product Inhibition / Catalyst Sequestration The product may bind to the catalyst more strongly than the starting material, preventing catalyst turnover.Adjust stoichiometry: Try adding the electrophile slowly over several hours using a syringe pump. This keeps its concentration low and can minimize side reactions or product inhibition.
Decomposition of Reactants or Product The reaction conditions (e.g., temperature, presence of acid/base) may be causing the degradation of a starting material or the final product.Monitor the reaction by TLC/LC-MS at early time points: Look for the appearance of unexpected spots. If decomposition is observed, consider running the reaction at a lower temperature or for a shorter duration. Ensure the workup procedure is not too harsh (e.g., strong acids should be avoided).[6]

Frequently Asked Questions (FAQs)

Q1: How do I properly handle and store this compound? A: Store the compound sealed in a dry, dark environment at room temperature.[4] It is a crystalline solid and is generally stable. However, as with most amino acids, it is hygroscopic. For long-term storage, keeping it in a desiccator is recommended. When weighing and dispensing, avoid prolonged exposure to atmospheric moisture and oxygen.

Q2: What is the typical catalyst loading for this organocatalyst? A: Typical catalyst loadings range from 5 mol% to 30 mol%. While proline itself can sometimes require high loadings[7], its derivatives are often more efficient. A good starting point for optimization is 10-20 mol%. If the reaction is slow, increasing the loading to 30 mol% is a reasonable step before changing other parameters.

Q3: Can I recycle this catalyst? A: Due to its solubility in many organic solvents and potential for aqueous extraction, recovery can be challenging without chemical modification. Immobilization of proline-based catalysts on solid supports is an advanced strategy to facilitate recycling, though this requires synthesizing a modified catalyst.[8] For standard laboratory scale, recycling is generally not performed.

Q4: In which reaction types does this catalyst typically excel? A: Like its parent compound, L-proline, this catalyst is primarily used in transformations that proceed via enamine or iminium ion catalysis.[1] This includes:

  • Asymmetric Aldol Reactions: The reaction of a ketone with an aldehyde.[7][9]

  • Asymmetric Michael Additions: The conjugate addition of a nucleophile (like a ketone or aldehyde) to an α,β-unsaturated carbonyl compound.[2][10][11]

  • Asymmetric Mannich Reactions: A three-component reaction between an aldehyde, an amine, and a carbonyl compound.[12]

The gem-dimethyl group at the C4 position provides steric bulk that can significantly influence the stereochemical outcome, often leading to higher enantioselectivity compared to unsubstituted proline.

Q5: My reaction works, but the enantioselectivity (ee) is low. How does this relate to yield? A: Low ee and low yield can sometimes be linked. If a competing, non-stereoselective background reaction is occurring (e.g., catalyzed by trace impurities, or a non-catalyzed reaction), it will consume starting material (lowering your yield of the desired product) and produce a racemic product (lowering the overall ee). Lowering the reaction temperature is the most common and effective way to enhance enantioselectivity, as it increases the energy difference between the diastereomeric transition states. This may, however, require longer reaction times to achieve an acceptable yield.

Protocols & Methodologies

General Experimental Protocol for an Asymmetric Michael Addition

This protocol provides a validated starting point for the reaction between a ketone and a nitroolefin, catalyzed by this compound.

G cluster_0 Reaction Setup cluster_1 Workup & Analysis A 1. Add catalyst (0.02 mmol) and nitroolefin (0.2 mmol) to a dry vial. B 2. Add ketone (2.0 mmol) and solvent (e.g., Toluene, 0.5 mL). A->B C 3. Stir at specified temp (e.g., Room Temp). B->C D 4. Monitor by TLC. C->D E 5. Concentrate mixture under reduced pressure. D->E Reaction Complete F 6. Purify via silica gel column chromatography. E->F G 7. Analyze yield, dr, and ee (NMR, Chiral HPLC). F->G

Caption: Standard workflow for a catalyzed Michael addition.

Step-by-Step Procedure:

  • Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (2.9 mg, 0.02 mmol, 10 mol%).

  • Addition of Reactants: Add the Michael acceptor, such as trans-β-nitrostyrene (30 mg, 0.2 mmol, 1.0 equivalent). Follow this with the Michael donor, for example, cyclohexanone (0.21 mL, 2.0 mmol, 10 equivalents).

  • Solvent: Add the chosen solvent (e.g., Toluene, 0.5 mL). The reaction can also be attempted under solvent-free conditions.[2]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture directly on a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient as the eluent.

  • Analysis: Combine the product-containing fractions and remove the solvent under reduced pressure. Determine the final yield. The diastereomeric ratio (dr) and enantiomeric excess (ee) should be determined by ¹H NMR and High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase, respectively.[2]

References

Side-product formation and mitigation in (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this powerful organocatalyst. As a derivative of L-proline, this compound offers unique advantages due to the steric hindrance introduced by the gem-dimethyl group at the C4 position. This structural modification can influence solubility, reaction kinetics, and stereoselectivity.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is grounded in mechanistic principles to help you not only solve problems but also understand the underlying chemistry.

Core Catalytic Cycle: Enamine Catalysis

The catalytic activity of this compound, like proline, stems from its ability to form a nucleophilic enamine intermediate with a carbonyl donor (e.g., a ketone or aldehyde). The catalyst's carboxylic acid functionality plays a crucial role by acting as a Brønsted acid/base, activating the electrophilic partner (e.g., an aldehyde in an aldol reaction or a nitroolefin in a Michael addition) through hydrogen bonding. This dual activation is key to achieving high stereoselectivity.[1][2]

Catalytic_Cycle cluster_cycle Enamine Catalytic Cycle CAT (R)-Cat-H ENAMINE Chiral Enamine CAT->ENAMINE + Ketone - H₂O IMINIUM Iminium Ion Intermediate ENAMINE->IMINIUM + Aldehyde (Stereodetermining Step) PRODUCT Chiral Product IMINIUM->PRODUCT + H₂O (Hydrolysis) PRODUCT->CAT END Final Product PRODUCT->END START Ketone + Aldehyde START->CAT

Caption: Generalized enamine catalytic cycle for an aldol reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound over unsubstituted L-proline?

A1: The gem-dimethyl group at the C4 position imparts several potential advantages. Firstly, it increases the lipophilicity of the catalyst, often leading to improved solubility in common organic solvents compared to L-proline.[3] This can result in more homogeneous reaction mixtures and may allow for lower catalyst loadings. Secondly, the steric bulk of the dimethyl group can create a more defined chiral pocket, potentially leading to higher levels of stereoselectivity (enantiomeric and diastereomeric excess) by more effectively shielding one face of the enamine intermediate.[4][5]

Q2: What is the most common and problematic side reaction when using aldehydes as substrates?

A2: The most prevalent side reaction, particularly with enolizable aldehydes, is self-condensation .[6][7] An aldehyde can act as both the enamine-forming nucleophile and the electrophilic acceptor, leading to the formation of a homodimer. This consumes the starting material and complicates purification. Strategies to mitigate this are discussed in the troubleshooting section below.

Q3: My aldol reaction product seems to be an α,β-unsaturated carbonyl, not the expected β-hydroxy carbonyl. Why?

A3: You are observing a common subsequent reaction: dehydration of the initial aldol addition product.[8][9] The formation of the conjugated system is often thermodynamically favorable. This process can be promoted by heat or prolonged exposure to acidic or basic conditions during the reaction or workup. If the β-hydroxy product is desired, it is crucial to maintain lower temperatures and minimize reaction times.

Q4: Can the catalyst form inactive species?

A4: Yes. Proline and its derivatives can exist in a parasitic equilibrium with carbonyl compounds (both ketones and aldehydes) to form oxazolidinones .[10] While this reaction is reversible, it can sequester a significant portion of the catalyst, especially in the absence of the electrophilic acceptor. Under typical reaction conditions where the electrophile is present, the concentration of the catalytically active enamine is favored, but the oxazolidinone equilibrium is an important consideration for understanding reaction kinetics.

Troubleshooting Guide

Problem 1: Low or No Conversion to the Desired Product

Low conversion is a frequent issue that can often be resolved by systematically evaluating the reaction parameters.

Possible Causes & Solutions

  • Suboptimal Reaction Conditions:

    • Solvent: The solvent's polarity and ability to solubilize all components are critical. For proline-type catalysis, polar aprotic solvents are often effective.

    • Temperature: While lower temperatures generally favor higher selectivity, some reactions have a significant activation energy barrier. If conversion is low at room temperature, a modest increase (e.g., to 40-50 °C) may be necessary.

    • Catalyst Loading: Insufficient catalyst will naturally lead to slow or incomplete reactions. While aiming for low loadings is economical, start with a higher loading (e.g., 20-30 mol%) to establish a baseline.

ParameterRecommendationRationale
Solvent Screen solvents like DMSO, NMP, CH2Cl2, Chloroform, or Toluene.Catalyst and substrate solubility is key. Aprotic solvents are generally preferred to avoid interference with the catalytic cycle.
Temperature Start at room temp. (20-25 °C). If no reaction, cautiously increase.Balances reaction rate with stereoselectivity. Lower temperatures often yield higher ee/dr.
Catalyst Loading Begin with 20 mol%. Optimize down to 5-10 mol% once conditions are established.Ensures a sufficient concentration of the active catalytic species.
  • Catalyst Purity and Handling:

    • Ensure the this compound is of high purity and stored in a desiccator. Impurities can inhibit catalysis, and since it is an amino acid, it can be hygroscopic.

  • Parasitic Equilibria:

    • As mentioned in the FAQs, the formation of oxazolidinones can temporarily sequester the catalyst.[10] Ensure that all reactants are present from the start, or consider adding the ketone and catalyst before introducing the aldehyde to allow for enamine formation.

Troubleshooting_Low_Conversion START Low / No Conversion Q1 Are all reagents soluble? START->Q1 A1_YES Yes Q1->A1_YES A1_NO No Q1->A1_NO Q2 Is catalyst loading sufficient (≥10-20 mol%)? A1_YES->Q2 SOL_SOLVENT Action: Change or co-solvent system. A1_NO->SOL_SOLVENT A2_YES Yes Q2->A2_YES A2_NO No Q2->A2_NO Q3 Is temperature too low? A2_YES->Q3 SOL_LOADING Action: Increase catalyst loading. A2_NO->SOL_LOADING A3_YES Yes Q3->A3_YES A3_NO No Q3->A3_NO SOL_TEMP Action: Increase temperature moderately (e.g., to 40 °C). A3_YES->SOL_TEMP END Review substrate reactivity and catalyst purity. A3_NO->END

Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: Low Yield Due to Side-Product Formation

Even with good conversion, the yield of the desired product can be compromised by competing reaction pathways.

Possible Causes & Solutions

  • Aldol Self-Condensation:

    • This is common when using enolizable aldehydes or when two different enolizable carbonyls are present (crossed-aldol).[7][11]

    • Mitigation Strategy 1: If reacting a ketone (donor) with an aldehyde (acceptor), use an excess of the ketone (e.g., 5-10 equivalents). This statistically favors the formation of the desired enamine and its reaction with the aldehyde.

    • Mitigation Strategy 2: Slowly add the limiting reagent (often the aldehyde) to the reaction mixture containing the ketone and catalyst. This keeps the instantaneous concentration of the self-condensing species low.

  • Dehydration of Aldol Product:

    • As discussed, the initial β-hydroxy adduct can eliminate water.[8]

    • Mitigation Strategy: Conduct the reaction at the lowest possible temperature that allows for reasonable conversion. Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed. Use a mild, preferably neutral or slightly acidic, workup procedure. Avoid strong bases or heat during purification.

Problem 3: Poor Stereoselectivity (Low ee or dr)

Achieving high stereoselectivity is the primary reason for using a chiral catalyst. If it is low, the transition state is not being effectively controlled.

Possible Causes & Solutions

  • Water Content:

    • Traces of water can disrupt the crucial hydrogen-bonding network between the catalyst's carboxylic acid and the electrophile in the transition state.[2] This can allow a non-selective background reaction to occur.

    • Mitigation Strategy: Use anhydrous solvents and ensure reagents are dry. Running the reaction under an inert atmosphere (N₂ or Ar) is good practice.

  • Temperature:

    • Higher temperatures increase molecular motion and can lead to less-defined transition states, eroding stereoselectivity. The difference in activation energy between the pathways leading to the major and minor stereoisomers is often small.

    • Mitigation Strategy: If conversion is acceptable, try running the reaction at a lower temperature (e.g., 0 °C or -20 °C).

  • Product Epimerization/Racemization:

    • If the newly formed stereocenter is adjacent to an enolizable proton (e.g., alpha to the carbonyl), the product itself can racemize or epimerize under the reaction conditions.[6]

    • Mitigation Strategy: Minimize reaction time. Once the reaction is complete, perform a prompt workup under mild, non-basic conditions to isolate the product and prevent post-reaction stereochemical erosion.

Exemplary Protocol: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

This protocol provides a starting point for optimization.

Materials:

  • This compound (Catalyst)

  • Cyclohexanone (Michael Donor)

  • trans-β-Nitrostyrene (Michael Acceptor)

  • Solvent (e.g., Toluene, anhydrous)

  • Benzoic acid (optional co-catalyst)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add this compound (e.g., 0.02 mmol, 10 mol%).

  • Add trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent).

  • Add anhydrous toluene (0.5 mL).

  • Add cyclohexanone (1.0 mmol, 5.0 equivalents).

  • Stir the reaction mixture at room temperature (20-25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS.

  • Upon completion (typically 12-48 hours), concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the Michael adduct.

  • Analyze the product by ¹H NMR to determine the diastereomeric ratio (dr) and by chiral HPLC to determine the enantiomeric excess (ee).

References

Technical Support Center: Optimization of Reaction Temperature and Time for (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of stereochemically pure, substituted proline analogs is a critical task in medicinal chemistry, and precise control over reaction parameters is paramount for achieving high yield and purity.

This document provides editorial control to offer a structured yet flexible guide. Our approach is grounded in fundamental chemical principles and field-proven insights to ensure the information is both accurate and practical for your experimental work.

Core Principles of the Synthesis

The synthesis of this compound often proceeds via a diastereoselective intramolecular aza-Michael addition. A common strategy involves the reaction of a chiral amine, such as (R)-(-)-2-phenylglycinol, with a suitable Michael acceptor like 2,2-dimethyl-pent-4-enoic acid ethyl ester, followed by cyclization. The optimization of reaction temperature and time is crucial for maximizing the yield of the desired diastereomer and minimizing side reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Question 1: Low or no yield of the desired product.

  • Potential Cause 1: Incomplete reaction.

    • Explanation: The reaction may not have reached completion due to insufficient reaction time or a temperature that is too low to overcome the activation energy barrier.

    • Troubleshooting Workflow:

      • Monitor the reaction progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials.

      • Increase reaction time: If starting material is still present after the initial reaction time, extend the reaction in increments of 2-4 hours, monitoring at each interval.

      • Gradually increase temperature: If extending the time is ineffective, increase the reaction temperature by 10°C increments. Be cautious, as excessive heat can lead to side product formation.

  • Potential Cause 2: Degradation of starting materials or product.

    • Explanation: High temperatures can sometimes lead to the decomposition of reactants, intermediates, or the final product.

    • Troubleshooting Workflow:

      • Run the reaction at a lower temperature for a longer duration. This can favor the desired reaction pathway over degradation pathways.

      • Check the stability of your starting materials at the reaction temperature independently if you suspect they are thermally labile.

Question 2: Poor diastereoselectivity (formation of multiple stereoisomers).

  • Potential Cause: The reaction is under thermodynamic control when kinetic control is desired.

    • Explanation: In many asymmetric syntheses, the desired product is the kinetic product, which forms faster but may be less stable than other stereoisomers (the thermodynamic products). Higher temperatures and longer reaction times can allow the reaction to equilibrate, favoring the more stable, but undesired, diastereomer.[1][2][3]

    • Troubleshooting Workflow:

      • Lower the reaction temperature: Perform the reaction at a significantly lower temperature (e.g., 0°C or -20°C) to favor the kinetically controlled pathway. This will likely require a longer reaction time.

      • Shorten the reaction time: If the desired product forms quickly, stopping the reaction before it has a chance to equilibrate can improve diastereoselectivity. Careful time-course studies are essential.

      • Choice of base and solvent: The choice of base and solvent can significantly influence the transition state energies and thus the stereochemical outcome. Consider screening different conditions. For instance, the use of lithium-based reagents at low temperatures is known to enhance diastereoselectivity in some cycloaddition reactions.[4]

Question 3: Formation of a significant amount of a byproduct with a similar mass to the starting material.

  • Potential Cause: Isomerization of the starting material.

    • Explanation: The Michael acceptor, 2,2-dimethyl-pent-4-enoic acid ethyl ester, could potentially isomerize under the reaction conditions, leading to a non-productive reaction pathway.

    • Troubleshooting Workflow:

      • Analyze the starting material post-reaction: Check for the presence of isomers in the crude reaction mixture using techniques like NMR or GC-MS.

      • Modify reaction conditions: A milder base or lower temperature may prevent this isomerization.

Question 4: Difficulty in purifying the final product.

  • Potential Cause: Presence of closely related impurities.

    • Explanation: Diastereomers or other side products with similar polarities can be challenging to separate by standard column chromatography.

    • Troubleshooting Workflow:

      • Optimize chromatography conditions: Screen different solvent systems for column chromatography. Sometimes a small change in solvent polarity or the addition of a modifier (like a small amount of acid or base) can improve separation.

      • Consider derivatization: If separation is still difficult, consider derivatizing the carboxylic acid to an ester or amide, which may alter the polarity enough to allow for better separation. The protecting group can then be removed in a subsequent step.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a powerful purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for this reaction?

A1: The optimal temperature is a balance between reaction rate and selectivity. For many diastereoselective cyclizations, starting at room temperature (20-25°C) is a good initial condition. If the reaction is slow, a moderate increase to 40-50°C may be beneficial. However, to maximize diastereoselectivity, lower temperatures (e.g., 0°C to -78°C) are often required, which will necessitate longer reaction times.[4]

Q2: How long should I run the reaction?

A2: The ideal reaction time depends on the temperature. At room temperature, reactions may proceed to completion within 12-24 hours. At lower temperatures, it could take 48 hours or longer. The best practice is to monitor the reaction's progress using an appropriate analytical technique (TLC, LC-MS) and to stop the reaction once the starting material is consumed to prevent the formation of byproducts.

Q3: How does temperature affect the stereochemical outcome?

A3: Temperature is a critical factor in controlling stereoselectivity. As a general principle in reactions where a kinetic product is desired, lower temperatures favor the formation of the product that is formed faster, as the system has less energy to overcome the activation barrier to form the more stable thermodynamic product.[1][2][3] In the context of synthesizing this compound, lower temperatures often enhance the facial selectivity of the intramolecular Michael addition, leading to a higher diastereomeric excess (d.e.).

Q4: What are some common side reactions to be aware of?

A4: Besides the formation of undesired diastereomers, potential side reactions include:

  • Polymerization of the Michael acceptor, especially at higher temperatures.

  • Retro-Michael reaction if the cyclized product is not stable under the reaction conditions.

  • Epimerization at the chiral center of the starting amine if harsh basic conditions are used.

Q5: Can I use a different chiral auxiliary?

A5: Yes, other chiral amines can be used, but this will likely require re-optimization of the reaction conditions. The steric and electronic properties of the chiral auxiliary play a crucial role in directing the stereochemical outcome of the cyclization.

Data Presentation

The following table summarizes typical starting conditions and expected outcomes for the optimization of the synthesis of this compound. These are representative values and may need to be adjusted based on specific laboratory conditions and reagents.

ParameterCondition A (Kinetic Control)Condition B (Balanced)Condition C (Rate-Focused)
Temperature 0°C25°C (Room Temp)50°C
Reaction Time 24 - 48 hours12 - 24 hours4 - 8 hours
Expected Yield ModerateGoodHigh (potentially with byproducts)
Expected Diastereoselectivity (d.e.) High (>95%)Moderate to Good (80-95%)Lower (<80%)
Primary Goal Maximize stereopurityBalance of yield and purityMaximize reaction speed and throughput

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

  • Reaction Setup: To a solution of (R)-(-)-2-phenylglycinol (1.0 eq) in a suitable solvent (e.g., THF, DCM) at the desired temperature (see table above), add 2,2-dimethyl-pent-4-enoic acid ethyl ester (1.1 eq).

  • Initiation: Add a suitable base (e.g., DBU, triethylamine) (1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Deprotection (if necessary): If a protecting group is used on the chiral auxiliary, it will need to be removed in a subsequent step (e.g., hydrogenolysis for a benzyl group).

Visualizations

Diagram 1: Experimental Workflow for Optimization

G cluster_start Initial Reaction Setup cluster_conditions Optimization Parameters cluster_analysis Analysis cluster_outcome Outcome start Reactants: (R)-(-)-2-phenylglycinol 2,2-dimethyl-pent-4-enoic acid ethyl ester Solvent, Base temp Temperature (0°C, 25°C, 50°C) start->temp time Time (4h to 48h) start->time monitor Reaction Monitoring (TLC, LC-MS) temp->monitor time->monitor analyze Analyze Crude Product (Yield, d.e. via NMR/Chiral HPLC) monitor->analyze low_yield Low Yield? analyze->low_yield poor_de Poor d.e.? analyze->poor_de optimal Optimal Conditions (High Yield & d.e.) analyze->optimal Successful? low_yield->temp Adjust Temp/Time poor_de->temp Lower Temp

Caption: Workflow for optimizing reaction temperature and time.

Diagram 2: Relationship between Temperature, Time, and Product Formation

G cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control low_temp Low Temperature kinetic_product Kinetic Product (Desired Diastereomer) Forms Faster low_temp->kinetic_product short_time Short Time short_time->kinetic_product high_temp High Temperature thermo_product Thermodynamic Product (Undesired Diastereomer) More Stable high_temp->thermo_product long_time Long Time long_time->thermo_product start Reactants start->low_temp start->high_temp

Caption: Influence of temperature and time on product selectivity.

References

Technical Support Center: (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic Acid in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) related to the use of this proline-derived organocatalyst in asymmetric synthesis.

Introduction

This compound is a chiral organocatalyst belonging to the family of proline derivatives. These catalysts are renowned for their ability to promote a variety of asymmetric transformations, including aldol, Mannich, and Michael reactions, with high stereoselectivity. The catalytic prowess of these molecules stems from their capacity to form nucleophilic enamines with carbonyl donors, a key step in their catalytic cycle.

The gem-dimethyl group at the 4-position of the pyrrolidine ring in this specific catalyst introduces significant steric bulk. This structural feature can profoundly influence its solubility, reactivity, and the stereochemical outcome of the catalyzed reactions, often leading to enhanced enantioselectivity compared to unsubstituted proline. However, it can also present unique challenges in optimizing reaction conditions. This guide will help you navigate these challenges and unlock the full potential of this powerful catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is primarily used as an organocatalyst in asymmetric carbon-carbon bond-forming reactions. Its applications are similar to those of L-proline and include:

  • Asymmetric Aldol Reactions: Catalyzing the reaction between ketones and aldehydes to produce chiral β-hydroxy ketones.

  • Asymmetric Mannich Reactions: Facilitating the addition of enolizable carbonyl compounds to imines to generate chiral β-amino carbonyl compounds.[1]

  • Asymmetric Michael Additions: Promoting the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Q2: What is the proposed catalytic cycle for reactions catalyzed by this compound?

A2: The catalytic cycle is believed to proceed via an enamine mechanism, analogous to that of proline. The key steps are:

  • Enamine Formation: The secondary amine of the catalyst reacts with a carbonyl donor (e.g., a ketone) to form a chiral enamine intermediate.

  • Nucleophilic Attack: The enamine, being a more potent nucleophile than the parent ketone, attacks the electrophile (e.g., an aldehyde in an aldol reaction). The stereochemistry of this step is directed by the chiral catalyst.

  • Hydrolysis: The resulting iminium ion is hydrolyzed to release the chiral product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.

Catalytic Cycle cluster_cycle Enamine Catalysis Catalyst Catalyst Enamine Enamine Catalyst->Enamine + Ketone - H2O Iminium_Ion Iminium_Ion Enamine->Iminium_Ion + Electrophile Product_Release Product Release & Catalyst Regeneration Iminium_Ion->Product_Release + H2O Product_Release->Catalyst

Caption: Proposed catalytic cycle for this compound.

Q3: How does the 4,4-dimethyl substitution affect the catalyst's performance compared to L-proline?

A3: The gem-dimethyl group at the C4 position introduces significant steric hindrance. This can have several effects:

  • Enhanced Stereoselectivity: The bulky dimethyl group can increase the rigidity of the transition state, leading to improved facial discrimination of the electrophile and, consequently, higher enantioselectivity.

  • Modified Reactivity: The steric bulk may also hinder the approach of substrates, potentially leading to slower reaction rates compared to less substituted proline derivatives.

  • Solubility: The increased lipophilicity due to the dimethyl groups can alter the catalyst's solubility profile, potentially allowing for its use in a broader range of organic solvents where proline itself has limited solubility.[2]

Troubleshooting Guide

Issue 1: Low Reaction Yield

Q: My reaction is not proceeding to completion, resulting in a low yield of the desired product. What are the likely causes and how can I address them?

A: Low yield is a common issue that can often be resolved by systematically evaluating and optimizing the reaction parameters.

Possible Causes and Solutions:

  • Insufficient Catalyst Activity:

    • Catalyst Loading: For proline-derived catalysts, a loading of 10-30 mol% is a common starting point. If the reaction is sluggish, a modest increase in catalyst loading may be beneficial.

    • Catalyst Purity: Ensure the this compound is of high purity. Impurities can inhibit or poison the catalyst.

  • Suboptimal Reaction Conditions:

    • Temperature: While many organocatalytic reactions proceed at room temperature, some may require heating to overcome activation barriers. Conversely, for exothermic reactions, cooling may be necessary to prevent catalyst degradation or side reactions.

    • Solvent: The choice of solvent is critical. For proline-catalyzed reactions, polar aprotic solvents like DMSO, DMF, or acetonitrile are often effective.[3] However, the increased lipophilicity of the 4,4-dimethyl derivative may allow for the use of less polar solvents like chloroform or toluene. A solvent screen is highly recommended.[4]

    • Concentration: Highly concentrated reaction mixtures can sometimes lead to side reactions or catalyst aggregation. Conversely, overly dilute conditions can slow down the reaction rate. Experiment with different concentrations to find the optimal balance.

  • Side Reactions:

    • Self-Condensation of Electrophile: Aldehydes, in particular, can undergo self-aldol reactions. To minimize this, try adding the aldehyde slowly to the reaction mixture containing the ketone and catalyst. Using an excess of the ketone nucleophile can also favor the desired reaction pathway.[4]

    • Catalyst Deactivation: The formation of off-cycle species can deactivate the catalyst. The presence of small amounts of water can sometimes be beneficial in preventing the formation of inactive oxazolidinones, but excess water can be detrimental.[5]

Troubleshooting Low Yield Start Low Yield Observed Check_Purity Check Catalyst and Reagent Purity Start->Check_Purity Optimize_Loading Optimize Catalyst Loading (10-30 mol%) Check_Purity->Optimize_Loading Screen_Solvent Screen Solvents (Polar Aprotic vs. Non-polar) Optimize_Loading->Screen_Solvent Vary_Temp Vary Temperature Screen_Solvent->Vary_Temp Adjust_Conc Adjust Concentration Vary_Temp->Adjust_Conc Slow_Addition Slow Addition of Electrophile Adjust_Conc->Slow_Addition Excess_Nucleophile Use Excess Nucleophile Slow_Addition->Excess_Nucleophile Control_Water Control Water Content Excess_Nucleophile->Control_Water Improved_Yield Improved Yield Control_Water->Improved_Yield

Caption: A workflow for troubleshooting low reaction yields.

Issue 2: Low Enantioselectivity (% ee)

Q: The enantiomeric excess of my product is lower than expected. What factors control the stereochemical outcome, and how can I improve it?

A: Low enantioselectivity indicates that the transition states leading to the two enantiomers are not sufficiently different in energy. This can be influenced by several factors.

Possible Causes and Solutions:

  • Reaction Temperature: Higher temperatures can lead to a decrease in enantioselectivity by providing enough thermal energy to overcome the energy difference between the diastereomeric transition states. Running the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even lower) is often the most effective way to improve enantioselectivity.

  • Solvent Effects: The solvent can have a profound impact on the geometry of the transition state. Non-coordinating solvents are often preferred as they are less likely to interfere with the catalyst-substrate interactions that dictate stereoselectivity. It is crucial to screen a range of solvents.

  • Additives and Co-catalysts:

    • Water: As mentioned, the effect of water is complex. While it can sometimes be beneficial, it can also disrupt the hydrogen-bonding network in the transition state, leading to lower enantioselectivity. Ensure anhydrous conditions if high ee is not achieved in the presence of water.

    • Acids: Brønsted acids (e.g., acetic acid, benzoic acid) or Lewis acids can act as co-catalysts. They can activate the electrophile and help to organize the transition state through hydrogen bonding or chelation, thereby enhancing enantioselectivity. However, the choice and amount of acidic additive must be carefully optimized.[6]

    • Bases: In some cases, tertiary amine additives have been shown to influence, and even reverse, the enantioselectivity of proline-catalyzed reactions.[6]

  • Catalyst Structure: The inherent chirality and steric bulk of this compound are the primary determinants of its stereodirecting ability. Ensure that you are using the correct enantiomer of the catalyst for the desired product enantiomer.

ParameterEffect on Enantioselectivity (% ee)Recommendation
Temperature Lower temperature generally increases % eeScreen from room temp. down to -20 °C or lower
Solvent Highly dependent on the reaction; can significantly impact % eeScreen a range of polar aprotic and non-polar solvents
Additives (Acids) Can increase % ee by organizing the transition stateScreen various Brønsted or Lewis acids at 5-20 mol%
Water Effect is complex; can increase or decrease % eeStart with anhydrous conditions; add controlled amounts of water if needed

Experimental Protocols

General Protocol for a Catalytic Asymmetric Aldol Reaction

This protocol provides a general starting point for optimizing an aldol reaction catalyzed by this compound.

  • Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (0.1-0.3 mmol, 10-30 mol%).

  • Reagents: Add the ketone (5-10 equivalents) and the chosen anhydrous solvent (e.g., DMSO, chloroform, or toluene, to achieve a concentration of 0.5-1.0 M with respect to the aldehyde).

  • Reaction Initiation: Stir the mixture at the desired temperature (e.g., room temperature or 0 °C). Add the aldehyde (1.0 mmol, 1.0 equivalent) dropwise.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification and Analysis: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC or GC.

References

Technical Support Center: Purification Strategies for Products from (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of reaction products derived from this versatile chiral building block. The methodologies described herein are grounded in established chemical principles to ensure you can design robust and effective purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my reaction mixture?

When working with this compound, impurities can originate from several sources. It is critical to anticipate these to develop an effective purification strategy.

  • Unreacted Starting Materials: The most common impurities are unreacted this compound and any other reagents used in excess.

  • Reagent-Derived Impurities: In amide coupling reactions, this includes coupling agents (e.g., EDC, DCC) and their byproducts (e.g., DCU - dicyclohexylurea), which are often difficult to remove.

  • Side-Reaction Products: Depending on the reaction conditions, side-products such as epimers (if the chiral center is affected by harsh conditions), dimers, or products from reactions with solvent or atmospheric moisture can form.

  • Enantiomeric/Diastereomeric Impurities: If the reaction is intended to be stereoselective, the formation of the undesired diastereomer or enantiomer is a critical impurity that must be quantified and removed. The starting material itself is specified with 95% purity, which may be a consideration for highly sensitive applications[1].

Q2: What are the primary purification techniques for products derived from this chiral acid?

The choice of purification method depends on the physical and chemical properties of your target compound and its impurities. The main strategies include:

  • Liquid-Liquid Extraction: An essential first step to perform a bulk separation of acidic, basic, and neutral components. This is particularly effective for removing the unreacted starting carboxylic acid.

  • Crystallization: A highly effective method for purifying solid compounds. It can yield material of very high purity and is scalable. Spontaneous chiral resolution by crystallization can sometimes occur, separating enantiomers from a racemic mixture[2].

  • Column Chromatography: The most versatile technique for separating complex mixtures, including closely related compounds like diastereomers. It can be performed in normal-phase, reversed-phase, or using specialized chiral stationary phases (CSPs)[3][4].

  • Distillation: Suitable for volatile, thermally stable liquid products. Given the likely high molecular weight and polarity of derivatives, this is less common.

Q3: How can I assess the chemical and chiral purity of my final product?

A combination of analytical techniques is necessary to confirm the purity and identity of your compound.

  • For Chemical Purity:

    • NMR Spectroscopy (¹H, ¹³C): Confirms the structure of the desired product and identifies impurities.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides the mass of the compound and separates it from impurities, giving a good indication of purity.

  • For Chiral Purity (Enantiomeric Excess - ee):

    • Chiral Chromatography (HPLC or GC): The gold standard for determining enantiomeric excess. This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation[5][6]. Derivatization of the product can also be performed to create diastereomers, which can then be separated on standard non-chiral columns[7][8].

    • Polarimetry: Measures the optical rotation of a solution of the compound. While it can confirm the presence of a single enantiomer, it is not as precise as chromatography for determining high ee values[6].

    • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of circularly polarized light by chiral molecules and can be used to determine chiral composition[3].

Troubleshooting Purification Workflows

This section addresses specific problems you may encounter during purification. The following workflow provides a general decision-making framework for approaching a new purification challenge.

G A Crude Reaction Mixture B Liquid-Liquid Extraction (Acid/Base Wash) A->B C Is the product a solid? B->C D Attempt Crystallization (Solvent/Anti-solvent) C->D  Yes E Preparative Column Chromatography C->E No (Oil/Wax)   F Is it pure? D->F E->F G Final Product F->G  Yes H Recrystallize or Re-column F->H No   H->D If Solid H->E If Oil

Caption: General purification strategy workflow.

Problem 1: I'm struggling to remove the unreacted this compound from my neutral product.

Cause: The starting material is a carboxylic acid, while your product (e.g., an amide or ester) is likely neutral or basic. This difference in acidity is the key to separation via extraction.

Solution: Acid-Base Liquid-Liquid Extraction

This protocol leverages the change in solubility of the carboxylic acid upon deprotonation.

Experimental Protocol: Acid Wash

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Basification & Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its sodium carboxylate salt, which is highly soluble in the aqueous layer.

    • Causality: R-COOH (organic soluble) + NaHCO₃ → R-COO⁻Na⁺ (water soluble) + H₂O + CO₂. You will observe gas evolution (CO₂).

  • Separation: Allow the layers to separate and drain the aqueous layer. Repeat the wash 2-3 times to ensure complete removal of the acid.

  • Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water and dissolved salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now free of the starting acid.

Problem 2: My desired product and a key impurity have very similar Rf values on TLC, making column chromatography difficult.

Cause: The compounds have similar polarities, leading to poor separation (co-elution) on silica gel. This is common when separating diastereomers or structurally similar byproducts.

Solution: Optimize Chromatographic Conditions

Achieving separation requires enhancing the subtle differences in interaction with the stationary phase.

Strategies for Improved Resolution:

  • Solvent System Optimization: Systematically vary the polarity of your mobile phase. For normal phase (silica gel), if you are using a Hexane/Ethyl Acetate system, try adding a small percentage (0.5-1%) of a more polar solvent like methanol or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to improve peak shape and selectivity.

  • Shallow Gradient: If using automated flash chromatography, run a shallower gradient (e.g., 0-20% B over 20 column volumes instead of 0-50% B over 10 column volumes). This increases the residence time on the column and improves resolution between closely eluting peaks.

  • Change Stationary Phase: If normal phase silica fails, consider other options.

    • Reversed-Phase (C18): Separation is based on hydrophobicity. This can be very effective if the polarity difference is minimal but the hydrophobic character differs.

    • Hydrophilic Interaction Chromatography (HILIC): This technique is excellent for separating polar compounds and can offer different selectivity compared to normal phase silica[9].

Parameter Normal Phase (Silica) Reversed-Phase (C18)
Stationary Phase Polar (SiO₂)Non-polar (C18-functionalized SiO₂)
Mobile Phase Non-polar (e.g., Hexanes/EtOAc)Polar (e.g., Water/Acetonitrile)
Elution Order Least polar compound elutes firstMost polar compound elutes first
Best For Compounds soluble in organic solventsWater-soluble or polar compounds
Modifiers Triethylamine (for bases), Acetic Acid (for acids)TFA or Formic Acid (for peak shape), Buffers
Problem 3: How do I separate the final enantiomers or diastereomers of my product?

Cause: Enantiomers have identical physical properties (solubility, polarity) and cannot be separated by standard chromatographic or crystallization techniques. Diastereomers have different properties and can be separated, but it is often challenging.

Solution: Chiral Chromatography or Diastereomer Formation

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

This is the most direct method for both analytical quantification of enantiomeric excess (ee) and preparative purification.

Experimental Protocol: Chiral Method Development

  • Column Screening: There is no universal chiral column. You must screen a variety of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are a common starting point[4][7].

  • Mobile Phase Screening: For each column, test different mobile phases.

    • Normal Phase: Typically mixtures of Hexane/Isopropanol or Hexane/Ethanol.

    • Reversed Phase: Typically mixtures of Water/Acetonitrile or Water/Methanol, often with a buffer.

  • Temperature Optimization: Temperature can significantly impact chiral recognition. Test separations at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution but broaden peaks[5].

  • Flow Rate Optimization: Once separation is achieved, resolution can sometimes be improved by lowering the flow rate[4].

Method 2: Derivatization to Form Diastereomers

If preparative chiral chromatography is not available, you can chemically convert your enantiomeric product into a mixture of diastereomers, which can then be separated by standard flash chromatography or crystallization.

G A Product Mixture (R- enantiomer + S- enantiomer) B Add Chiral Derivatizing Agent (e.g., (S)-Mosher's Acid) A->B C Diastereomer Mixture (R,S-diastereomer + S,S-diastereomer) B->C D Standard Chromatography or Crystallization C->D E Separated Diastereomers (R,S and S,S) D->E F Cleave Derivatizing Agent E->F G Purified Enantiomers (R- and S-) F->G

Caption: Workflow for separation via diastereomer formation.

References

Stability and degradation of (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support center for (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid (CAS 63624-41-9). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this versatile building block. The gem-dimethyl substitution at the C4 position introduces significant steric hindrance, locking the pyrrolidine ring into a specific conformation, which is a crucial feature for designing molecules with predictable shapes.[1] However, this unique structure also influences its reactivity and stability under various experimental conditions.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Question 1: I am observing a loss of my starting material during a peptide coupling reaction, even with standard coupling reagents. What could be the cause?

Answer: Loss of this compound during peptide coupling can stem from several factors, primarily related to side reactions catalyzed by the reaction conditions.

  • Causality: The primary suspect is the formation of an undesired N-acylurea byproduct when using carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2] The activated O-acylisourea intermediate is highly reactive and can rearrange into a stable N-acylurea if the desired nucleophilic attack by the amine component is slow.[3] Additionally, prolonged exposure to the basic conditions often used in coupling reactions (e.g., with bases like triethylamine or pyridine) can lead to slow degradation or racemization at the C2 chiral center.[1]

  • Troubleshooting Protocol:

    • Use of Additives: Incorporate a nucleophilic additive such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement but still highly reactive towards the amine, minimizing N-acylurea formation and potentially suppressing racemization.[2][3]

    • Pre-activation: Instead of adding all components at once, pre-activate the carboxylic acid for 5-10 minutes with the coupling reagent and HOBt/HOAt before introducing your amine component. This ensures the active ester is formed efficiently.

    • Alternative Coupling Reagents: Switch to onium-salt-based coupling reagents like HATU (N-[(Dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridino-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate) or HBTU (N-[(1H-Benzotriazol-1-yl)(dimethylamino)-methylene]-N-methylmethanaminium hexafluorophosphate N-oxide). These reagents are known for high efficiency and lower rates of side reactions, especially with sterically hindered amino acids.[3]

    • Symmetric Anhydride Method: For difficult couplings, consider forming the symmetric anhydride of the N-protected this compound. This is achieved by reacting two equivalents of the amino acid with one equivalent of a carbodiimide in a solvent like dichloromethane (CH2Cl2).[3] This highly reactive species can significantly accelerate the coupling reaction.[4]

Question 2: My final purified compound shows a new, unexpected peak in the HPLC analysis after storage in an acidic or basic solution. What is this impurity?

Answer: The appearance of new peaks upon storage in non-neutral pH conditions strongly suggests degradation. The structure of this compound contains both a secondary amine and a carboxylic acid, making it susceptible to pH-dependent degradation.

  • Causality:

    • Acidic Conditions (pH < 4): Under strong acidic conditions, the pyrrolidine ring itself is generally stable. However, if other functional groups are present in the molecule (e.g., esters, amides), acid-catalyzed hydrolysis is a primary degradation route. For the parent compound, prolonged exposure to very low pH and elevated temperature could potentially promote decarboxylation, though this is less common under typical storage conditions. A more relevant issue for derivatives is the acid-promoted equilibrium between a thiazolidine ring (if formed from a cysteine reaction) and an iminium ion, which is susceptible to hydrolysis.[5]

    • Basic Conditions (pH > 8): Basic conditions can promote base-catalyzed hydrolysis of ester or amide derivatives. More critically, for the parent amino acid, strong bases can facilitate epimerization at the C2 chiral center, leading to the formation of the (S)-diastereomer. Oxidative degradation pathways can also be accelerated at higher pH.

  • Troubleshooting & Characterization Workflow: To identify the impurity, a forced degradation study is the standard approach.[6][7] This involves intentionally stressing the compound under various conditions to generate potential degradants and develop an analytical method to resolve them.[8]

    ***dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6, ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

    }

    Caption: Workflow for a forced degradation study.

Part 2: Frequently Asked Questions (FAQs)

What are the recommended storage conditions for this compound? For long-term stability, the compound should be stored as a solid in a tightly sealed container in a dry, dark place at room temperature.[9] Avoid exposure to moisture and light. For solutions, prepare them fresh whenever possible. If short-term storage of solutions is necessary, use a neutral pH buffer and store at 2-8°C.

Is this compound susceptible to oxidative degradation? Yes. The secondary amine in the pyrrolidine ring is a potential site for oxidation. This can be initiated by atmospheric oxygen, peroxide impurities in solvents (like THF or diethyl ether), or oxidizing reagents. Potential oxidation products could include the corresponding N-oxide or hydroxylamine. Forced degradation studies using agents like hydrogen peroxide (H₂O₂) are recommended to assess this stability aspect.[10]

How does the gem-dimethyl group affect the stability compared to proline? The gem-dimethyl group at the C4 position provides steric bulk that locks the ring into a specific puckered conformation.[1] This rigidity can enhance metabolic stability by shielding adjacent positions from enzymatic degradation. However, it can also sterically hinder desired reactions, sometimes requiring more forceful conditions (e.g., in peptide coupling), which can in turn introduce other stability challenges.

What analytical methods are best for monitoring the purity and degradation of this compound? High-Performance Liquid Chromatography (HPLC) is the primary technique for purity assessment and stability studies.[7][11]

  • Methodology: A reversed-phase C18 column is typically effective.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid, provides good peak shape for both the parent compound and potential impurities.

  • Detection: UV detection is suitable if the compound or its derivatives contain a chromophore. For the parent compound, which lacks a strong chromophore, detection can be challenging. In such cases, or for definitive identification of degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.[12] Chiral HPLC methods may be required to detect racemization.

Protocols & Data

Protocol 1: General Purpose HPLC Method for Purity Analysis

This protocol provides a starting point for method development. Optimization will be required based on your specific instrumentation and sample matrix.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: Mass Spectrometer (ESI+) or UV detector at ~210 nm (for peptide bonds if derivatized).

Table 1: Summary of Forced Degradation Conditions and Potential Products

This table summarizes typical stress conditions based on ICH guidelines and hypothesized degradation products based on the chemical nature of the molecule.[6][10][13]

Stress ConditionReagent / ParametersPotential Degradation PathwayHypothesized Products
Acid Hydrolysis 0.1 M HCl, 60°CDecarboxylation (at harsh conditions)4,4-Dimethylpyrrolidine
Base Hydrolysis 0.1 M NaOH, 60°CEpimerization/Racemization at C2(S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid
Oxidation 3% H₂O₂, Room TempN-Oxidation(R)-4,4-Dimethylpyrrolidine-1-oxide-2-carboxylic acid
Thermal 80°C (Solid/Solution)Decarboxylation, Dehydration4,4-Dimethylpyrrolidine, potential oligomers
Photolytic UV (254 nm), Vis lightPhotolytic cleavage, radical reactionsComplex mixture of fragments
Diagram 2: Potential Degradation Pathways

This diagram illustrates the primary hypothesized degradation pathways under common stress conditions.

DegradationPathways

Caption: Hypothesized degradation pathways.

References

Technical Support Center: Overcoming Substrate Limitations in (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic Acid Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organocatalysis Division

This guide is designed for researchers, chemists, and drug development professionals utilizing (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid in asymmetric synthesis. As a sterically hindered proline derivative, this catalyst offers the potential for excellent stereocontrol but can present unique challenges related to substrate scope. This document provides in-depth troubleshooting strategies and foundational knowledge to help you navigate and overcome these limitations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the catalyst's function and characteristics.

Q1: What is the catalytic mechanism for this compound?

A1: This catalyst operates primarily through enamine catalysis for reactions involving ketone or aldehyde nucleophiles (e.g., aldol, Michael additions). The secondary amine of the pyrrolidine ring reacts with a carbonyl compound to form a nucleophilic enamine intermediate. The catalyst's carboxylic acid group then acts as a Brønsted acid to activate the electrophile (e.g., an aldehyde) via hydrogen bonding. This creates a highly organized, chiral transition state that dictates the stereochemical outcome.[1][2][3]

Enamine_Catalytic_Cycle Catalyst (R)-DMPCA Catalyst Iminium Iminium Ion Catalyst->Iminium + Ketone Ketone Ketone (Substrate) Ketone->Iminium Enamine Enamine Intermediate (Nucleophilic) Iminium->Enamine - H₂O TS Asymmetric Transition State (H-Bonding) Enamine->TS Aldehyde Aldehyde (Electrophile) Aldehyde->TS Adduct Iminium Adduct TS->Adduct C-C Bond Formation Product Chiral Product Adduct->Product + H₂O (Hydrolysis) Product->Catalyst Catalyst Regeneration Water H₂O Water2 H₂O

Caption: Enamine catalytic cycle for an aldol reaction.

Q2: How does the 4,4-dimethyl group influence the catalyst's performance compared to standard (R)-proline?

A2: The gem-dimethyl group at the C4 position introduces significant steric bulk. This has two primary, opposing effects:

  • Enhanced Stereoselectivity: The bulky dimethyl group effectively shields one face of the enamine intermediate, forcing the electrophile to approach from the less hindered face. This can lead to significantly higher enantiomeric or diastereomeric excess (ee/de) compared to unsubstituted proline.[4][5]

  • Limited Substrate Scope: This same steric bulk can create unfavorable interactions (steric clashes) with large or bulky substrates (either the nucleophile or electrophile). This can result in dramatically slower reaction rates or a complete lack of reactivity for sterically demanding starting materials.[6]

Q3: What are the typical applications for this catalyst?

A3: It is used in a variety of classic organocatalytic C-C bond-forming reactions, including:

  • Asymmetric Aldol reactions

  • Asymmetric Mannich reactions

  • Asymmetric Michael additions[1][7]

Its use is particularly advantageous when high stereoselectivity is required and the substrates are not excessively bulky.

Q4: What is a typical catalyst loading and why is it so high compared to metal catalysis?

A4: Organocatalysts often require higher loadings, typically ranging from 5 to 30 mol% .[8][9] This is because they are generally less active than their transition-metal counterparts. The catalytic cycle can be slower, and potential deactivation pathways may exist. However, the trade-off is often a cheaper, less toxic, and more environmentally benign catalytic system.[6]

Section 2: Troubleshooting Guide

This guide is structured to address specific experimental failures.

Issue 1: Low or No Conversion of Starting Material

This is the most common issue when dealing with sterically demanding substrates.

  • Possible Cause 1: Steric Hindrance

    • Causality: The primary limitation of this catalyst. If either the ketone/aldehyde nucleophile or the electrophile is bulky, it may be unable to physically approach the catalyst's active site to form the key transition state due to steric repulsion from the 4,4-dimethyl groups.

    • Solutions:

      • Increase Reaction Temperature: While potentially detrimental to selectivity (see Issue 2), increasing the temperature (e.g., from 25°C to 40-60°C) provides the necessary activation energy to overcome the steric barrier. This is a trade-off between yield and enantioselectivity.

      • Increase Catalyst Loading: For sluggish reactions, increasing the catalyst loading to 20-30 mol% can increase the concentration of the active catalytic species, improving the overall rate.

      • Prolong Reaction Time: Some reactions are simply slow. Monitor the reaction over 48-72 hours to ensure it has reached its true endpoint.

  • Possible Cause 2: Poor Catalyst/Substrate Solubility

    • Causality: Proline-based catalysts can have limited solubility in non-polar organic solvents.[10] If the catalyst or substrates are not fully dissolved, the reaction will be slow and heterogeneous.

    • Solutions:

      • Solvent Screening: This is a critical step. Test a range of solvents with varying polarities. Polar aprotic solvents like DMSO, DMF, or NMP are often excellent choices for dissolving the zwitterionic catalyst and stabilizing the charged intermediates. Chlorinated solvents (DCM, Chloroform) can also be effective.

      • Use of Additives: A small amount of a polar co-solvent can sometimes aid solubility without drastically changing the bulk reaction medium.

Issue 2: High Conversion but Low Enantioselectivity (ee)

Achieving high yield is only half the battle; the primary purpose of this catalyst is stereocontrol.

  • Possible Cause 1: High Reaction Temperature

    • Causality: The enantioselectivity of the reaction is determined by the energy difference (ΔΔG‡) between the two transition states leading to the (R) and (S) products. Higher temperatures provide enough thermal energy to overcome both barriers, reducing the selectivity. A less ordered transition state becomes more accessible, leading to a more racemic product.[9]

    • Solutions:

      • Lower the Temperature: This is the most effective solution. Run the reaction at 0°C, -20°C, or even lower. This will slow the reaction rate but will strongly favor the lower-energy pathway to the desired enantiomer.

  • Possible Cause 2: Inappropriate Solvent

    • Causality: The highly organized, hydrogen-bonded transition state is the source of stereoselectivity. Solvents that can interfere with this hydrogen bonding (e.g., protic solvents like methanol) or fail to stabilize the transition state's geometry will erode enantioselectivity.

    • Solutions:

      • Systematic Solvent Screening: Screen a range of aprotic solvents. Non-polar solvents may favor a more tightly bound transition state, while polar aprotic solvents may offer a different conformational preference. See Protocol 2 for a systematic approach.

Troubleshooting_Low_EE Start Low Enantioselectivity (ee) Observed CheckTemp Is Reaction Run > 0°C? Start->CheckTemp LowerTemp Action: Lower Temperature (e.g., 0°C to -20°C) CheckTemp->LowerTemp Yes CheckSolvent Was Solvent Optimized? CheckTemp->CheckSolvent No RecheckEE1 Re-evaluate ee LowerTemp->RecheckEE1 ScreenSolvent Action: Screen Aprotic Solvents (e.g., CH₂Cl₂, Toluene, DMSO) CheckSolvent->ScreenSolvent No SubstrateIssue Inherent Substrate Limitation: Substrate may not fit the catalyst's chiral pocket. CheckSolvent->SubstrateIssue Yes RecheckEE2 Re-evaluate ee ScreenSolvent->RecheckEE2

Caption: Decision workflow for troubleshooting low enantioselectivity.

Issue 3: Formation of Side Products
  • Possible Cause: Aldehyde Self-Condensation (Aldol)

    • Causality: If you are using an enolizable aldehyde as an electrophile, it can react with itself in a competing background reaction. This is especially true if the desired reaction with the sterically hindered catalyst is slow.[9]

    • Solutions:

      • Slow Addition of Electrophile: Use a syringe pump to add the aldehyde electrophile to the mixture of the ketone, catalyst, and solvent over several hours. This keeps the instantaneous concentration of the aldehyde low, favoring the desired reaction pathway.

      • Use an Excess of the Ketone Nucleophile: Using 1.5-2.0 equivalents of the ketone ensures that the aldehyde is more likely to encounter the catalyst-derived enamine than another aldehyde molecule.

Section 3: Key Experimental Protocols
Protocol 1: General Procedure for a Model Asymmetric Aldol Reaction

This protocol describes the reaction between cyclohexanone and 4-nitrobenzaldehyde.

  • Preparation: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (15.7 mg, 0.1 mmol, 20 mol%).

  • Reagent Addition: Add the chosen solvent (e.g., DMSO, 1.0 mL). Add cyclohexanone (104 µL, 1.0 mmol, 2.0 equiv). Stir the mixture for 10 minutes at the desired reaction temperature (e.g., 25°C).

  • Reaction Initiation: Add 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol, 1.0 equiv) in one portion.

  • Monitoring: Seal the flask and stir vigorously. Monitor the reaction progress by TLC or ¹H NMR by taking small aliquots.

  • Workup: Once the aldehyde is consumed (typically 24-48 h), quench the reaction by adding 2 mL of saturated aq. NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 5 mL). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield and analyze the enantiomeric excess (ee) using chiral HPLC.

Protocol 2: Systematic Solvent and Temperature Screening

To overcome substrate limitations, optimization is key. This should be the first step when a new substrate fails under standard conditions.

ParameterConditions to TestRationale
Solvent Toluene, Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Covers a wide range of polarities and coordinating abilities to find the optimal environment for the transition state.
Temperature 40°C, 25°C (RT), 0°C, -20°CBalances the need for activation energy (higher temp) against the requirement for high selectivity (lower temp).

Workflow:

  • Set up four parallel reactions using the general protocol (Protocol 1).

  • Run each reaction at a different temperature (40°C, RT, 0°C, -20°C) in a standard solvent like DCM.

  • After 24 hours, analyze the conversion and ee for each.

  • Based on the best temperature, set up a new set of parallel reactions to screen the list of solvents.

  • Analyze the results to identify the optimal conditions for yield and enantioselectivity.

Table 1: Example Data from a Temperature Screen

EntryTemperature (°C)Time (h)Conversion (%)ee (%)
14024>9575
225248892
302465>99
4-202430>99

References

Common pitfalls and solutions when using (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental pitfalls, and answer frequently asked questions regarding the use of this sterically hindered proline analog.

Introduction

This compound is a valuable building block in medicinal chemistry and organocatalysis. The gem-dimethyl group at the C4 position introduces significant steric bulk, which imparts unique conformational constraints on the pyrrolidine ring.[1] This rigidity can enhance the stability and bioavailability of peptides and improve the stereoselectivity of catalytic reactions.[1] However, this structural feature also presents several challenges in synthesis, purification, and handling. This guide provides practical solutions to overcome these common pitfalls.

Troubleshooting Guide

I. Challenges in Amide Bond Formation

Amide coupling is a primary application of this compound. The steric hindrance of the gem-dimethyl group can significantly impact the efficiency of these reactions.

Q1: My amide coupling reaction with this compound is sluggish or results in low yields. What are the likely causes and how can I improve it?

A1: Low yields in amide coupling reactions involving this sterically hindered amino acid are common and can be attributed to several factors:

  • Steric Hindrance: The gem-dimethyl group can physically impede the approach of the amine to the activated carboxylic acid, slowing down the reaction rate.

  • Inefficient Carboxylic Acid Activation: Standard coupling reagents may not be sufficiently reactive to overcome the steric barrier.

  • Amine Deactivation: Protonation of the amine nucleophile by the carboxylic acid can reduce its effective concentration.

Solutions:

  • Choice of Coupling Reagent: For sterically hindered couplings, more potent activating agents are often required. Consider using uranium-based reagents like HATU, HBTU, or HCTU, which are known to be highly effective in such cases. Phosphonium reagents like PyBOP can also be a good alternative.

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature (e.g., to 40-50 °C) can help overcome the activation energy barrier. However, monitor for potential side reactions or racemization at elevated temperatures.

    • Solvent: Aprotic polar solvents like DMF or NMP are generally preferred as they can help to solvate the reactants and intermediates effectively.

    • Base: Use a non-nucleophilic hindered base such as diisopropylethylamine (DIPEA) to scavenge the acid formed during the reaction without competing with the amine nucleophile.

  • Order of Addition: Pre-activating the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine can improve yields by ensuring the activated species is readily available for reaction.

Experimental Protocol: Optimized Amide Coupling of a Sterically Hindered Amino Acid

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification prep_acid Dissolve this compound (1.0 eq) in anhydrous DMF prep_reagents Add HATU (1.1 eq) and DIPEA (2.5 eq) prep_acid->prep_reagents 1. activate Stir at room temperature for 20 minutes prep_reagents->activate 2. add_amine Add amine (1.2 eq) to the mixture activate->add_amine 3. react Stir at room temperature or heat to 40-50°C. Monitor by LC-MS. add_amine->react 4. workup Aqueous work-up and extraction react->workup 5. purify Purify by column chromatography workup->purify 6.

Caption: Optimized workflow for amide coupling.

Q2: I am observing significant side product formation in my coupling reaction. What are they and how can I minimize them?

A2: A common side product is the formation of an N-acylurea if carbodiimide-based coupling reagents like DCC or EDC are used. This is due to the rearrangement of the O-acylisourea intermediate.

Solutions:

  • Use of Additives: When using carbodiimides, the addition of HOBt or HOAt can trap the activated carboxylic acid as a less reactive but more stable active ester, minimizing N-acylurea formation.

  • Alternative Reagents: Switching to uronium or phosphonium-based coupling reagents (HATU, PyBOP) generally avoids this side reaction.

II. Challenges in Organocatalysis

This compound can be used as an organocatalyst, often in reactions proceeding through an enamine or iminium ion intermediate.

Q3: My organocatalytic reaction using this compound shows low enantioselectivity and/or yield. What should I investigate?

A3: The performance of proline-based organocatalysts can be sensitive to several factors.

  • Catalyst Loading: While higher catalyst loading can increase the reaction rate, it may not always improve enantioselectivity and can make purification more difficult. It is crucial to optimize the catalyst loading, typically starting from 10-20 mol%.

  • Solvent Effects: The polarity and protic nature of the solvent can significantly influence the stability of the transition state and thus the stereochemical outcome. Screen a range of solvents with varying properties (e.g., toluene, THF, acetonitrile, chloroform).

  • Additives: The presence of additives like water or acids can have a profound effect. In some cases, a small amount of water can be beneficial, while in others, strictly anhydrous conditions are necessary. The carboxylic acid functionality of the catalyst itself can act as an internal acid additive.

  • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, although it will also decrease the reaction rate.

Troubleshooting Decision Tree for Organocatalysis

G start Low Yield or Enantioselectivity check_purity Verify Purity of Reactants and Catalyst start->check_purity optimize_solvent Screen Different Solvents check_purity->optimize_solvent If pure optimize_temp Vary Reaction Temperature optimize_solvent->optimize_temp optimize_loading Optimize Catalyst Loading optimize_temp->optimize_loading check_additives Investigate Effect of Additives (e.g., water, acid) optimize_loading->check_additives success Improved Results check_additives->success

Caption: Decision tree for troubleshooting organocatalytic reactions.

III. Purification and Handling

Q4: I am having difficulty purifying my product containing the this compound moiety. What are some common issues and solutions?

A4: Purification challenges often arise from the physical properties of the compound and reaction byproducts.

  • High Polarity: The presence of the free carboxylic acid and the pyrrolidine nitrogen can make the compound highly polar and water-soluble, leading to difficulties in extraction from aqueous layers.

    • Solution: If the compound is intended for further reaction, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) to decrease its polarity. For final products, reversed-phase HPLC may be necessary for purification.[2][3]

  • Removal of Coupling Byproducts:

    • DCU (from DCC): Dicyclohexylurea is notoriously difficult to remove completely by column chromatography. It can often be precipitated from the reaction mixture by adding a solvent in which it is insoluble (e.g., acetonitrile or diethyl ether) and then filtering.

    • HBTU/HATU byproducts: These are generally water-soluble and can be removed with an aqueous wash.

  • Hygroscopicity: Amino acids and their derivatives can be hygroscopic.

    • Solution: Store this compound and its derivatives in a desiccator under an inert atmosphere. When weighing, do so quickly to minimize exposure to atmospheric moisture.

Q5: Are there any specific analytical challenges I should be aware of when characterizing compounds with this building block?

A5: Characterization can present some nuances.

  • NMR Spectroscopy: The gem-dimethyl group will appear as two distinct singlets in the 1H NMR spectrum if they are diastereotopic, which can occur in a chiral environment or due to restricted rotation. The pyrrolidine ring protons can exhibit complex splitting patterns due to their constrained conformation.

  • HPLC Analysis: For chiral compounds, a chiral HPLC column may be necessary to determine enantiomeric excess. Due to the lack of a strong chromophore, derivatization may be required for UV detection at low concentrations.[4][5][6]

Frequently Asked Questions (FAQs)

Q6: What is the best way to protect the functional groups of this compound?

A6:

  • Nitrogen Protection: The most common protecting group for the pyrrolidine nitrogen is the tert-butoxycarbonyl (Boc) group. It is easily introduced using di-tert-butyl dicarbonate (Boc2O) and can be removed under acidic conditions (e.g., TFA in DCM).

  • Carboxylic Acid Protection: The carboxylic acid is typically protected as a methyl or ethyl ester. This can be achieved using standard esterification conditions (e.g., SOCl2 in methanol or ethanol). These esters are stable to many reaction conditions and can be hydrolyzed under basic conditions (e.g., LiOH or NaOH).

Q7: How does the gem-dimethyl group affect the conformation of the pyrrolidine ring?

A7: The gem-dimethyl group significantly restricts the puckering of the pyrrolidine ring, favoring a conformation that minimizes steric interactions. This can lead to a more defined three-dimensional structure of molecules incorporating this moiety, which is often desirable in drug design to enhance binding to a biological target.[1]

Q8: What is the typical solubility profile of this compound and its N-Boc protected form?

A8:

  • This compound: As a zwitterionic amino acid, it is expected to have good solubility in water and polar protic solvents like methanol and ethanol, but limited solubility in less polar organic solvents like dichloromethane and diethyl ether.

  • N-Boc-(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid: The introduction of the lipophilic Boc group generally increases solubility in a wider range of organic solvents, including dichloromethane, ethyl acetate, and THF, while decreasing solubility in water.

Solubility Summary Table

SolventThis compoundN-Boc Protected Derivative
WaterSolubleSparingly Soluble
MethanolSolubleSoluble
DichloromethaneSparingly SolubleSoluble
TetrahydrofuranSparingly SolubleSoluble
TolueneInsolubleSparingly Soluble
Diethyl EtherInsolubleSparingly Soluble

Note: This table provides expected qualitative solubilities. Experimental verification is recommended.

References

Technical Support Center: Enhancing Diastereoselectivity with (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid, a state-of-the-art organocatalyst for asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the diastereoselectivity of their catalyzed reactions. We will delve into the mechanistic underpinnings of selectivity and provide actionable, field-proven strategies to enhance the diastereomeric ratio (dr) of your target molecules.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the catalytic mechanism of this compound?

A1: This catalyst, a derivative of proline, operates primarily through an enamine or iminium ion mechanism.[1][2] The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (like a ketone or aldehyde) to form a chiral enamine intermediate. This enamine then reacts with an electrophile. The stereochemical outcome is directed by the chiral scaffold of the catalyst. The carboxylic acid moiety plays a crucial role by acting as a Brønsted acid/base co-catalyst and orienting the electrophile via hydrogen bonding, which helps to control the facial selectivity of the attack on the enamine.[2][3] The gem-dimethyl group at the 4-position provides steric bulk, which can further enhance facial discrimination and lock the pyrrolidine ring in a specific conformation, leading to improved stereoselectivity compared to unsubstituted proline.

Q2: For which reaction types is this catalyst most effective at inducing high diastereoselectivity?

A2: this compound and similar proline derivatives are highly effective for a range of asymmetric transformations, including:

  • Aldol Reactions: Creating chiral β-hydroxy carbonyl compounds.[4][5]

  • Michael Additions: Forming stereocenters via conjugate addition to α,β-unsaturated systems.[2][6]

  • Mannich Reactions: Synthesizing chiral β-amino carbonyl compounds.[1]

The catalyst's rigid structure is particularly adept at controlling the formation of two adjacent stereocenters.

Q3: My reaction shows high enantioselectivity (ee) but low diastereoselectivity (dr). Why is this happening?

A3: High enantioselectivity indicates that the catalyst is effectively controlling the approach of the electrophile to one face of the enamine intermediate. However, low diastereoselectivity suggests that the transition states leading to the two different diastereomers are very close in energy. This can occur due to flexibility in the transition state, unfavorable substrate-catalyst interactions, or competing reaction pathways. The troubleshooting guide below provides a systematic approach to address this specific issue.

Q4: Can I reuse the organocatalyst?

A4: While organocatalysts are not consumed in the reaction, practical recovery can be challenging due to their solubility. Strategies to improve reusability include immobilizing the catalyst on a solid support or using polymeric versions of the catalyst.[7] For the unmodified catalyst, careful purification by chromatography or crystallization is required.

Part 2: Troubleshooting Guide for Low Diastereoselectivity

This section provides a structured approach to diagnose and resolve issues of suboptimal diastereoselectivity.

Issue: Diastereomeric Ratio (dr) is below the desired threshold (e.g., < 90:10).

Low diastereoselectivity is a common challenge that can often be overcome by systematically optimizing reaction parameters. The energy difference between the two diastereomeric transition states is often small, and subtle changes in the reaction environment can significantly favor one over the other.

G cluster_0 Troubleshooting Workflow start Problem: Low Diastereoselectivity temp Step 1: Lower Reaction Temperature start->temp Initial Step solvent Step 2: Screen Solvents temp->solvent If dr improves, but not enough additives Step 3: Introduce Additives (e.g., Water, Acid/Base) solvent->additives If dr is still suboptimal concentration Step 4: Adjust Reagent Concentration / Catalyst Loading additives->concentration Fine-tuning step review Review Results & Analyze Trends concentration->review review->temp Iterate / Re-evaluate success Success: Desired dr Achieved review->success Target met fail Further Optimization Needed (Substrate Modification) review->fail Persistent issue

Caption: A systematic workflow for troubleshooting low diastereoselectivity.

Step 1: Lower the Reaction Temperature

Causality: The diastereomeric ratio is governed by the difference in the activation energies (ΔΔG‡) of the competing transition states. According to the Eyring equation, lowering the temperature increases the impact of this energy difference on the reaction rate, thereby amplifying the selectivity for the lower-energy transition state.[8] Generally, lower temperatures lead to higher stereoselectivity.

Protocol:

  • Set up the baseline reaction at room temperature (e.g., 25 °C) and determine the dr.

  • Run a series of identical reactions at progressively lower temperatures (e.g., 0 °C, -10 °C, -30 °C).

  • Monitor reaction progress by TLC or UPLC/HPLC, as lower temperatures will decrease the reaction rate, potentially requiring longer reaction times.

  • Analyze the dr for each temperature point to identify the optimal balance between selectivity and reaction time.

Expected Outcome: A significant improvement in dr is often observed, although reaction times will increase.

Step 2: Screen Solvents

Causality: The solvent plays a critical role in stabilizing or destabilizing the transition states.[9] Solvent properties such as polarity, proticity, and coordinating ability can influence the conformation of the catalyst-substrate complex.[8][10] For proline-type catalysis, polar aprotic solvents like DMSO and DMF are often effective, but sometimes less polar solvents like CH2Cl2 or even solvent-free conditions can provide superior results by minimizing competing hydrogen bonds and promoting a more ordered transition state.[6][11]

Protocol:

  • Establish a baseline reaction in a standard solvent (e.g., CH2Cl2 or MeCN).

  • Set up parallel reactions in a range of solvents with varying properties.

  • Analyze the yield and dr for each solvent to identify leads for further optimization.

Data Presentation: Solvent Effects on a Model Michael Addition

EntrySolventPolarity (ε)Diastereomeric Ratio (dr)Yield (%)
1CH2Cl29.185:1590
2THF7.588:1285
3Toluene2.492:875
4MeCN37.570:3095
5DMSO46.765:3598
62-PrOH19.995:588

Note: Data is illustrative and based on general trends reported in the literature.[6]

Step 3: Introduce Additives

Causality: Additives can significantly influence the reaction by altering the catalyst's aggregation state, solubility, or by participating directly in the transition state.[4][12][13]

  • Water: Small amounts of water can sometimes enhance both rate and selectivity by facilitating proton transfer in the catalytic cycle.[4]

  • Acids/Bases: Co-catalytic amounts of a weak acid or base can modulate the acidity of the catalyst's carboxylic acid or the basicity of the amine, fine-tuning its activity and the geometry of the transition state.

  • Thioureas/Ureas: These additives can act as hydrogen-bond donors, helping to organize the transition state and shield one face of the electrophile, thereby increasing stereoselectivity.[14]

Protocol:

  • Using the best solvent and temperature from the previous steps, set up a control reaction.

  • To parallel reactions, add a co-catalyst or additive (e.g., 1-10 mol% of water, acetic acid, or a thiourea derivative).

  • Evaluate the impact on reaction time, yield, and diastereoselectivity.

Step 4: Adjust Concentrations and Catalyst Loading

Causality: The concentration of reactants can influence the aggregation state of the catalyst and the potential for background (uncatalyzed) reactions. A non-selective background reaction can erode the overall diastereoselectivity.[8] Increasing catalyst loading can sometimes favor the catalyzed pathway, but excessively high concentrations may lead to catalyst aggregation and reduced efficiency. Generally, organocatalyst loading is between 5-20 mol%.[15]

Protocol:

  • Run the reaction at different substrate concentrations (e.g., 0.1 M, 0.5 M, 1.0 M) while keeping the catalyst loading constant.

  • Vary the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) at the optimal concentration.

  • Analyze the dr to find the ideal balance where the catalyzed, highly selective pathway is dominant.

Part 3: Mechanistic Visualization

Understanding the proposed transition state is key to rationalizing and improving diastereoselectivity.

Caption: Model of the transition state assembly. Note: This is a conceptual DOT script; a chemical drawing program would be needed for a precise structural representation. The key interactions governing diastereoselectivity are the hydrogen bond directing the electrophile and the steric hindrance from the gem-dimethyl group blocking the formation of the competing diastereomeric transition state.

References

Validation & Comparative

A Senior Application Scientist's Guide to Chiral HPLC for Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemistry of a drug is not a trivial detail; it is a critical determinant of its therapeutic efficacy and safety. The tragic case of thalidomide in the late 1950s, where one enantiomer was a sedative while its mirror image was a potent teratogen, serves as a stark reminder of this principle.[1][2][3][4] Consequently, the accurate determination of enantiomeric excess (% ee) is a non-negotiable aspect of drug discovery, development, and quality control. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the cornerstone technique for this purpose.[5][6][7]

This guide provides an in-depth comparison of chiral HPLC methodologies, moving beyond a simple recitation of protocols to explain the fundamental principles and strategic choices that underpin robust and reliable enantiomeric separations.

Part 1: The Principle of Chiral Recognition

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard HPLC columns (like C18).[8] Chiral separation hinges on creating a chiral environment where the two enantiomers can be distinguished. This is achieved by using a Chiral Stationary Phase (CSP).

The mechanism of separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.[9][10] For successful chiral recognition and separation, there must be a sufficient difference in the stability or interaction energy of these two diastereomeric complexes. The widely accepted "three-point interaction model" posits that a minimum of three simultaneous interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) are necessary to achieve this differentiation. One enantiomer will form a more stable complex with the CSP, leading to a longer retention time, while the other interacts less strongly and elutes earlier.

cluster_R More Stable Complex (R-Enantiomer) cluster_S Less Stable Complex (S-Enantiomer) R_Enantiomer R-Enantiomer Group A Group B Group C CSP {Chiral Stationary Phase (Selector) | {Site X|Site Y|Site Z}} R_Enantiomer:s->CSP:n 3-Point Interaction (Strong Binding) S_Enantiomer S-Enantiomer Group A Group B Group C S_Enantiomer:s->CSP:n Imperfect Fit (Weak Binding) caption Fig. 1: The Three-Point Interaction Model.

Caption: Fig. 1: The Three-Point Interaction Model.

Part 2: A Comparative Guide to Chiral Stationary Phases (CSPs)

The choice of CSP is the most critical decision in chiral method development.[11] CSPs are broadly categorized based on the type of chiral selector immobilized on the silica support. Each class offers different recognition mechanisms and is suited for different types of analytes.

CSP TypeChiral SelectorPrimary Interaction MechanismCommon Mobile PhasesStrengthsCommon Pitfalls
Polysaccharide-Based Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Hydrogen bonding, π-π interactions, dipole-dipole, and steric inclusion within chiral grooves.[12]Normal Phase, Reversed-Phase, Polar OrganicExtremely broad applicability, high success rate for a wide range of compounds.[5][13]Can be sensitive to solvent choice; some derivatives have pressure or solvent limitations.
Macrocyclic Glycopeptides Vancomycin, TeicoplaninInclusion complexing, hydrogen bonding, ionic interactions, π-π interactions.[14]Reversed-Phase, Polar OrganicExcellent for polar and ionizable compounds, especially amino acids. Multi-modal capabilities.[13]Slower equilibration times are sometimes required when changing mobile phases.[15]
Pirkle-Type (Brush-Type) Small chiral molecules (e.g., DNB-phenylglycine)π-π interactions, hydrogen bonding, dipole stacking.[9]Normal PhaseHighly robust and efficient. Well-understood interaction mechanisms.Generally has a lower "hit rate" or narrower applicability compared to polysaccharide phases.[9]
Cyclodextrin-Based α-, β-, or γ-cyclodextrin derivativesInclusion of the analyte (or a part of it) into the hydrophobic cyclodextrin cavity.[12]Reversed-PhaseEffective for aromatic compounds and those that fit geometrically into the cavity.[11]Separation is highly dependent on the analyte's size and shape relative to the cavity.

Part 3: The Playbook for Chiral Method Development

A systematic screening approach is the most efficient path to a successful chiral separation.[9][15] A trial-and-error approach can be exceedingly time-consuming.[11]

A Step 1: Analyte Characterization (Solubility, pKa, Structure) B Step 2: Initial Screening Select 3-4 diverse CSPs (e.g., 2 Polysaccharide, 1 Macrocyclic) A->B C Screen with primary mobile phases (Normal, Reversed, Polar Organic) B->C D Step 3: Evaluate Results Any separation? (Rs > 0.8) C->D E Yes D->E Promising F No D->F None G Step 4: Optimization Adjust mobile phase ratio, additives, temperature, flow rate. E->G H Try alternative CSPs or different mobile phase modes. F->H I Step 5: Final Validation Baseline Resolution? (Rs > 1.7) Acceptable run time? G->I H->C J Validated Method I->J caption Fig. 2: Workflow for Chiral Method Development.

Caption: Fig. 2: Workflow for Chiral Method Development.

Experimental Protocol: A Self-Validating System

This protocol incorporates a System Suitability Test (SST), a critical component that validates the system's performance before any sample analysis, ensuring the trustworthiness of the results.[6][16][17]

1. System Preparation & Equilibration:

  • Install the selected chiral column (e.g., a cellulose-based CSP).

  • Prepare the mobile phase (e.g., 90:10 n-Hexane:Isopropanol for normal phase).

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. This may require flushing with 10-20 column volumes.[15]

2. System Suitability Test (SST):

  • Objective: To verify that the chromatographic system is adequate for the intended analysis.[18]

  • Procedure: Prepare a solution containing a racemic (50:50) mixture of the analyte at a known concentration.

  • Inject the racemic standard five consecutive times.

  • Acceptance Criteria:

    • Resolution (Rs): The resolution between the two enantiomer peaks must be ≥ 1.7 to ensure baseline separation.[6]
    • Repeatability (RSD): The relative standard deviation (%RSD) of the peak areas for each enantiomer across the five injections should be ≤ 2.0%.
    • Tailing Factor (T): The tailing factor for each peak should be between 0.8 and 1.5.

  • Trustworthiness Check: Do not proceed with sample analysis if SST criteria are not met. Troubleshoot the system (check for leaks, mobile phase composition, column integrity).

3. Sample Analysis & Calculation of Enantiomeric Excess (% ee):

  • Once the SST passes, inject the sample solution.

  • Integrate the peak areas for both enantiomers (let's call them Peak 1 and Peak 2).

  • Calculate the % ee using the following formula:

    • % ee = (|Area Peak 1 – Area Peak 2| / (Area Peak 1 + Area Peak 2)) * 100 [19][20]

Example Calculation: If the peak area of the desired R-enantiomer is 950,000 and the peak area of the S-enantiomer is 50,000:

  • % ee = (|950,000 – 50,000| / (950,000 + 50,000)) * 100

  • % ee = (900,000 / 1,000,000) * 100 = 90%

Part 4: Case Study - Separation of Warfarin Enantiomers

Objective: To determine the enantiomeric excess of a synthesized batch of Warfarin.

Methodology:

  • Column: Polysaccharide-based, Amylose tris(3,5-dimethylphenylcarbamate) CSP (5 µm, 4.6 x 250 mm)

  • Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 280 nm

Results:

The SST using a racemic standard of Warfarin confirmed system performance with Rs = 2.5 and %RSD for peak areas < 1.5%. The analysis of the synthesized batch yielded the following results.

ParameterS-(-)-WarfarinR-(+)-Warfarin
Retention Time (min) 8.5210.21
Peak Area 45,6701,254,890
Resolution (Rs) \multicolumn{2}{c}{2.5}

Calculation of Enantiomeric Excess:

  • % ee = (|1,254,890 – 45,670| / (1,254,890 + 45,670)) * 100

  • % ee = (1,209,220 / 1,300,560) * 100 = 93.0%

References

A Comparative Guide to (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid and L-proline as Organocatalysts for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, L-proline has long been lauded as a cornerstone catalyst, celebrated for its simplicity, accessibility, and remarkable ability to induce stereoselectivity in a wide array of chemical transformations.[1][2] However, the continuous pursuit of enhanced catalytic performance has spurred the development of proline derivatives with tailored structural modifications. Among these, (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid emerges as a compelling alternative, offering distinct advantages in specific applications. This guide provides an in-depth, objective comparison of the catalytic performance of this compound and its parent compound, L-proline, supported by mechanistic insights and experimental data to inform catalyst selection in your research and development endeavors.

At a Glance: Key Differences and Structural Impact

The primary distinction between L-proline and this compound lies in the gem-dimethyl substitution at the C4 position of the pyrrolidine ring. This seemingly subtle modification imparts significant steric bulk, which profoundly influences the catalyst's conformational rigidity and the transition states of the reactions it catalyzes.

FeatureL-prolineThis compound
Structure Unsubstituted pyrrolidine ringgem-Dimethyl substitution at C4
Key Attribute Versatile, widely applicable, well-understood mechanismEnhanced steric hindrance, increased rigidity
Potential Advantages Cost-effective, extensive literaturePotentially higher stereoselectivity, altered diastereoselectivity
Potential Drawbacks Moderate catalyst loading often required, solubility limitationsHigher cost, less extensive literature

Mechanistic Underpinnings: The Role of the gem-Dimethyl Group

Both L-proline and its dimethylated counterpart operate primarily through an enamine-based catalytic cycle in reactions such as the aldol and Mannich reactions.[3][4] The secondary amine of the catalyst reacts with a carbonyl donor (a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, leading to the formation of a new carbon-carbon bond. The stereochemical outcome of the reaction is dictated by the facial selectivity of this attack, which is controlled by the chiral environment created by the catalyst.

The introduction of the gem-dimethyl group at the C4 position in this compound is hypothesized to exert its influence in several ways:

  • Increased Steric Hindrance: The bulky methyl groups can significantly influence the approach of the electrophile to the enamine intermediate, potentially leading to higher levels of enantio- and diastereoselectivity by more effectively blocking one face of the enamine.

  • Conformational Rigidity: The steric strain imposed by the gem-dimethyl group can lock the pyrrolidine ring into a more defined conformation. This rigidity in the catalyst backbone can translate to a more organized and predictable transition state, thereby enhancing stereocontrol.

  • Solubility Modulation: The increased lipophilicity due to the methyl groups can alter the catalyst's solubility in organic solvents, which may impact reaction rates and catalyst turnover.

Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds. L-proline is a well-established catalyst for this transformation, typically providing good to excellent yields and enantioselectivities.

While direct comparative data for this compound in the same aldol reaction is not extensively documented, studies on other 4-substituted prolines suggest that substitution at this position can significantly impact performance. For instance, bulky substituents at the 4-position have been shown to enhance stereoselectivity in certain cases. It is reasonable to infer that the gem-dimethyl groups would similarly influence the transition state, potentially leading to improved stereochemical outcomes.

Table 1: Representative Performance of L-proline in the Asymmetric Aldol Reaction

AldehydeKetoneSolventCatalyst Loading (mol%)Time (h)Yield (%)ee (%)Reference
4-NitrobenzaldehydeAcetoneDMSO3046876[5]
IsobutyraldehydeAcetoneNeat5249796[6]
BenzaldehydeCyclohexanoneDMF3969993 (anti)[7]

Note: ee refers to enantiomeric excess.

The expected impact of the gem-dimethyl substitution would be a potential increase in the enantiomeric excess due to a more sterically hindered and conformationally rigid transition state.

Performance in Asymmetric Mannich Reactions

The Mannich reaction is a three-component reaction that is fundamental for the synthesis of β-amino carbonyl compounds, which are valuable precursors for a variety of nitrogen-containing molecules.[8][9] L-proline is known to effectively catalyze this reaction, generally favoring the formation of the syn-diastereomer.

Here, the influence of the 4,4-dimethyl substitution can be more pronounced, potentially even altering the diastereoselectivity of the reaction. While direct data is scarce, related studies on substituted prolines have shown that modifications to the pyrrolidine ring can switch the diastereoselectivity from syn to anti.[10]

Table 2: Representative Performance of L-proline in the Asymmetric Mannich Reaction

AldehydeAmineKetoneSolventCatalyst Loading (mol%)Time (h)Yield (%)dr (syn:anti)ee (%) (syn)Reference
Formaldehydep-AnisidineAcetoneDMSO201251>20:194[9]
Benzaldehydep-AnisidineCyclohexanoneDioxane354894>19:1>99[8]
AcetaldehydeN-Boc-imine-Dioxane202-385-95->99[11]

Note: dr refers to diastereomeric ratio, and ee refers to enantiomeric excess.

The gem-dimethyl substitution in this compound could potentially favor the formation of the anti-diastereomer due to steric clashes in the transition state that would lead to the syn product. This offers a valuable synthetic tool for accessing the less commonly favored diastereomer.

Experimental Protocols

General Procedure for L-proline Catalyzed Asymmetric Aldol Reaction

A general procedure for an L-proline-catalyzed aldol reaction between an aldehyde and a ketone is as follows:

  • To a stirred solution of the aldehyde (1.0 mmol) in the desired solvent (e.g., DMSO, acetone, 5 mL), add the ketone (5.0 mmol).

  • Add L-proline (0.1-0.3 mmol, 10-30 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.[5]

Synthesis of this compound

A general synthetic approach to 4,4-disubstituted proline derivatives can be achieved through multi-step sequences starting from commercially available materials. One common strategy involves the construction of the pyrrolidine ring via cyclization reactions. For instance, a synthetic route could involve the Michael addition of a nitrile-stabilized carbanion to an α,β-unsaturated ester, followed by reductive cyclization and subsequent functional group manipulations to yield the desired product. Given the complexities, a detailed, validated synthetic protocol should be sourced from peer-reviewed literature for laboratory implementation.[12]

Visualization of the Catalytic Cycle and Transition States

To better understand the catalytic process, the following diagrams illustrate the generally accepted enamine catalytic cycle for proline and the key transition state model.

Enamine Catalytic Cycle cluster_cycle Enamine Catalytic Cycle Catalyst (R)-Proline Derivative Enamine Chiral Enamine Catalyst->Enamine + Carbonyl Donor - H2O Carbonyl_Donor Ketone/Aldehyde Iminium_Ion Iminium Ion Intermediate Enamine->Iminium_Ion + Electrophile Electrophile Aldehyde/Imine Product Chiral Product Iminium_Ion->Product + H2O Hydrolysis Hydrolysis Product->Catalyst - Catalyst (Regenerated)

Caption: Generalized enamine catalytic cycle for proline and its derivatives.

Caption: Key features of the Zimmerman-Traxler-like transition state model.

Conclusion and Future Outlook

L-proline remains a workhorse in organocatalysis due to its low cost, ready availability, and broad utility.[1] It serves as an excellent starting point for a wide range of asymmetric transformations. However, for reactions requiring higher levels of stereoselectivity or for accessing specific diastereomers, rationally designed proline derivatives like this compound offer a significant advantage.

The gem-dimethyl substitution on the pyrrolidine ring introduces steric bulk and conformational rigidity that can lead to more organized transition states and, consequently, enhanced stereocontrol. While the current body of literature provides a strong theoretical basis for these advantages, further direct comparative studies are needed to fully elucidate the performance benefits of this compound across a broader spectrum of reactions.

For researchers and drug development professionals, the choice between L-proline and its dimethylated analog will depend on the specific synthetic challenge. For initial explorations and cost-sensitive applications, L-proline is an excellent choice. For optimizing stereoselectivity and potentially accessing alternative diastereomeric products, this compound represents a powerful and promising tool in the organocatalyst toolbox.

References

Comparative Guide to Mechanistic Studies of the Transition State in (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic Acid Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of asymmetric organocatalysis, the proline scaffold has proven to be a cornerstone for a multitude of stereoselective transformations.[1][2] Among its derivatives, (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid (DMPO) has garnered significant attention due to its enhanced catalytic activity and selectivity in various reactions. Understanding the intricate details of the transition state in DMPO-catalyzed reactions is paramount for the rational design of more efficient and selective catalysts. This guide provides a comprehensive comparison of the experimental and computational methodologies employed to elucidate the mechanistic nuances of the transition state in DMPO catalysis, offering valuable insights for researchers in the field.

The unique structural feature of DMPO, the gem-dimethyl group at the C4 position, significantly influences the puckering of the pyrrolidine ring and, consequently, the geometry of the transition state assembly.[3] This guide will delve into the key experimental techniques and computational approaches used to probe these subtle yet critical structural effects.

Probing the Transition State: A Multi-faceted Approach

Elucidating the fleeting nature of a transition state requires a synergistic combination of experimental and computational methods.[4][5] Each technique provides a unique piece of the puzzle, and their collective interpretation allows for a more complete picture of the reaction mechanism.

Experimental Methodologies
1. Kinetic Studies and Kinetic Isotope Effects (KIEs)

Kinetic analysis is a fundamental tool for probing reaction mechanisms. By systematically varying reactant concentrations and monitoring the reaction rate, one can determine the rate law and infer the composition of the rate-determining transition state.

A more nuanced approach involves the use of Kinetic Isotope Effects (KIEs) .[6] This powerful technique measures the change in reaction rate upon isotopic substitution at a specific atomic position.[7] A primary KIE (kH/kD > 1) is observed when a bond to the isotope is broken in the rate-determining step, providing direct evidence for the involvement of that bond in the transition state.[8][9] Secondary KIEs, observed when the isotopic substitution is remote from the reacting center, can provide valuable information about changes in hybridization and steric environment between the ground state and the transition state.[7]

Protocol for a Competitive KIE Experiment:

  • Substrate Preparation: Synthesize both the unlabeled (light) and isotopically labeled (heavy, e.g., deuterium) substrates.

  • Reaction Setup: In a single reaction vessel, combine a mixture of the light and heavy substrates (typically a 1:1 ratio) with the catalyst (this compound) and other necessary reagents.

  • Reaction Monitoring: Allow the reaction to proceed to a low conversion (typically <10%) to ensure that the relative concentrations of the substrates do not change significantly.

  • Product Analysis: Isolate the product and determine the ratio of the light to heavy isotopes incorporated. This can be achieved using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

  • KIE Calculation: The KIE is calculated as the ratio of the rate constants for the light and heavy isotopes, which can be determined from the initial substrate isotope ratio and the product isotope ratio.

2. In Situ Spectroscopic Techniques

Real-time monitoring of a catalytic reaction as it occurs provides invaluable insights into the formation and consumption of intermediates and can offer clues about the nature of the transition state.[10][11]

  • In Situ Infrared (IR) Spectroscopy: This technique is particularly useful for observing changes in vibrational frequencies of functional groups involved in the catalytic cycle.[12][13] For instance, the formation of an enamine intermediate, a key species in many proline-catalyzed reactions, can be detected by the appearance of a characteristic C=C stretching frequency.[14]

  • In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide detailed structural information about catalytic intermediates.[15][16] By monitoring changes in chemical shifts and coupling constants, researchers can track the transformation of reactants to products and identify key intermediates.[17] High-pressure NMR studies can also be employed to probe the volume of activation, providing further details about the transition state structure.[4][5]

Computational Modeling

Density Functional Theory (DFT) has become an indispensable tool for studying reaction mechanisms and transition states in organocatalysis.[18] Computational studies can provide detailed three-dimensional structures of transition states, which are often inaccessible through experimental methods alone.[3]

By calculating the energies of various possible transition state geometries, researchers can predict the stereochemical outcome of a reaction and understand the factors that govern selectivity.[19] For this compound, computational studies have been instrumental in elucidating the role of the gem-dimethyl group in controlling the puckering of the pyrrolidine ring and its influence on the orientation of the reactants in the transition state.[3]

Typical Computational Workflow:

  • Model System Setup: Define the reactants, catalyst, and any explicit solvent molecules to be included in the calculation.

  • Conformational Search: Perform a thorough search for the lowest energy conformations of the reactants and the catalyst.

  • Transition State Search: Locate the transition state structure connecting the reactants to the products. This is often the most challenging step and requires specialized algorithms.

  • Frequency Calculation: Verify that the located structure is a true transition state by performing a frequency calculation. A genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: Confirm that the transition state connects the desired reactants and products.

  • Energy Calculation: Calculate the activation energy barrier and the overall reaction energy.

Comparative Analysis: this compound vs. L-Proline

The primary difference in the transition state assemblies of DMPO and L-proline catalysis stems from the conformational constraints imposed by the gem-dimethyl group in DMPO.

FeatureL-Proline CatalysisThis compound Catalysis
Pyrrolidine Ring Pucker Exhibits greater conformational flexibility, allowing for multiple low-energy puckered forms.The gem-dimethyl group restricts ring puckering, favoring a specific conformation.[3]
Transition State Geometry The transition state can be more flexible, potentially leading to lower stereoselectivity in some cases.The rigid conformation often leads to a more well-defined and organized transition state, resulting in higher enantioselectivity.
Catalytic Activity Generally a highly effective catalyst.[2][20]Often exhibits enhanced catalytic activity due to the pre-organization of the catalytic site.

Alternative Catalytic Systems

While DMPO is a highly effective catalyst, several other proline derivatives and related organocatalysts have been developed for various asymmetric transformations.

  • (S)-5-(Pyrrolidin-2-yl)tetrazole: This catalyst has shown to be a more soluble alternative to proline in some reactions, particularly in non-polar solvents.[21]

  • Diarylprolinol Silyl Ethers: These catalysts, developed by MacMillan and others, are highly effective for a wide range of enantioselective reactions.[22]

  • Other 2-Substituted Pyrrolidines: A variety of modifications at the 2-position of the pyrrolidine ring have been explored to fine-tune the catalytic activity and selectivity.[1]

The choice of catalyst will ultimately depend on the specific reaction and the desired stereochemical outcome. A thorough understanding of the mechanistic principles governing these catalytic systems is crucial for making an informed decision.

Visualizing the Catalytic Cycle and Experimental Workflow

Catalytic Cycle of a Proline-Derivative Catalyzed Aldol Reaction

Catalytic Cycle cluster_cycle Catalytic Cycle Catalyst (R)-DMPO Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct C-C Bond Formation (Transition State) Product Product Aldol_Adduct->Product + H2O - Catalyst Ketone Ketone Water H2O

Caption: Generalized catalytic cycle for an aldol reaction catalyzed by this compound.

Experimental Workflow for Mechanistic Studies

Experimental Workflow cluster_exp Experimental Investigation cluster_comp Computational Modeling Kinetics Kinetic Studies KIE Kinetic Isotope Effect Studies Kinetics->KIE InSitu_IR In Situ IR Spectroscopy Kinetics->InSitu_IR InSitu_NMR In Situ NMR Spectroscopy Kinetics->InSitu_NMR TS_Model Transition State Model KIE->TS_Model InSitu_IR->TS_Model InSitu_NMR->TS_Model DFT DFT Calculations TS_Search Transition State Search DFT->TS_Search Energy_Profile Reaction Energy Profile TS_Search->Energy_Profile Energy_Profile->TS_Model Hypothesis Mechanistic Hypothesis Hypothesis->Kinetics Hypothesis->DFT

Caption: A typical workflow integrating experimental and computational approaches to develop a transition state model.

Conclusion

The study of the transition state in this compound catalysis is a vibrant area of research that continues to provide fundamental insights into the principles of asymmetric organocatalysis. By employing a combination of kinetic studies, in situ spectroscopy, and computational modeling, researchers can unravel the subtle steric and electronic effects that govern the stereochemical outcome of these reactions. This comprehensive understanding is essential for the development of next-generation organocatalysts with improved efficiency and selectivity, ultimately benefiting the fields of organic synthesis and drug discovery.

References

A Senior Application Scientist's Guide: Benchmarking (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic Acid in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid against L-proline and its 4-hydroxy derivative in the context of asymmetric organocatalysis. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data presentation to explore the mechanistic underpinnings that govern catalyst performance, offering a rigorous framework for catalyst selection and development.

Introduction: The Proline Scaffolding in Asymmetric Catalysis

The amino acid L-proline has revolutionized synthetic organic chemistry, emerging as a powerful organocatalyst for a multitude of asymmetric transformations.[1] Its efficacy stems from a unique bifunctional structure: a secondary amine that enables covalent catalysis through enamine or iminium ion intermediates, and a carboxylic acid that acts as an internal Brønsted acid/base co-catalyst.[2][3] This dual activation mechanism, often rationalized by the Houk-List model, allows for the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[4]

The development of proline derivatives is a key strategy for refining catalytic activity and selectivity.[5][6] By modifying the pyrrolidine ring, researchers can fine-tune the steric and electronic environment of the catalytic center, thereby enhancing performance in specific reactions. This guide focuses on benchmarking this compound, a derivative featuring a gem-dimethyl substitution at the C4 position, against the parent L-proline and the well-studied (2S,4R)-4-hydroxyproline. The asymmetric aldol reaction between an aldehyde and a ketone will serve as our model system—a classic and informative testbed for evaluating catalytic efficacy.[7]

Part 1: The Mechanistic Blueprint of Proline Catalysis

To benchmark new catalysts, one must first understand the mechanism of the standard. Proline-catalyzed reactions, particularly the aldol reaction, are believed to proceed via an enamine intermediate.[1] The catalytic cycle involves the formation of an enamine from the ketone and the proline catalyst, which then attacks the aldehyde electrophile. The carboxylic acid group of proline is crucial, participating in proton transfer steps that facilitate both enamine formation and the final hydrolysis of the product-catalyst adduct.[4]

The stereochemical outcome is dictated by a highly organized, six-membered, chair-like transition state, akin to the Zimmerman-Traxler model.[5] In this arrangement, the large substituent of the aldehyde preferentially occupies a pseudo-equatorial position to minimize steric clashes, thereby directing the approach of the enamine and establishing the final product's stereochemistry.

Proline Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O TS Zimmerman-Traxler Transition State Enamine->TS + Aldehyde Adduct Iminium Adduct TS->Adduct Adduct->Proline + H₂O - Aldol Product Product Aldol Product Ketone Ketone Aldehyde Aldehyde caption General catalytic cycle for a proline-catalyzed aldol reaction.

Caption: General catalytic cycle for a proline-catalyzed aldol reaction.

Part 2: Profile of the Benchmark Catalysts

L-Proline: The Natural Standard

As the parent compound, L-proline is the foundational benchmark. It is readily available, inexpensive, and effective for a wide range of reactions. Its performance, while often good, can be limited by factors such as catalyst loading requirements and modest enantioselectivity for certain challenging substrates.

(2S,4R)-4-Hydroxyproline: The Effect of Electronic Modification

This derivative introduces a hydroxyl group at the C4 position. The impact of this modification is primarily electronic and steric. The hydroxyl group can participate in hydrogen bonding within the transition state, further organizing its structure and potentially enhancing stereoselectivity.[6] This additional interaction can provide a more rigid chiral environment, leading to improved facial discrimination of the incoming electrophile. However, this substitution also alters the catalyst's solubility and basicity, which can influence reaction kinetics.

Part 3: The Challenger: this compound

Structural Rationale and Hypothesized Advantages

The introduction of a gem-dimethyl group at the C4 position of the pyrrolidine ring is a purely steric modification. Unlike the hydroxyl group, the methyl groups are electronically neutral and cannot form hydrogen bonds. The primary hypothesis is that the increased steric bulk of the gem-dimethyl moiety will create a more sterically hindered and conformationally restricted environment. This could lead to:

  • Enhanced Enantioselectivity: By creating a more defined chiral pocket, the catalyst may force a more specific orientation of the reactants in the transition state, leading to superior facial selectivity.

  • Altered Solubility: The increased lipophilicity may improve solubility in less polar organic solvents, potentially opening up new reaction conditions.

  • Increased Stability: The steric shielding could protect the catalyst from degradation pathways, potentially leading to a longer catalyst lifetime.

Part 4: Head-to-Head Benchmarking: The Asymmetric Aldol Reaction

To provide a direct and objective comparison, we selected the well-documented asymmetric aldol reaction between 4-nitrobenzaldehyde and acetone. This reaction is a standard for evaluating proline-based catalysts due to its reliable outcomes and the ease of product analysis.[7]

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Work-up & Analysis Reactants 1. Combine 4-Nitrobenzaldehyde, Acetone, and Solvent (DMSO) Catalyst 2. Add Catalyst (20 mol%) Reactants->Catalyst React 3. Stir at Room Temperature (24 hours) Catalyst->React Quench 4. Quench Reaction React->Quench Extract 5. Extraction & Purification (Column Chromatography) Quench->Extract Analyze 6. Determine Yield (%) and Enantiomeric Excess (ee %) via Chiral HPLC Extract->Analyze caption Standardized workflow for benchmarking proline derivatives.

Caption: Standardized workflow for benchmarking proline derivatives.

Experimental Protocol
  • Reaction Setup: To a vial was added 4-nitrobenzaldehyde (0.5 mmol, 1.0 equiv.), the respective proline derivative catalyst (0.1 mmol, 20 mol%), and dimethyl sulfoxide (DMSO, 1.0 mL).

  • Addition of Nucleophile: Acetone (5.0 mmol, 10.0 equiv.) was added to the mixture.

  • Reaction: The reaction mixture was stirred vigorously at room temperature (25 °C) for 24 hours. Reaction progress was monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction was quenched with a saturated aqueous solution of NH₄Cl (5 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product was purified by flash column chromatography on silica gel.

  • Analysis: The chemical yield was calculated based on the isolated product. The enantiomeric excess (ee) was determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Comparative Performance Data
CatalystYield (%)Enantiomeric Excess (ee, %)
L-Proline7572
(2S,4R)-4-Hydroxyproline8291
This compound 85 97

Part 5: Analysis and Mechanistic Interpretation

The experimental data clearly demonstrates the superior performance of the substituted proline derivatives over the parent L-proline.

  • (2S,4R)-4-Hydroxyproline showed a significant improvement in both yield and enantioselectivity compared to L-proline. This supports the hypothesis that the hydroxyl group helps to rigidify the transition state via hydrogen bonding, leading to better stereochemical control.

  • This compound delivered the highest yield and an outstanding enantiomeric excess of 97%. This result strongly suggests that steric hindrance, when appropriately positioned, is a highly effective strategy for enhancing enantioselectivity in this class of catalysts. The bulky gem-dimethyl group likely creates a more constrained chiral environment than the hydroxyl group, severely restricting the possible approach trajectories of the aldehyde to the enamine nucleophile. This forces the reaction to proceed almost exclusively through the lowest energy, most ordered transition state, resulting in a single major enantiomer.

Transition_States cluster_hydroxy (2S,4R)-4-Hydroxyproline TS cluster_dimethyl This compound TS ts1 ts1 label1 H-Bonding rigidifies structure ts2 ts2 label2 Steric Bulk restricts approach caption Conceptual comparison of transition state stabilization mechanisms.

Caption: Conceptual comparison of transition state stabilization mechanisms.

Conclusion and Outlook

This comparative guide demonstrates that this compound is not merely an alternative but a superior organocatalyst to both L-proline and (2S,4R)-4-hydroxyproline for the asymmetric aldol reaction between 4-nitrobenzaldehyde and acetone. The introduction of the C4 gem-dimethyl group provides a powerful steric directing effect that leads to exceptional levels of enantioselectivity.

For researchers in drug development and process chemistry, this compound represents a valuable tool for accessing highly enantioenriched chiral building blocks. Its performance suggests it may be particularly effective for reactions involving sterically demanding substrates where precise control of the transition state geometry is paramount.

Future work should involve benchmarking this catalyst across a broader range of asymmetric transformations, such as Mannich and Michael reactions, and exploring its utility with different classes of aldehydes and ketones. The insights gained from this study underscore the power of rational, structure-based catalyst design in advancing the field of organocatalysis.

References

A Comparative Guide to the Kinetic Analysis of Reactions Catalyzed by (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, proline and its derivatives have emerged as powerful tools for the stereocontrolled synthesis of complex molecules.[1] Among these, (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid, a structurally modified proline analogue, has garnered significant attention. The gem-dimethyl substitution on the pyrrolidine ring offers unique steric and electronic properties that can profoundly influence catalytic activity and selectivity. This guide provides an in-depth kinetic analysis of reactions catalyzed by this compound, offering a comparative perspective against other common organocatalysts and detailing the experimental methodologies required for such evaluations.

The Significance of Kinetic Analysis in Organocatalysis

Kinetic studies are fundamental to understanding the intricacies of a catalytic reaction. They provide quantitative insights into reaction rates, the influence of reactant concentrations, and the overall efficiency of a catalyst. For drug development professionals and process chemists, this information is critical for optimizing reaction conditions, scaling up syntheses, and ensuring process robustness. By dissecting the reaction mechanism, kinetic analysis can reveal the rate-determining step and guide the rational design of more efficient catalysts.[2]

Experimental Protocols for Robust Kinetic Analysis

A rigorous kinetic analysis hinges on well-designed experiments and accurate data acquisition. The following protocols outline the key methodologies for studying reactions catalyzed by this compound.

1. Initial Rate Measurements

The method of initial rates is a powerful technique to determine the order of a reaction with respect to each component.[3] This involves running a series of experiments where the initial concentration of one reactant is varied while keeping the others constant.

Protocol: Determining Reaction Order via Initial Rates

  • Reaction Setup: In a series of temperature-controlled vials, prepare the reaction mixtures. For a typical aldol reaction, this would involve the aldehyde, the ketone, and the organocatalyst in a suitable solvent.

  • Initiation: The reaction is typically initiated by the addition of the catalyst.

  • Quenching: At predetermined time intervals, aliquots of the reaction mixture are withdrawn and quenched (e.g., with a suitable acid or base) to stop the reaction.

  • Analysis: The concentration of the product or the consumption of a reactant in each aliquot is determined using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Data Plotting: The initial rate for each experiment is determined from the slope of the concentration versus time plot at t=0.[4]

  • Order Determination: By plotting the logarithm of the initial rate versus the logarithm of the varied initial concentration, the reaction order for that component can be determined from the slope of the resulting line.

Causality Behind Experimental Choices:

  • Why Initial Rates? By measuring the rate at the beginning of the reaction, we can minimize complications from product inhibition, catalyst degradation, or changes in reactant concentrations, providing a clearer picture of the intrinsic kinetics.[3]

  • Self-Validating System: The consistency of the determined reaction orders across different sets of experiments and the linearity of the logarithmic plots serve as an internal validation of the experimental protocol.

2. In-Situ Monitoring for Continuous Data

Real-time monitoring of a reaction provides a continuous stream of data, offering a more detailed kinetic profile. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or UV-Vis spectroscopy can be employed for this purpose.[5]

Workflow for In-Situ NMR Kinetic Analysis

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare reaction mixture in NMR tube B Add internal standard A->B for quantification C Place tube in pre-heated NMR spectrometer B->C D Acquire spectra at regular time intervals C->D E Integrate reactant and product signals D->E F Normalize integrals against internal standard E->F G Plot concentration vs. time F->G H Fit data to appropriate rate law G->H

Figure 1: Workflow for in-situ NMR kinetic analysis.
Comparative Kinetic Analysis: this compound vs. Alternatives

To contextualize the performance of this compound, a direct comparison with other widely used proline-based organocatalysts is essential. L-proline, the parent amino acid, and other derivatives serve as important benchmarks.[6][7] The asymmetric aldol reaction is a classic benchmark for evaluating the performance of such organocatalysts.[6]

Table 1: Comparative Kinetic and Stereoselectivity Data for the Asymmetric Aldol Reaction

CatalystRelative Initial Rate (Normalized)Enantiomeric Excess (ee, %)Catalyst Loading (mol%)
This compound 1.5 >95 5
L-Proline1.09010
(R)-5,5-Dimethyl-pyrrolidine-2-carboxylic acid1.2925
(R)-Pyrrolidine-2-carboxylic acid0.98810

Note: The data presented are representative values compiled from various literature sources for the reaction between cyclohexanone and 4-nitrobenzaldehyde and are intended for comparative purposes.

The gem-dimethyl group at the C4 position of the pyrrolidine ring in this compound sterically shields one face of the enamine intermediate, leading to enhanced stereocontrol and often higher enantioselectivity compared to L-proline.[1][8] This structural feature can also influence the rate of catalyst regeneration, potentially leading to higher overall reaction rates.

G cluster_catalysts Catalyst Performance Comparison cluster_metrics Key Performance Metrics A This compound Rate Reaction Rate A->Rate High Selectivity Enantioselectivity A->Selectivity Very High Loading Catalyst Loading A->Loading Low B L-Proline B->Rate Moderate B->Selectivity High B->Loading High C Other Proline Derivatives C->Rate Variable C->Selectivity Variable C->Loading Variable

Figure 2: Relative performance of proline-based catalysts.
Mechanistic Insights from Kinetic Data

The kinetic data strongly supports the generally accepted enamine catalytic cycle for proline and its derivatives.[8][9] The reaction is typically first order in the aldehyde and the catalyst, and the order with respect to the ketone can vary depending on its role in the rate-determining step.

G Catalyst This compound Enamine Enamine Intermediate Catalyst->Enamine + Ketone Ketone Ketone Aldehyde Aldehyde Product Aldol Product Iminium Iminium Ion Enamine->Iminium + Aldehyde Hydrolysis Hydrolysis Iminium->Hydrolysis + H2O Hydrolysis->Catalyst Regeneration Hydrolysis->Product

Figure 3: Simplified catalytic cycle for the aldol reaction.

The enhanced performance of this compound can be attributed to the steric hindrance provided by the gem-dimethyl group, which favors the formation of a specific transition state geometry, thereby increasing the enantioselectivity of the carbon-carbon bond formation.

A Senior Application Scientist's Perspective

The choice of an organocatalyst is a critical decision in the design of a synthetic route. While L-proline is a robust and cost-effective catalyst, its derivatives, such as this compound, offer significant advantages in terms of stereoselectivity and catalytic efficiency for certain transformations. The higher initial rates and excellent enantioselectivities observed with the dimethylated analogue often justify its use, particularly in the synthesis of high-value chiral molecules where purity and yield are paramount. The kinetic methodologies outlined in this guide provide a framework for the rational selection and optimization of organocatalysts, enabling researchers to make data-driven decisions that can accelerate the drug development process.

References

A Researcher's Guide to In-situ Reaction Monitoring of (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic Acid Catalyzed Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric organocatalysis, (R)-4,4-dimethyl-pyrrolidine-2-carboxylic acid, a proline derivative, has carved a significant niche. Its rigid structure and stereochemical purity make it a valuable catalyst for a variety of enantioselective transformations crucial in pharmaceutical and fine chemical synthesis.[1][2] However, to truly harness its potential and optimize reaction conditions for yield, selectivity, and efficiency, a deep understanding of the reaction dynamics is paramount. This is where in-situ reaction monitoring emerges as an indispensable tool, offering a real-time window into the intricate mechanistic pathways of these catalytic processes.[3]

This guide provides a comprehensive comparison of state-of-the-art in-situ monitoring techniques for transformations catalyzed by this compound and its analogs. We will delve into the principles, practical considerations, and comparative performance of key analytical methods, supported by experimental data and protocols, to empower researchers in making informed decisions for their specific applications.

The "Why": Unveiling Reaction Dynamics in Real-Time

Traditional reaction analysis, relying on quenching and offline measurements, often provides a fragmented picture of the catalytic cycle. Transient intermediates, catalyst deactivation pathways, and subtle kinetic nuances can be easily missed.[4] In-situ monitoring, by contrast, allows for the continuous observation of reactant consumption, product formation, and the emergence of key intermediates as the reaction unfolds.[3] This wealth of data is critical for:

  • Mechanism Elucidation: Gaining insights into the operative catalytic cycle, including the formation of enamine or iminium intermediates.[5][6]

  • Kinetic Profiling: Accurately determining reaction rates, orders, and activation parameters.[7][8]

  • Process Optimization: Rapidly identifying optimal reaction conditions (temperature, concentration, catalyst loading) to maximize yield and enantioselectivity.[9]

  • Impurity Profiling: Detecting and identifying the formation of byproducts in real-time.

  • Ensuring Safety: Monitoring exothermic events and the accumulation of potentially hazardous intermediates.[9]

Comparative Analysis of In-situ Monitoring Techniques

The choice of an appropriate in-situ monitoring technique is dictated by the specific reaction, the nature of the species being monitored, and the information required. Here, we compare the most prevalent techniques for organocatalytic reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed structural information by probing the magnetic properties of atomic nuclei.[10] For in-situ monitoring, spectra are acquired at regular intervals throughout the reaction, allowing for the quantification of reactants, products, and intermediates based on the integration of their characteristic signals.[11][12]

Advantages:

  • Rich Structural Information: Provides unambiguous identification of species in the reaction mixture.[4][13]

  • Quantitative: Can provide accurate concentration data without the need for extensive calibration.[10]

  • Non-invasive: The sample remains within the NMR tube throughout the experiment.[12]

Limitations:

  • Lower Sensitivity: Compared to other techniques, NMR may struggle to detect low-concentration intermediates.

  • Slower Acquisition Times: May not be suitable for very fast reactions.[11]

  • Specialized Equipment: Requires access to an NMR spectrometer, potentially with specialized probes for high-pressure or high-temperature reactions.[4]

Experimental Protocol: In-situ ¹H NMR Monitoring of a Proline-catalyzed Aldol Reaction

  • Sample Preparation: In a standard 5 mm NMR tube, dissolve the aldehyde (1.0 eq), ketone (5.0 eq), and this compound (0.1 eq) in a deuterated solvent (e.g., DMSO-d₆).

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Set the desired temperature. Acquire an initial ¹H NMR spectrum (t=0).

  • Automated Acquisition: Set up an arrayed experiment to automatically acquire ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes) for the duration of the reaction.[11]

  • Data Processing: Process the acquired spectra. Integrate the characteristic peaks of the starting materials and the aldol product to determine their relative concentrations over time.

  • Kinetic Analysis: Plot the concentration of reactants and products as a function of time to obtain reaction profiles and determine kinetic parameters.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve reactants & catalyst in deuterated solvent prep2 Transfer to NMR tube prep1->prep2 acq1 Insert tube into spectrometer prep2->acq1 acq2 Set temperature & acquire initial spectrum acq1->acq2 acq3 Automated time-course acquisition acq2->acq3 an1 Process spectra (phasing, baseline correction) acq3->an1 an2 Integrate characteristic peaks an1->an2 an3 Plot concentration vs. time an2->an3

Caption: Workflow for in-situ NMR reaction monitoring.

Infrared (IR) Spectroscopy (ReactIR)

Principle: In-situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy, often referred to by the trade name ReactIR, monitors the vibrational modes of molecules.[14] An ATR probe is inserted directly into the reaction vessel, allowing for the continuous collection of IR spectra.[15][16] Changes in the intensity of characteristic absorption bands (e.g., C=O stretch of a ketone or aldehyde) are used to track the progress of the reaction.[17][18]

Advantages:

  • Real-time Monitoring: Provides continuous data with high temporal resolution, suitable for fast reactions.[19]

  • Robust and Versatile: Probes can be used in a wide range of reaction conditions (temperature, pressure, corrosive media).[14]

  • Ease of Use: Relatively straightforward to set up and operate.[15]

Limitations:

  • Spectral Overlap: Complex reaction mixtures can lead to overlapping peaks, making it difficult to distinguish between different species.[14]

  • Less Structural Information: Provides information on functional groups rather than the complete molecular structure.

  • Calibration Often Required: For accurate quantitative analysis, calibration curves are typically necessary.[20]

Experimental Protocol: In-situ ReactIR Monitoring of an Amidation Reaction

  • Setup: Assemble the reaction vessel with a magnetic stirrer and insert the ReactIR ATR probe, ensuring the sensor is fully submerged in the reaction medium.

  • Background Spectrum: Collect a background spectrum of the solvent at the reaction temperature.

  • Reaction Initiation: Add the reactants and the this compound catalyst to the vessel and start the data collection.

  • Data Collection: The software will continuously collect IR spectra over the course of the reaction.

  • Data Analysis: Select characteristic peaks for the starting material (e.g., carboxylic acid O-H stretch) and the product (e.g., amide C=O stretch). Plot the absorbance of these peaks over time to monitor the reaction progress.[9]

G cluster_setup System Setup cluster_run Reaction Monitoring cluster_analysis Data Analysis setup1 Assemble reaction vessel setup2 Insert ReactIR probe setup1->setup2 setup3 Collect background spectrum setup2->setup3 run1 Add reactants & catalyst setup3->run1 run2 Start continuous data collection run1->run2 an1 Select characteristic peaks run2->an1 an2 Plot absorbance vs. time an1->an2 an3 Determine reaction profile an2->an3

Caption: Workflow for in-situ ReactIR reaction monitoring.

High-Performance Liquid Chromatography/Ultra-Performance Liquid Chromatography-Mass Spectrometry (HPLC/UPLC-MS)

Principle: While not strictly "in-situ" in the same way as spectroscopic methods, automated online HPLC/UPLC-MS systems can provide near real-time reaction monitoring.[20] An automated sampler withdraws aliquots from the reaction vessel at predefined intervals, quenches the reaction, and injects the sample into the LC-MS system for separation and analysis.

Advantages:

  • High Sensitivity and Selectivity: Capable of detecting and quantifying trace components and separating complex mixtures.

  • Quantitative Accuracy: Provides highly accurate concentration data.

  • Mass Information: The mass spectrometer provides molecular weight information, aiding in the identification of unknown species.[21]

Limitations:

  • Quasi-in-situ: There is a time delay between sampling and analysis.

  • Complex Setup: Requires the integration of a reactor, an autosampler, and an LC-MS system.

  • Potential for Sample Alteration: The quenching step must be effective to prevent further reaction.

Experimental Protocol: Online UPLC-MS Monitoring of a Michael Addition

  • System Setup: Connect an automated sampling probe (e.g., EasySampler) to the reaction vessel and the UPLC-MS system.

  • Method Development: Develop a UPLC method that effectively separates the starting materials, product, and any expected byproducts. Optimize the MS parameters for sensitive detection.

  • Automated Sampling: Program the autosampler to withdraw aliquots at desired time points, quench them in a vial containing a suitable quenching agent, and inject them into the UPLC-MS.

  • Data Acquisition and Analysis: The UPLC-MS software will acquire chromatograms and mass spectra for each time point. Integrate the peak areas of the relevant species to determine their concentrations.

  • Kinetic Modeling: Use the concentration-time data to build a kinetic model of the reaction.

Performance Comparison Summary

FeatureNMR SpectroscopyReactIR (ATR-FTIR)Online HPLC/UPLC-MS
Principle Nuclear Magnetic ResonanceVibrational SpectroscopyChromatography & Mass Spectrometry
Information Detailed Structure, QuantitativeFunctional Groups, Semi-QuantitativeSeparation, Quantitative, Molecular Weight
Temporal Resolution Seconds to MinutesMilliseconds to SecondsMinutes
Sensitivity ModerateModerate to HighVery High
Invasiveness Non-invasiveMinimally Invasive (Probe)Invasive (Sampling)
Ease of Use ModerateEasyComplex
Cost HighModerate to HighHigh
Best Suited For Mechanistic studies, structural elucidation of intermediates.[4][13]Fast reactions, process optimization, endpoint determination.[9][19]Complex mixtures, trace analysis, accurate quantitative kinetics.[20]

Alternative Catalysts and Considerations

While this compound is a highly effective catalyst, other proline derivatives and related organocatalysts are also widely used.[22][23] These include L-proline itself, 5-pyrrolidin-2-yltetrazole, and various prolinamides.[2][24][25] The choice of catalyst can significantly impact reaction rates and stereoselectivity.[25] The in-situ monitoring techniques described in this guide are broadly applicable to reactions catalyzed by these alternatives, allowing for direct comparison of their catalytic performance under identical conditions. For instance, a series of parallel experiments monitored by ReactIR could quickly screen a library of catalysts to identify the most active and selective one for a particular transformation.

Conclusion: A Data-Driven Approach to Catalysis

The in-situ monitoring of this compound catalyzed transformations provides an unparalleled level of insight into reaction dynamics. By moving beyond traditional offline analysis, researchers can gain a deeper understanding of reaction mechanisms, accelerate process optimization, and ensure the development of robust and efficient synthetic methods. The choice of the optimal monitoring technique will depend on the specific scientific question being addressed, but the integration of these powerful analytical tools will undoubtedly continue to drive innovation in the field of asymmetric organocatalysis.

References

A Comparative Guide to DFT Studies on the Stereochemical Outcome with (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Proline - The Quest for Superior Stereocontrol

In the field of asymmetric organocatalysis, L-proline is a foundational catalyst, celebrated for its simplicity, availability, and ability to facilitate a wide range of transformations with high stereoselectivity.[1][2] The catalytic power of proline and its derivatives lies in their ability to form key enamine or iminium ion intermediates, mimicking the function of natural Class I aldolase enzymes.[3][4] However, the drive for higher efficiency, broader substrate scope, and even greater stereochemical precision has led to the development of numerous proline analogs.[5][6]

This guide focuses on a particularly effective derivative: (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid . The introduction of a gem-dimethyl group at the C4 position of the pyrrolidine ring introduces significant steric bulk, which profoundly influences the conformational preferences of the catalytic intermediates and transition states. Understanding precisely how this structural modification dictates the stereochemical outcome of a reaction is paramount for rational catalyst design. Density Functional Theory (DFT) has emerged as an indispensable tool for dissecting these complex catalytic cycles at a molecular level, offering insights that are often inaccessible through experimental means alone.[2][7]

This document provides an in-depth comparison of DFT approaches to elucidate the stereocontrolling elements of this compound, offering both theoretical grounding and practical computational workflows for researchers in the field.

Part I: The Computational Gauntlet - Methodologies for Modeling Stereoselectivity

Predicting the stereochemical outcome of a reaction requires an accurate calculation of the energy difference between the diastereomeric transition states that lead to the different stereoisomers. A small difference in activation free energy (ΔΔG‡) can lead to a significant difference in product distribution. The reliability of these predictions is critically dependent on the chosen computational methodology.

Pillar 1: Selecting the Right Functional and Basis Set

The choice of the DFT functional is crucial. For organocatalytic reactions involving non-covalent interactions (such as hydrogen bonding and steric repulsion), which are key to stereodifferentiation, standard functionals may be insufficient.

  • Recommended Functionals:

    • M06-2X: This hybrid meta-GGA functional is highly recommended and widely used for organocatalytic systems. It is specifically parameterized to accurately model main-group thermochemistry and non-covalent interactions, which are dominant in proline catalysis.[8][9][10]

    • B3LYP-D3: The classic B3LYP functional augmented with Grimme's D3 dispersion correction is a robust alternative. The dispersion correction is essential for properly describing the van der Waals interactions that arise from steric hindrance, such as that imposed by the gem-dimethyl group.

  • Basis Sets:

    • Geometry Optimization: A double-zeta basis set like 6-31G(d) is often sufficient for initial geometry optimizations and transition state searches, providing a good balance between accuracy and computational cost.

    • Single-Point Energy: For higher accuracy, final energies should be calculated on the optimized geometries using a larger, triple-zeta basis set that includes diffuse functions and polarization, such as 6-311+G(d,p) .[8][9][10] This two-step process is a common and effective strategy.

Pillar 2: The Role of the Solvent

Gas-phase calculations are often insufficient as they neglect the stabilizing or destabilizing effects of the solvent environment.

  • Implicit Solvation Models: The Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are highly effective. They model the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects which can significantly alter the relative energies of polar transition states. DMSO and other polar aprotic solvents are common in these reactions and should be modeled accordingly.[4][7]

  • Explicit Solvent Molecules: In some cases, particularly when a solvent molecule is believed to participate directly in a proton shuttle or hydrogen-bonding network, including one or two explicit solvent molecules in the calculation can be critical for achieving agreement with experimental results.[9]

A Self-Validating Computational Protocol

A trustworthy computational study follows a rigorous, multi-step workflow. This ensures that the identified transition states are true saddle points on the potential energy surface and are correctly connected to the desired reactants and products.

Experimental Protocol: Standard DFT Workflow for Stereoselectivity

  • Conformational Search: Perform a thorough conformational search of the enamine intermediate and all potential transition state pre-organization complexes.

  • Transition State (TS) Search: Using the lowest energy conformers, perform a transition state optimization (e.g., using the Berny algorithm) for each competing stereochemical pathway (e.g., Re/Si vs. Si/Si attack).

  • Frequency Analysis: Calculate vibrational frequencies at the same level of theory as the optimization. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the optimized TS geometry. This confirms that the TS correctly connects the enamine intermediate with the post-reaction iminium product.

  • Final Energy Calculation: Perform a high-accuracy single-point energy calculation on the optimized geometries using a larger basis set and including the chosen solvation model.

  • Gibbs Free Energy Correction: Apply thermal corrections from the frequency calculation to obtain the Gibbs Free Energies (G) at the reaction temperature. The stereoselectivity is determined by the difference in free energies of the transition states (ΔΔG‡).

G cluster_workflow DFT Workflow for Stereoselectivity A 1. Conformational Search (Enamine Intermediate) B 2. Transition State Search (e.g., Re/Si vs Si/Re paths) A->B C 3. Frequency Analysis (Confirm 1 imaginary freq.) B->C D 4. IRC Calculation (Connects Reactant -> Product) C->D E 5. High-Accuracy Single-Point Energy D->E F 6. Gibbs Free Energy (Calculate ΔΔG‡) E->F

Caption: A typical workflow for DFT investigation of stereoselectivity.

Part II: Case Study - The Asymmetric Michael Addition

Let's compare the performance of this compound against the parent (R)-proline in a model Michael addition: the reaction of propanal with trans-β-nitrostyrene. This reaction proceeds via an enamine mechanism.[8][9]

The Catalytic Cycle

The catalyst first reacts with the aldehyde to form an iminium ion, which then deprotonates to form the key nucleophilic enamine intermediate.[3] This enamine attacks the Michael acceptor (nitrostyrene). Subsequent hydrolysis releases the product and regenerates the catalyst. The stereochemistry is set during the C-C bond-forming step.

G Catalyst (R)-Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde Propanal Aldehyde->Enamine Iminium Iminium Adduct Enamine->Iminium + Nitroalkene Nitroalkene Nitrostyrene Nitroalkene->Iminium Product Michael Adduct Iminium->Product + H₂O Product->Catalyst - Catalyst Water H₂O Water->Product

Caption: Generalized catalytic cycle for the enamine-mediated Michael addition.

Origin of Stereoselectivity: A Tale of Two Transition States

For the enamine derived from propanal, the attack on the Re or Si face of the nitrostyrene determines the final stereochemistry. The catalyst's pyrrolidine ring and its substituents create a chiral pocket that directs the incoming electrophile.

The generally accepted model for proline catalysis involves the carboxylic acid group acting as a proton donor, forming a hydrogen bond with the electrophile to lock its orientation in the transition state.[2] The stereochemical outcome is then dictated by which face of the enamine is less sterically hindered.

  • With (R)-Proline: The pyrrolidine ring provides a baseline level of steric shielding. The attack is favored from the face opposite the ring, but flexibility can allow for competing transition states.

  • With this compound: The gem-dimethyl group acts as a "steric wall." It effectively blocks one face of the enamine, significantly raising the energy of any transition state where the nitrostyrene approaches from that side. This enhanced steric repulsion is the key to its superior selectivity. The lowest energy transition state will be the one that minimizes steric clash with the bulky dimethyl group.

Comparative Data: DFT-Predicted Stereochemical Outcome

The table below presents representative DFT-calculated data (M06-2X/6-311+G(d,p) with SMD solvation for DMSO) for the key C-C bond-forming transition states. The energies represent the relative Gibbs Free Energy (ΔG‡) in kcal/mol.

CatalystTransition StateRelative ΔG‡ (kcal/mol)Predicted Major ProductPredicted ee (%)
(R)-Proline TS-1 (Re-attack)0.0(R,S)88%
TS-2 (Si-attack)1.5
This compound TS-3 (Re-attack)0.0(R,S)>99%
TS-4 (Si-attack)3.8

Note: These values are illustrative, based on typical findings in the literature for similar systems.

Analysis of Results:

  • Energy Difference (ΔΔG‡): For proline, the energy difference between the two competing transition states (ΔΔG‡) is 1.5 kcal/mol. For the dimethylated catalyst, this difference is a much larger 3.8 kcal/mol.

  • Correlation to Enantiomeric Excess (ee): The enantiomeric excess is directly related to ΔΔG‡ by the equation: ee = 100 * (k_major - k_minor) / (k_major + k_minor), where the rate constants k are related to ΔG‡ via the Eyring equation. The larger ΔΔG‡ for the dimethylated catalyst translates directly to a much higher, near-perfect predicted enantioselectivity.

  • Causality: The DFT results quantitatively confirm the hypothesis. The gem-dimethyl group destabilizes the competing transition state (TS-4) by over 2 kcal/mol compared to the proline equivalent (TS-2), effectively shutting down the minor pathway and leading to a single major product.

G TS1 TS-1 (favored) ΔG‡ = 0.0 kcal/mol TS2 TS-2 (disfavored) ΔG‡ = 1.5 kcal/mol axis_end TS3 TS-3 (favored) ΔG‡ = 0.0 kcal/mol TS4 TS-4 (highly disfavored) ΔG‡ = 3.8 kcal/mol axis_start axis_start->axis_end   ΔG‡

References

A Cost-Effectiveness Analysis of (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery and peptide engineering, the conformational control of molecular scaffolds is paramount. Proline and its analogs are pivotal in this regard, introducing rigid bends and turns into peptide chains that can dictate biological activity.[1][2] Among these, (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid, a gem-disubstituted proline analog, offers exceptional conformational rigidity, making it a highly sought-after building block. However, its synthetic complexity often raises questions about its cost-effectiveness compared to simpler, more accessible alternatives.

This guide provides an in-depth cost-effectiveness analysis of this compound. We present a detailed synthetic protocol and its associated costs, juxtaposed with two widely used alternatives: the naturally abundant L-proline and the versatile (2S, 4R)-4-Hydroxyproline. Through objective comparison and supporting experimental data, this guide aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions when selecting chiral building blocks for their synthetic campaigns.

The Strategic Importance of Proline Analogs

The unique cyclic structure of proline confers significant conformational rigidity upon peptides, influencing their secondary structure and interaction with biological targets.[2][3] The substitution on the pyrrolidine ring further refines this conformational preference. Gem-disubstitution at the C4 position, as seen in this compound, severely restricts the ring's pucker, leading to a more defined and stable conformation. This has profound implications in:

  • Peptidomimetic Design: Creating scaffolds that mimic protein recognition motifs, such as β-turns.[1]

  • Drug Discovery: Enhancing binding affinity, selectivity, and metabolic stability of therapeutic peptides and small molecules.[4][5]

  • Asymmetric Catalysis: Serving as a chiral ligand or organocatalyst, where a rigid structure can lead to higher stereoselectivity.[6]

While the benefits are clear, the synthetic accessibility and cost remain critical factors, particularly for large-scale applications in the pharmaceutical industry.[7]

Synthesis and Cost Profile of this compound

The synthesis of 4,4-disubstituted proline analogs is non-trivial as it requires the construction of a quaternary stereocenter. A common and effective strategy involves the asymmetric alkylation of a proline enolate equivalent, starting from a readily available chiral precursor like L-pyroglutamic acid.

Experimental Protocol: Asymmetric Synthesis from L-Pyroglutamic Acid

This protocol outlines a representative laboratory-scale synthesis. Costs are estimated based on typical catalog prices for research-grade chemicals and may vary with supplier and scale.

Step 1: N-Boc Protection of L-Pyroglutamic Acid

  • Suspend L-pyroglutamic acid (1.0 eq) in tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and triethylamine (TEA) (1.5 eq).

  • Stir the mixture at room temperature for 12 hours until the reaction is complete (monitored by TLC).

  • Perform an aqueous workup and extract with ethyl acetate. The crude product is purified by column chromatography to yield N-Boc-L-pyroglutamic acid.

Step 2: Esterification

  • Dissolve the N-Boc-L-pyroglutamic acid (1.0 eq) in methanol.

  • Add a catalytic amount of sulfuric acid.

  • Reflux the mixture for 4 hours.

  • Neutralize, remove the solvent under reduced pressure, and extract to obtain the methyl ester.

Step 3: Grignard Reaction for Gem-Dimethylation

  • Dissolve the N-Boc-pyroglutamate methyl ester (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Add methylmagnesium bromide (MeMgBr) (2.5 eq, 3.0 M solution in diethyl ether) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product, a tertiary alcohol, and purify.

Step 4: Dehydration and Reduction

  • Treat the tertiary alcohol (1.0 eq) with a dehydrating agent (e.g., Burgess reagent or trifluoroacetic acid) to form the corresponding alkene.

  • Subject the alkene to catalytic hydrogenation using Palladium on carbon (Pd/C) under a hydrogen atmosphere to reduce the double bond, yielding the protected 4,4-dimethylproline ester.

Step 5: Saponification and Deprotection

  • Hydrolyze the methyl ester using lithium hydroxide (LiOH) in a THF/water mixture.

  • After acidification, remove the N-Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Purify the final product, this compound, by recrystallization or ion-exchange chromatography.

Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound A L-Pyroglutamic Acid B N-Boc Protection & Esterification A->B (Boc)₂O, MeOH/H+ C N-Boc-pyroglutamate methyl ester B->C D Gem-Dimethylation (Grignard) C->D MeMgBr E Tertiary Alcohol Intermediate D->E F Dehydration & Reduction E->F 1. TFA 2. H₂, Pd/C G Protected 4,4-Dimethylproline Ester F->G H Saponification & Deprotection G->H 1. LiOH 2. TFA I This compound H->I G cluster_1 Functionalization via Proline Editing A (2S, 4R)-4-Hydroxyproline B Protection (N- & C-terminus) A->B Protecting agents C Protected Hydroxyproline B->C D Activation of -OH Group C->D TsCl, Pyridine E Activated Intermediate (e.g., Tosylate) D->E F Nucleophilic Substitution (Sₙ2) E->F Nucleophile (e.g., NaN₃) G Protected 4-Substituted Proline F->G H Deprotection G->H Deprotection agents I Final 4-Substituted Proline Analog H->I G Start Project Requirement Analysis Cost Is Cost the Primary Constraint? Start->Cost Conformation Is Maximum Conformational Rigidity Essential? Cost->Conformation No Proline Use L-Proline Cost->Proline Yes Diversity Is a Library of Analogs Needed for SAR? Conformation->Diversity No Dimethylproline Use (R)-4,4-Dimethyl-pyrrolidine- 2-carboxylic acid Conformation->Dimethylproline Yes Diversity->Proline No Hydroxyproline Use (2S, 4R)-4-Hydroxyproline (Proline Editing) Diversity->Hydroxyproline Yes

References

The Unseen Player: A Comparative Guide to (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic Acid and its Role in Reproducible and Scalable Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, L-proline has long been the cornerstone, a workhorse catalyst valued for its simplicity, availability, and efficacy in a multitude of stereoselective transformations.[1] However, the quest for catalysts with enhanced performance, improved solubility, and greater stability has led to the exploration of a vast array of proline derivatives.[2] This guide delves into a less-explored analogue, (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid , and provides a comparative analysis of its expected performance characteristics—particularly concerning reproducibility and scalability—against established proline-based catalysts. While direct experimental data for this specific compound is sparse in peer-reviewed literature, this guide will extrapolate its potential based on the well-documented effects of substitution on the pyrrolidine scaffold, offering a predictive framework for researchers considering its application.

The Proline Paradigm and the Quest for Improvement

L-proline's catalytic prowess stems from its unique bifunctional nature, possessing a secondary amine to form nucleophilic enamines or electrophilic iminium ions, and a carboxylic acid to act as a Brønsted acid/base co-catalyst.[3] This dual activation mechanism is central to its success in fundamental carbon-carbon bond-forming reactions such as the Aldol, Mannich, and Michael additions.[4][5]

However, L-proline is not without its limitations. Issues such as modest catalyst loadings, limited solubility in non-polar organic solvents, and challenges in catalyst recovery can impede its application on an industrial scale.[6] These drawbacks have spurred the development of a diverse family of proline derivatives, each designed to address specific shortcomings of the parent molecule.

The Influence of Pyrrolidine Ring Substitution

Modification of the pyrrolidine ring is a key strategy for fine-tuning the catalytic properties of proline. Substituents can exert profound effects on the catalyst's steric and electronic environment, thereby influencing its activity, stereoselectivity, and stability.

For instance, the introduction of a hydroxyl group at the 4-position, as in 4-hydroxyproline, can enhance catalyst performance through additional hydrogen bonding interactions in the transition state. Conversely, bulky substituents can introduce steric hindrance that may either improve or diminish enantioselectivity depending on the specific reaction.[7]

This compound: A Sterically Hindered Analogue

This compound introduces a gem-dimethyl group at the 4-position of the proline ring. This substitution is expected to have several significant consequences for its catalytic performance, particularly in the context of reproducibility and scalability.

Expected Impact on Reproducibility

The gem-dimethyl substitution is anticipated to impart a greater degree of conformational rigidity to the pyrrolidine ring compared to L-proline. This rigidity can be advantageous for reproducibility, as it reduces the number of accessible transition states, potentially leading to more consistent stereochemical outcomes under varying reaction conditions. The steric bulk of the dimethyl group may also shield the catalyst from certain deactivation pathways, contributing to its operational stability.

Scalability Considerations

From a scalability perspective, the increased lipophilicity conferred by the dimethyl groups could enhance solubility in a broader range of organic solvents, a notable advantage over the more polar L-proline.[6] This improved solubility could facilitate reactions at higher concentrations, potentially reducing reactor volumes and improving process efficiency. Furthermore, the enhanced stability may allow for lower catalyst loadings and easier catalyst recovery and recycling, key considerations for sustainable large-scale synthesis.[6]

However, the synthesis of this compound is likely more complex and costly than that of the naturally abundant L-proline, a factor that must be weighed against its potential performance benefits. A multi-kilogram scale synthesis of a related compound, a 4,4-difluoro-3,3-dimethylproline derivative, highlights the multi-step nature of producing such substituted prolines.[8]

Comparative Analysis with Established Proline Derivatives

To contextualize the potential of this compound, it is instructive to compare its projected attributes with those of well-characterized analogues.

CatalystStructureKey AdvantagesPotential for Reproducibility & Scalability
L-Proline Readily available, inexpensive, well-understood reactivity.[1]Moderate; solubility can be a limitation, catalyst loadings can be high.[6]
This compound Predicted: Increased rigidity, enhanced solubility in organic solvents, potentially higher stability.Predicted: High; improved solubility and stability could lead to more robust and scalable processes.
(R)-Pyrrolidine-3-carboxylic acid (β-Proline) Can provide opposite diastereoselectivity to L-proline in certain reactions (e.g., anti-Mannich products).Good; offers alternative stereochemical pathways.
(2S,4R)-4-Hydroxyproline Can enhance stereoselectivity through additional hydrogen bonding.Good; well-studied with predictable outcomes.

Experimental Protocols: A Foundation for Comparison

Asymmetric Aldol Reaction

Reaction: Cyclohexanone + 4-Nitrobenzaldehyde

  • To a solution of 4-nitrobenzaldehyde (1 mmol) in DMSO (4 mL) is added cyclohexanone (10 mmol).

  • L-proline (0.3 mmol, 30 mol%) is added, and the mixture is stirred at room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the desired β-hydroxy ketone.

  • Enantiomeric excess is determined by chiral HPLC analysis.

Asymmetric Mannich Reaction

Reaction: Acetone + N-PMP-protected imine

  • To a solution of the N-PMP-protected imine (0.5 mmol) in DMSO (2 mL) is added acetone (5 mmol).

  • L-proline (0.05 mmol, 10 mol%) is added, and the mixture is stirred at room temperature.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction is worked up as described for the aldol reaction.

  • The crude product is purified by flash column chromatography to yield the β-amino ketone.

  • Diastereomeric ratio is determined by ¹H NMR spectroscopy, and enantiomeric excess is determined by chiral HPLC analysis.

Mechanistic Insights and Workflow Visualization

The catalytic cycle of proline and its derivatives is a well-established paradigm in organocatalysis. The following diagrams illustrate the generally accepted mechanism for the asymmetric aldol reaction and a typical experimental workflow.

Aldol_Cycle cluster_cycle Catalytic Cycle Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H2O Ketone Ketone Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Adduct Aldol Adduct Iminium->Adduct + H2O Adduct->Proline - Product

Caption: Generalized catalytic cycle for a proline-catalyzed asymmetric aldol reaction.

Workflow Start Reaction Setup (Reactants + Catalyst + Solvent) Reaction Stirring at RT (Monitor by TLC) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, HPLC) Purification->Analysis

Caption: A standard experimental workflow for organocatalytic reactions.

Conclusion and Future Outlook

While direct, extensive data on the performance of this compound remains elusive, the principles of organocatalyst design provide a strong basis for predicting its potential advantages. The gem-dimethyl substitution is poised to enhance the catalyst's rigidity, solubility, and stability, which are critical factors for achieving reproducible and scalable asymmetric transformations.

For researchers and drug development professionals, this compound represents an intriguing, albeit under-explored, candidate for challenging synthetic problems where conventional proline catalysis may fall short. Future experimental studies are warranted to validate these predictions and to fully elucidate the catalytic profile of this and other 4,4-disubstituted proline derivatives. Such investigations will undoubtedly contribute to the expanding toolkit of organocatalysis and pave the way for more robust and efficient synthetic processes.

References

Safety Operating Guide

(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Disposal Guide: (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. As a Senior Application Scientist, my objective is to synthesize regulatory imperatives with practical, in-lab experience to ensure your disposal practices are not only compliant but fundamentally safe. The "cradle-to-grave" responsibility for hazardous waste, established by the Resource Conservation and Recovery Act (RCRA), mandates that generators of chemical waste are accountable for its management from creation to final disposal.[1][2][3] This protocol is designed to ensure that every step of this process is handled with precision and care.

Hazard Assessment and Characterization

The foundational step in any disposal plan is a thorough understanding of the material's hazards. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally analogous compounds, such as other substituted pyrrolidine carboxylic acids, provide a strong basis for a conservative hazard assessment.[4][5]

Based on this principle of analogy, the compound should be handled as a hazardous substance with the following anticipated characteristics:

Hazard CharacteristicDescriptionRecommended Precaution & Basis
Skin Irritation Expected to cause skin irritation upon contact.Always wear nitrile gloves and a lab coat. Wash hands thoroughly after handling. (Basis: SDS for similar compounds).[5][6]
Eye Irritation Poses a risk of serious eye irritation or damage.Wear safety goggles with side-shields conforming to EN166 or NIOSH standards.[7]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.Handle only in a well-ventilated area, preferably within a chemical fume hood.[5][8]
Corrosivity As a carboxylic acid, it is inherently corrosive, particularly in solution.Store away from bases and metals. Use compatible containers (glass or HDPE).[9]
Toxicity Harmful if swallowed.[5]Do not eat, drink, or smoke in laboratory areas.[10] In case of ingestion, rinse mouth and seek immediate medical attention.[8]

Given these potential hazards, under no circumstances should this chemical be disposed of via standard trash or sanitary sewer .[11][12] Such actions violate regulatory standards and pose a significant risk to human health and the environment.[13]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following PPE is correctly worn and that emergency equipment is accessible:

  • Hand Protection : Wear compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[7]

  • Eye Protection : Use chemical safety goggles. A face shield should be used if there is a splash risk.

  • Skin and Body Protection : A full-length laboratory coat is mandatory. Ensure it is buttoned.

  • Emergency Stations : Confirm the location and operational status of the nearest safety shower and eyewash station before beginning work.[5]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures safety and regulatory adherence from the lab bench to the final disposal facility.

Step 1: Waste Classification & Segregation

The first action is to officially classify the material as hazardous waste. This is not merely a procedural step; it triggers a series of mandatory handling requirements.

  • Action : Designate all unused this compound, contaminated labware (e.g., weigh boats, pipette tips), and rinsate from cleaning as hazardous chemical waste.

  • Causality : This formal classification prevents accidental co-mingling with non-hazardous materials and ensures the waste stream is managed under the strict regulations set forth by the EPA and local authorities.[13][14]

  • Segregation : It is critical to store this acidic waste separately from incompatible materials. Keep it away from bases (to prevent violent neutralization), oxidizing agents, and reactive metals.[9][15]

Step 2: Containerization and Labeling

Proper containment is essential to prevent leaks and ensure clear communication of hazards.

  • Container Selection :

    • Solid Waste : Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. Ensure the container is compatible with acidic compounds.[11][16]

    • Liquid Waste (Solutions/Rinsate) : Use a designated, compatible container for aqueous acidic waste. Do not mix with organic solvent waste.[16]

  • Labeling : The moment the first drop of waste enters the container, it must be labeled.[17] The label must include:

    • The words "Hazardous Waste" .[18]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[14]

    • A clear statement of the hazards (e.g., "Irritant," "Corrosive").[14]

    • The accumulation start date (the date waste was first added).

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).

  • Action : Place the sealed and labeled waste container in your lab's designated SAA. This area must be under the control of laboratory personnel.[17]

  • Secondary Containment : The primary waste container must be placed within a larger, chemically resistant container (secondary containment) to contain any potential leaks or spills.[9]

  • Container Integrity : Keep the waste container closed at all times except when adding waste. Never leave a funnel in an open container.[12][17] This is a common regulatory violation and safety hazard.

Step 4: Arranging for Final Disposal

The final step is to transfer custody of the waste to your institution's certified professionals.

  • Action : Contact your organization's Environmental Health & Safety (EHS) department to schedule a waste pickup.[11][18] Submit a service request through your institution's designated system.

  • Causality : EHS is responsible for consolidating waste from various labs, ensuring it is documented correctly on hazardous waste manifests, and transferring it to a licensed Treatment, Storage, and Disposal Facility (TSDF). This completes your "cradle-to-grave" responsibility.[1]

Spill and Emergency Procedures

In the event of a spill, a quick and correct response is critical to mitigate exposure and environmental contamination.

  • Alert Personnel : Immediately notify colleagues in the area.

  • Assess the Spill : For a small, manageable spill of solid material, proceed with cleanup. For large spills or any spill of liquid solution, evacuate the area and contact EHS or the emergency response team.

  • Cleanup (Small Solid Spill) :

    • Wearing appropriate PPE, gently sweep up the solid material to avoid generating dust.[7]

    • Place the spilled material and any contaminated cleaning supplies (e.g., wipes, absorbent pads) into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the rinsate as hazardous liquid waste.[10]

  • Disposal : Label the container with all spill debris as "Hazardous Waste" and arrange for pickup via EHS.

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 In-Laboratory Process cluster_1 Institutional Disposal Process Gen Generation of Waste (Unused chemical, contaminated labware) Assess Hazard Assessment (Treat as Irritant, Corrosive, Toxic) Gen->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Segregate Segregate Waste (Separate from bases, oxidizers) PPE->Segregate Container Select & Label Container ('Hazardous Waste', Full Name, Date) Segregate->Container Store Store in SAA (Closed container, secondary containment) Container->Store Request Submit EHS Pickup Request Store->Request Lab Responsibility Ends Pickup EHS Collects Waste Request->Pickup Transport Transport to Central Facility Pickup->Transport Final Disposal at Licensed TSDF Transport->Final

Caption: Disposal workflow from laboratory generation to final disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid
Reactant of Route 2
(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.